Atropine sulfate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-ZZJGABIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-17-5, 55-48-1 | |
| Record name | Atropine, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Atropine Sulfate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, renowned for its anticholinergic properties. It is the sulfate salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the latter being the pharmacologically active enantiomer.[1] Derived from plants of the Solanaceae family, such as Atropa belladonna, this compound functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties, structure, and analytical methodologies pertinent to this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a white or almost white crystalline powder or colorless crystals.[4][5] It is known to be efflorescent in dry air and should be protected from light to prevent decomposition.[4]
Quantitative Data
The following tables summarize the key quantitative chemical and physical properties of this compound.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ (anhydrous) or (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O (monohydrate) | [6][7][8] |
| Molecular Weight | 676.82 g/mol (anhydrous), 694.83 g/mol (monohydrate) | [6][7][8] |
| CAS Number | 55-48-1 (anhydrous), 5908-99-6 (monohydrate) | [6][9] |
| pKa | ~9.4 - 9.9 | [2][6] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 189-194 °C (with decomposition) | [4][5] |
| Solubility | - Very soluble in water- Freely soluble in ethanol- Soluble in glycerin- Practically insoluble in diethyl ether | [2][4][5] |
| Appearance | Colorless crystals or white crystalline powder | [4][5] |
Chemical Structure
The chemical structure of atropine consists of a tropine base and tropic acid, linked by an ester bond. The sulfate salt is formed by the reaction of two atropine molecules with one molecule of sulfuric acid.
Caption: Chemical structure of this compound.
Crystal Structure
The crystal structure of this compound monohydrate has been determined using X-ray powder diffraction. It crystallizes in the monoclinic space group P21/n.[10][11] The structure is characterized by strong hydrogen bonds between the protonated nitrogen atoms of the atropine cations and the sulfate anion.[10][11] The hydroxyl groups of the atropine molecules also participate in hydrogen bonding with the sulfate anion.[10]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][12] It blocks the effects of acetylcholine and other choline esters at these receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors.[13] Atropine is non-selective and blocks these receptors at various locations, including the central nervous system and peripherally at postganglionic parasympathetic neuroeffector junctions.[2][12]
The binding of atropine to muscarinic receptors inhibits the parasympathetic nervous system, leading to a range of physiological effects, including increased heart rate, reduced secretions (salivary, bronchial, and sweat), relaxation of smooth muscles, and dilation of the pupils (mydriasis).[3][13]
Caption: this compound's antagonism of muscarinic receptors.
Experimental Protocols
Identification by Infrared (IR) Spectroscopy
Objective: To confirm the identity of an this compound sample by comparing its infrared spectrum with that of a reference standard.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc of the this compound sample. Mix a small amount of the sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum of the KBr disc from approximately 4000 to 400 cm⁻¹.
-
Analysis: Compare the absorption maxima in the spectrum of the sample with those of a USP this compound Reference Standard recorded under the same conditions. The spectra should exhibit major absorption bands at the same wavenumbers.
Assay by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound in a sample.
Methodology:
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer (50:50, v/v). The pH is typically left unadjusted.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard of a known concentration in the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of this compound of a known concentration in the mobile phase.
-
Procedure:
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak area.
-
Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Caption: A typical workflow for the HPLC assay of this compound.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties and structural aspects of this compound. The tabulated quantitative data offers a quick reference for researchers, while the outlined experimental protocols for IR and HPLC provide a foundation for analytical testing. The visualization of the chemical structure and its mechanism of action through the muscarinic signaling pathway aims to facilitate a deeper understanding for professionals in drug development. A thorough comprehension of these fundamental characteristics is crucial for the effective and safe utilization of this compound in both research and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proton nuclear magnetic resonance for the structural and quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Muscarinic_acetylcholine_receptor [bionity.com]
- 11. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 12. uspbpep.com [uspbpep.com]
- 13. researchgate.net [researchgate.net]
Pharmacokinetics of Atropine Sulfate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of atropine sulfate in various preclinical animal models. Atropine, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors, making it a critical compound in both clinical practice and toxicological studies.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles in different species is fundamental for the accurate interpretation of preclinical data and its extrapolation to human pharmacology.
Mechanism of Action
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (subtypes M1 through M5) located on effector cells at postganglionic parasympathetic neuroeffector sites.[1][2][3] This antagonism inhibits the "rest and digest" responses of the parasympathetic nervous system.[2] The downstream effects are receptor-subtype dependent:
-
M1, M3, M5 Receptor Blockade: These receptors are coupled to Gq proteins. Their inhibition by atropine prevents the activation of phospholipase C (PLC), thereby reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
M2, M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism at these sites leads to the disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and modulation of ion channel activity, such as preventing the opening of potassium channels that hyperpolarize the cell.[4][5]
This blockade of acetylcholine's effects manifests in various physiological responses, including increased heart rate, decreased salivary and bronchial secretions, and reduced gastrointestinal motility.[1][6]
Pharmacokinetics in Key Animal Models
Atropine is generally absorbed rapidly following parenteral administration and is well-distributed throughout the body, including crossing the blood-brain barrier and the placenta.[1] Metabolism occurs primarily in the liver, with a significant portion of the drug excreted unchanged in the urine.[1][2] However, notable species-specific variations exist.
Dog
Dogs are a common model for cardiovascular and resuscitation studies involving atropine.[7][8]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | Vapp (L/kg) | Clpl (mL/min/kg) | Reference |
| IM | ~0.03 | 33 | - | 52 | 3.2 | 44 | [9] |
| Endotracheal | 0.02 | 23.9 ± 5 | - | 28.0 ± 7.9 | - | - | [7] |
| Endobronchial | 0.02 | 40.0 ± 7.8 | - | 39.3 ± 5.2 | - | - | [7] |
Studies in dogs show that endobronchial administration leads to a significantly higher maximal plasma concentration (Cmax) and a longer elimination half-life compared to the endotracheal route, suggesting it is a more effective alternative for emergency drug delivery when intravenous access is unavailable.[7] The absorption half-time after intramuscular (IM) injection is rapid, at approximately 7 minutes.[9] In puppies, the plasma half-life of atropine is considerably longer in newborns (11.5 hours) compared to adult dogs (3.5-5.5 hours).[10]
Rat
Rats are frequently used in toxicological and initial pharmacokinetic screenings. A key species-specific characteristic is the presence of serum atropine esterase, which can rapidly hydrolyze the drug, potentially leading to faster clearance compared to other species.[1]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | Reference |
| IM (Needle) | 8.0 | 488 | 58 | - | [6] |
| IM (Jet Spray) | 8.0 | 650 | 30 | - | [6] |
| Oral | 50 | - | - | - | [11] |
In rats, the method of IM administration can significantly impact absorption. A jet spray injection resulted in a higher Cmax and a shorter Tmax compared to a conventional needle injection, indicating faster absorption.[6] Atropine is readily absorbed after oral administration and is widely distributed, crossing into the central nervous system.[1] Between 30-50% of the drug is excreted unchanged in the urine.[1]
Mouse
Mice are often used in efficacy studies, particularly in the context of nerve agent poisoning.[12]
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t½ (min) | AUC (ng·min/mL) | Vd (mL/kg) | Reference |
| IP | 3 | - | 8.2 | 9.8 | 10034 ± 755 | 2158 ± 75 | [13][14] |
Following intraperitoneal administration in mice, the terminal half-life is approximately 9.8 minutes.[13] The acute oral LD50 in mice is reported to be 75 mg/kg.[3]
Other Species
-
Rabbits: In the presence of rabbit serum, tropane alkaloids like atropine are degraded significantly within minutes to hours, which is not observed in human serum.[15] This highlights the importance of considering species differences in enzymatic activity.
-
Sheep: Following a 0.02 mg/kg IM dose in ewes, the Tmax was 13.6 minutes, Cmax was 7.1 ng/mL, and the elimination half-life was 1.6 hours.[16]
-
Guinea Pigs: The pharmacokinetics of atropine were found to be similar whether administered alone or as a co-formulation with the oxime reactivator obidoxime.[17]
Experimental Protocols
Standardized and well-documented protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.
Dosing and Sample Collection
-
Vehicle Preparation: this compound is typically dissolved in sterile 0.9% saline to the target concentration. The solution should be clear and can be sterile-filtered for parenteral administration.[5]
-
Administration: Doses and routes vary by species and study objective. Common routes include intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[1][18][19]
-
Blood Collection: Serial blood samples are collected at predetermined time points. In rats, this is often done via the tail tip or retro-orbital sinus.[6][11] Samples are collected into heparinized tubes and centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.[11]
Bioanalytical Methods
Several sophisticated analytical techniques are employed for the quantification of atropine in biological matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying atropine in plasma.[11][13] The protocol generally involves a sample preparation step, such as protein precipitation with methanol, followed by chromatographic separation and detection by the mass spectrometer.[11][15] The lower limit of quantification can reach 1.0 ng/mL in plasma volumes as small as 10 μL.[13]
-
Radioreceptor Assay (RRA): This method measures the concentration of atropine based on its ability to competitively displace a radiolabeled ligand (e.g., [3H]-scopolamine) from muscarinic receptors, typically from rat cerebral cortex membranes.[9] It is a functional assay that quantifies compounds based on their receptor binding affinity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An older but still viable method involves extracting atropine, hydrolyzing it to tropine, and then derivatizing the tropine for measurement by GC-MS.[20]
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 5. benchchem.com [benchchem.com]
- 6. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Pharmacokinetics and efficacy of this compound/obidoxime chloride co-formulation against VX in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.ctfassets.net [assets.ctfassets.net]
- 19. This compound (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 20. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of atropine sulfate in aqueous solutions, focusing on its solubility and stability. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.
This compound: Physicochemical Properties
This compound is the sulfate salt of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is a white, crystalline powder that is efflorescent in dry air and should be protected from light.[3][4]
Solubility of this compound
This compound is highly soluble in water.[5] Its solubility is also significant in other polar solvents. The solubility of this compound is influenced by factors such as temperature and the pH of the aqueous solution.[6]
Solubility in Various Solvents
The following table summarizes the solubility of this compound in different solvents.
| Solvent | Solubility (ratio) | Reference(s) |
| Water | Freely soluble (1:0.5) | [4] |
| Alcohol | Freely soluble (1:5) | [4] |
| Alcohol (boiling) | Freely soluble (1:2.5) | [4] |
| Glycerin | Freely soluble (1:2.5) | [4] |
Factors Affecting Solubility
-
Temperature: Increasing the temperature generally enhances the solubility of this compound in aqueous solutions.[6]
-
pH: The solubility of this compound can be influenced by the pH of the solution. In acidic conditions, the tertiary amine in the atropine molecule is protonated, which can affect its interaction with water molecules.[6]
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation of this compound can occur through hydrolysis, leading to the formation of tropic acid and tropine.[7][8] The rate of degradation is significantly influenced by pH, temperature, and exposure to light.
Effect of pH on Stability
Aqueous solutions of this compound are most stable in the pH range of 3 to 5.[3][4][9] A 2% solution of atropine in water has a pH between 4.5 and 6.2.[10] this compound injections are typically formulated with a pH between 3.0 and 6.5.[10]
| pH Range | Stability | Reference(s) |
| 3.0 - 5.0 | Maximal stability | [3][4] |
| 4.5 - 6.2 | pH of a 2% aqueous solution | [10] |
| 3.0 - 6.5 | pH of injections | [10] |
Effect of Temperature on Stability
Temperature plays a crucial role in the stability of this compound solutions. Elevated temperatures accelerate the rate of hydrolysis.[11]
| Temperature | Condition | Stability | Reference(s) |
| 4°C - 8°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (96.5% - 103.4% of initial concentration) | [12] |
| 20°C - 25°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (98.7% - 100.2% of initial concentration) | [12] |
| 23°C | 0.1% in 0.9% NaCl for 364 days (exposed to light) | Physically compatible and chemically stable | [13][14] |
| 25°C | 0.1 mg/mL ophthalmic solution for 6 months | Physicochemically stable | [15] |
| 32°C - 36°C | 1 mg/mL in 0.9% NaCl for 72 hours | Stable (98.3% - 102.8% of initial concentration) | [12] |
| 90°C | 1 hour | 7.9% loss of atropine | [15] |
| 120°C | Autoclaving | Can be sterilized if pH is kept below 6 | [4] |
Effect of Light on Stability
This compound is sensitive to light and should be protected from it to prevent degradation.[4][10] However, some studies have shown that this compound solutions can be stable even when exposed to light under certain conditions. For example, a 0.1% solution in 0.9% sodium chloride was found to be stable for 364 days at 23°C when exposed to light.[13] Another study reported no degradation of atropine solutions when exposed to UVA light.[15]
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in water.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of purified water in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A filtration step using a suitable membrane filter (e.g., 0.22 µm) may be necessary.
-
-
Analysis:
-
Calculation:
-
Express the solubility as the mass of this compound dissolved per unit volume of water (e.g., mg/mL or g/100mL).
-
Protocol for Stability Testing of Aqueous Solutions
This protocol describes a typical stability-indicating HPLC method for assessing the stability of this compound in an aqueous solution.
-
Preparation of Stability Samples:
-
Prepare the this compound solution at the desired concentration in the aqueous medium of interest.
-
Dispense the solution into appropriate containers (e.g., glass vials, polypropylene syringes).[16]
-
Store the samples under various environmental conditions (e.g., different temperatures, light exposures).
-
-
HPLC Method:
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer solution (e.g., triethylamine phosphate buffer, pH 2.7), methanol, and acetonitrile.[16]
-
Column: An octylsilane bonded to porous silica (L7) column is often used.[16]
-
Flow Rate: A typical flow rate is 1 mL/min.[16]
-
Injection Volume: 100 µL.[16]
-
Detection: UV absorbance at 206 nm.[16]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stability chambers.
-
Dilute the samples appropriately with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 5 µg/mL).[16]
-
Inject the prepared samples into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of this compound in the samples by comparing the peak area of the atropine peak to a standard curve prepared from a reference standard of this compound.[16]
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
Monitor for the appearance of degradation product peaks in the chromatograms.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Atropine's Muscarinic Antagonist Signaling Pathway
Caption: Atropine's competitive antagonism at muscarinic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. This compound | 55-48-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Atropine sulfate absorption, distribution, metabolism, and excretion (ADME) profile
An In-depth Technical Guide on the ADME Profile of Atropine Sulfate
Introduction
This compound, an alkaloid derived from plants of the Solanaceae family such as Atropa belladonna, is a core agent in modern medicine.[1] As a competitive, reversible antagonist of muscarinic acetylcholine receptors, it plays a critical role in treating symptomatic bradycardia, organophosphate poisoning, and as a preanesthetic medication to reduce secretions.[1][2][3] Its inclusion in the World Health Organization's List of Essential Medicines underscores its therapeutic importance.[1][4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is fundamental. This profile dictates its efficacy, safety, and dosing regimens across various clinical scenarios. This technical guide provides a detailed examination of atropine's pharmacokinetic journey through the body, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate key processes.
Absorption
Atropine is readily absorbed following various routes of administration, including oral, intramuscular (IM), intravenous (IV), and topical (ophthalmic).[5][6] It is well absorbed from the gastrointestinal tract, mucous membranes, and through the eyes.[5][6] After intramuscular administration, peak plasma concentrations are achieved rapidly.[7] The pharmacokinetics of atropine can be nonlinear, particularly after intravenous administration of doses between 0.5 to 4 mg.[8][9] Factors such as exercise can influence its absorption; exercise before and after IM administration has been shown to significantly increase absorption due to enhanced muscle perfusion.[9]
Table 1: Pharmacokinetic Parameters of this compound Absorption
| Administration Route | Dose | Cmax (Maximum Concentration) | Tmax (Time to Peak Concentration) | Bioavailability |
|---|---|---|---|---|
| Intramuscular (IM) | 1.67 mg | 9.6 ng/mL[5][8][10] | 3 - 60 minutes[8] | 50%[8] |
| Ophthalmic | 30 µL solution | 288 pg/mL[8] | 28 minutes[8] | 19% - 95%[2][6] |
| Oral (radiolabeled) | 2 mg | Not Specified | Not Specified | ~90%[5] |
| Oral Gel | 0.1 mg | 0.14 ng/mL[11] | 1.6 hours[12] | Not Specified |
Distribution
Once absorbed, atropine is distributed widely throughout the body.[5][8] It readily crosses the placental barrier and enters fetal circulation.[9][10] Significant concentrations are also achieved in the central nervous system within 30 to 60 minutes.[13] Traces of the drug can be found in various secretions, including breast milk.[9][10]
Table 2: Distribution Characteristics of this compound
| Parameter | Value | Notes |
|---|---|---|
| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg[2][8] | Following intravenous administration. |
| Plasma Protein Binding | 14% - 44%[2][7][8][9] | Saturable in the 2-20 µg/mL concentration range.[8][9] |
| Biological Barriers Crossed | Blood-Brain Barrier[13], Placenta[9][10] | Found in human cerebrospinal fluid (CSF) after IM injection.[7] |
Metabolism
The metabolism of atropine occurs primarily in the liver through enzymatic hydrolysis.[4][8][9][10] A significant portion of the drug is biotransformed into several key metabolites. Evidence suggests that the metabolism is stereoselective, likely involving the biologically active (-)-hyoscyamine enantiomer.[7][13] The metabolism of atropine can be notably inhibited by organophosphate pesticides.[2][8][9]
Table 3: Major Metabolites of this compound
| Metabolite | Approximate Percentage of Dose |
|---|---|
| Noratropine | ~24%[7][13] |
| Atropine-N-oxide | ~15%[7][13] |
| Tropine | ~2%[7][13] |
| Tropic Acid | Not Specified[2][8] |
Caption: this compound Metabolic Pathway.
Excretion
Atropine and its metabolites are primarily eliminated from the body via the kidneys, with a substantial portion excreted unchanged in the urine.[3][5] The elimination half-life varies significantly with age, being more than doubled in children under two and in the elderly compared to other age groups.[9][10]
Table 4: Excretion and Clearance Parameters of this compound
| Parameter | Value | Population / Condition |
|---|---|---|
| Half-life (t½) | ||
| 2 - 4 hours[2][8] | Adults (IV/IM) | |
| ~10 hours[8][10] | Geriatric Patients (>65 years) | |
| ~2.5 hours[2][8] | Ophthalmic Administration | |
| Clearance | 5.9 - 6.8 mL/min/kg[7][8] | Adults (IV) |
| Excretion Route | Urine[3][5] | Primary route |
| % Excreted Unchanged | 13% - 50%[2][8][9][10] | Varies across studies |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. mims.com [mims.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atropine - Wikipedia [en.wikipedia.org]
Atropine Sulfate: A Technical Guide to its Central and Peripheral Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a tropane alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier allows for a wide range of effects on both the central nervous system (CNS) and the peripheral nervous system (PNS). This technical guide provides an in-depth analysis of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
Atropine's primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors, thereby inhibiting the effects of the parasympathetic nervous system.[1][2] This antagonism is not uniform across all organ systems, and the dose-dependent nature of its effects, coupled with its penetration into the CNS, results in a complex pharmacological profile. Understanding the dichotomy between its central and peripheral actions is crucial for its therapeutic applications and for the development of novel cholinergic drugs.
Quantitative Data
The following tables summarize key quantitative parameters of this compound's interaction with muscarinic receptors and its dose-dependent effects on the central and peripheral nervous systems.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | Tissue/Cell Line | Species | Ki (nM) | Reference |
| M1 | Cerebral Cortex | Bovine | ~0.066 | [3] |
| M2 | Salivary Gland | Rat | ~1.38 | [3] |
| M1, M2, M3, M4, M5 | Transfected CHO cells | Human | M1: 2.22, M2: 4.32, M3: 4.16, M4: 2.38, M5: 3.39 (IC50) | N/A |
| Muscarinic (General) | Caudate/Putamen | Dog | - | [4] |
| Muscarinic (General) | Ventricular Muscle | Dog | - | [4] |
| Muscarinic (General) | Brain (Synaptic Membranes) | Rat | ~1 (KD) | [5] |
Note: A direct comparison of Ki values for all subtypes in CNS vs. PNS tissues from a single study is limited. The data presented is a compilation from multiple sources.
Table 2: Dose-Response of this compound in Humans
| System | Effect | Dose | Onset | Duration | Reference |
| CNS | Impaired cognitive performance (accuracy and speed) | 3.0 - 6.0 mg/70 kg (IM) | ~1.5 hours | 7 - 9 hours | [3] |
| PNS | Increased Heart Rate (Tachycardia) | > 1 µg/kg (IV) | Rapid | - | [3] |
| PNS | Paradoxical Bradycardia (low dose effect) | < 1 µg/kg (IV) | Rapid | Transient | [3] |
| PNS | Inhibition of Salivary Flow | > 1 µg/kg (IV) | Rapid | - | [3] |
| PNS | Subjective ratings and physiologic variables | 1.5 mg/70 kg (IM) | Earlier than cognitive effects | Longer than cognitive effects | [3] |
Table 3: Dose-Response of this compound in Animal Models
| Species | System | Effect | Dose | Route of Administration | Reference |
| Rhesus Monkey | CNS | Disrupted force lever performance (motor control) | Dose-dependent | Injection | [6] |
| Dog | PNS | 50% peripheral blockade of cardiac vagal efferent activity | 0.06 mg | - | [7] |
| Dog | PNS | >90% peripheral blockade of cardiac vagal efferent activity | 1.0 mg | - | [7] |
| Dog | CNS | Increased cardiac vagal efferent activity (central stimulation) | 0.003 - 1.5 mg | - | [7] |
Signaling Pathways
Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two groups based on their G-protein coupling.[1][8]
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cellular response.[8]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of Gi/o can also directly activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization and reduced cellular excitability.[8]
Diagram 1: Central Nervous System - M1 Receptor Signaling Pathway
Caption: M1 receptor signaling cascade in a central nervous system neuron.
Diagram 2: Peripheral Nervous System - M2 Receptor Signaling at the Sinoatrial Node
Caption: M2 receptor signaling at the sinoatrial node in the heart.
Experimental Protocols
The following are examples of experimental protocols used to investigate the central and peripheral effects of this compound.
Protocol for Assessing Central Effects: Novel Object Recognition Test in Rats
Objective: To evaluate the effect of this compound on short-term recognition memory.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (e.g., 1 mg/mL in sterile saline)
-
Sterile saline (0.9% NaCl)
-
Open field arena (e.g., 50cm x 50cm x 40cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
Handle the rats for 5 minutes daily for 3 days prior to the experiment.
-
On the day before the experiment, allow each rat to explore the empty open field arena for 10 minutes.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (e.g., 1 mg/kg, intraperitoneally) or an equivalent volume of sterile saline to the control group.
-
Allow a 30-minute pre-treatment period.
-
-
Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval:
-
Return the rat to its home cage for a 1-hour retention interval.
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) for the test phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Compare the DI between the atropine-treated and control groups using an appropriate statistical test (e.g., t-test). A lower DI in the atropine group suggests impaired recognition memory.
-
Diagram 3: Experimental Workflow for Novel Object Recognition Test
Caption: Workflow for assessing atropine's effect on memory in rats.
Protocol for Assessing Peripheral Effects: Measurement of Salivary Flow in Humans
Objective: To quantify the inhibitory effect of this compound on salivary secretion.
Materials:
-
Healthy human volunteers
-
This compound for injection or oral administration
-
Placebo control (e.g., sterile saline for injection, sugar pill for oral)
-
Pre-weighed cotton rolls or collection tubes
-
Parafilm or other unflavored chewing gum to stimulate salivation
-
Analytical balance
Procedure:
-
Baseline Measurement:
-
Instruct participants to abstain from food, drink, and oral hygiene for at least 1 hour before the measurement.
-
Have the participant chew on a piece of Parafilm for a standardized period (e.g., 2 minutes) to stimulate saliva production.
-
Collect all saliva produced during this period into a pre-weighed tube or by weighing a cotton roll placed in the mouth.
-
Determine the weight of the collected saliva.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5 mg, intravenously or orally) or placebo in a double-blind, randomized manner.
-
-
Post-Dose Measurements:
-
At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the saliva collection procedure as described in step 1.
-
-
Data Analysis:
-
Calculate the salivary flow rate ( g/min ) for each time point.
-
Compare the change in salivary flow rate from baseline between the atropine and placebo groups using appropriate statistical methods (e.g., repeated measures ANOVA). A significant reduction in salivary flow in the atropine group indicates a peripheral anticholinergic effect.
-
Discussion
The data and protocols presented highlight the dual action of this compound. Its central effects are dose-dependent, with lower doses sometimes causing mild stimulation and higher doses leading to sedation and cognitive impairment.[3] Peripherally, atropine's effects are more consistently inhibitory, blocking parasympathetic tone to various organs.
The differential sensitivity of central versus peripheral systems to atropine is a key consideration in its clinical use. For instance, the doses required to achieve therapeutic peripheral effects, such as increasing heart rate, may be associated with undesirable central side effects. Conversely, the central effects of atropine can be harnessed in specific therapeutic contexts, such as in the treatment of organophosphate poisoning where it counteracts the central cholinergic overstimulation.
Conclusion
This compound's complex pharmacology, characterized by its non-selective muscarinic antagonism and its ability to cross the blood-brain barrier, necessitates a thorough understanding of its distinct central and peripheral effects. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of its mechanism of action to facilitate further investigation and the development of more selective and safer cholinergic modulators.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]
- 3. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. researchgate.net [researchgate.net]
Atropine Sulfate and Smooth Muscle Contraction: A Technical Guide
Introduction
Atropine sulfate is a tropane alkaloid and a potent anticholinergic agent widely recognized for its diverse clinical applications.[1] Derived from the plant Atropa belladonna, it functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors.[2] One of its most significant physiological effects is the inhibition of smooth muscle contraction in various organ systems, including the gastrointestinal tract, respiratory system, and urinary bladder.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound on smooth muscle, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism by which this compound exerts its effects on smooth muscle is through competitive antagonism of muscarinic acetylcholine receptors.[4] Acetylcholine (ACh), a key neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to and activating these receptors.[5] this compound, by binding to the same receptors without activating them, prevents ACh from eliciting its contractile response.[5] This action does not inhibit the release of ACh but rather blocks its effect at the effector cells.[3] The antagonism is reversible, meaning that an increased concentration of ACh can overcome the inhibitory effects of atropine.[5] Smooth muscle tissues primarily express M2 and M3 muscarinic receptor subtypes, with the M3 receptor being the principal mediator of agonist-induced contractions.[4]
Signaling Pathways
The contractile response of smooth muscle to acetylcholine is mediated by a complex signaling cascade initiated by the activation of M3 muscarinic receptors. This compound intervenes in this pathway at the receptor level.
Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.
Caption: Competitive Antagonism of the M3 Receptor by this compound.
Quantitative Data
The potency of this compound as a competitive antagonist is typically quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.[6] Another common measure is the IC50 value, representing the concentration of an inhibitor that reduces the response to an agonist by 50%.
Table 1: pA2 and pKb Values of this compound in Various Smooth Muscle Tissues
| Tissue | Agonist | pA2 / pKb Value | Reference |
| Canine Stomach (isolated cells) | Multiple Muscarinic Agonists | 10.2 ± 1.1 (pA2) | [7] |
| Human Umbilical Vein | Acetylcholine | 9.67 ± 0.12 (pKb) | [8] |
| Horse Jejunum | Acetylcholine | 9.78 ± 0.21 (pA2) | [9] |
| Goat Ileum | Acetylcholine | 9.10 (pA2) | [10] |
| Human Bronchi (in vivo) | Methacholine | -log[Atropine] dose ratio slope of -0.99 | [11] |
| Rabbit Stomach | Carbachol | Unchanged affinity constant after irreversible blockade | [12] |
Table 2: IC50 Values of this compound
| Tissue/Cell Line | Agonist | IC50 Value | Reference |
| Guinea-pig Taenia Caeci | Carbachol (0.1 mM) | 8.5 nM | [13] |
Experimental Protocols
Isolated Tissue Organ Bath Experiment for pA2 Determination
This protocol describes a standard method for determining the pA2 value of this compound using an isolated smooth muscle preparation, such as the guinea pig ileum.[14][15]
Materials:
-
Guinea pig ileum segment (2-3 cm)
-
Student Organ Bath with a kymograph or data acquisition system
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Acetylcholine (ACh) stock solution (e.g., 10 µg/mL)
-
This compound stock solution (e.g., 1 µg/mL)
-
Aeration with carbogen (95% O2, 5% CO2)
-
Water bath maintained at 32-37°C
Procedure:
-
Tissue Preparation: A guinea pig is sacrificed, and a segment of the ileum is isolated and placed in a petri dish containing Tyrode's solution.[14] The lumen is gently flushed to remove contents, and a 2-3 cm piece is cut.[14] Threads are tied to each end of the tissue segment.[14]
-
Mounting the Tissue: The tissue is mounted in the organ bath containing Tyrode's solution, with one end attached to a fixed point and the other to an isotonic or isometric transducer connected to the recording device.[5] The bath is maintained at a constant temperature and continuously aerated.[16]
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g.[10][14] The physiological solution is changed every 10-15 minutes during this period.[17]
-
Control Dose-Response Curve: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the organ bath and recording the resulting contractions.[17] The tissue is washed with fresh Tyrode's solution after the maximal response is achieved.
-
Antagonist Incubation: A known concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).[10][17]
-
Dose-Response Curve in the Presence of Antagonist: The cumulative concentration-response curve for acetylcholine is repeated in the presence of atropine.[17]
-
Repeat with Different Antagonist Concentrations: The tissue is washed thoroughly, and steps 5 and 6 are repeated with at least two other concentrations of atropine.[17]
-
Data Analysis (Schild Plot):
-
For each concentration of atropine, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of atropine to the EC50 of acetylcholine in the absence of atropine.[18]
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of atropine on the x-axis.[2]
-
The x-intercept of the resulting linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[8][18]
-
Caption: Workflow for an Isolated Tissue Organ Bath Experiment.
Calcium Imaging Experiment
This protocol outlines a method for visualizing the effect of this compound on agonist-induced intracellular calcium ([Ca²⁺]i) mobilization in cultured smooth muscle cells.[19][20]
Materials:
-
Cultured smooth muscle cells (primary or cell line)
-
Fluorescence microscope with an imaging system
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Muscarinic agonist (e.g., carbachol)
-
This compound
-
Pluronic F-127
-
DMSO
Procedure:
-
Cell Culture: Plate smooth muscle cells on glass coverslips and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM), a small percentage of Pluronic F-127 (to aid dye dispersion), in the physiological salt solution.[20]
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.[20]
-
Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the AM ester.
-
-
Baseline Fluorescence Measurement: Mount the coverslip onto the microscope stage and perfuse with the physiological salt solution. Record the baseline fluorescence intensity of the cells for a few minutes.[20]
-
Agonist Stimulation: Add a known concentration of the muscarinic agonist (e.g., carbachol) to the perfusion solution and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.[19]
-
Washing and Antagonist Incubation: Wash out the agonist and allow the fluorescence to return to baseline. Then, perfuse the cells with a solution containing this compound for a set incubation period.
-
Agonist Stimulation in the Presence of Antagonist: While continuing to perfuse with the atropine-containing solution, re-introduce the same concentration of the muscarinic agonist and record the fluorescence response.[19] A significantly reduced or abolished fluorescence signal indicates blockade of the calcium response by atropine.
-
Data Analysis:
-
Quantify the change in fluorescence intensity (often expressed as a ratio F/F₀, where F is the fluorescence at any time and F₀ is the baseline fluorescence).[20]
-
Compare the peak fluorescence response to the agonist in the absence and presence of atropine to determine the degree of inhibition.
-
This compound serves as a cornerstone pharmacological tool for studying and modulating smooth muscle physiology. Its well-characterized mechanism as a competitive antagonist of muscarinic acetylcholine receptors allows for the effective inhibition of cholinergically-mediated smooth muscle contraction. The quantitative analysis of its potency through pA2 values and the direct visualization of its effects on intracellular signaling cascades, such as calcium mobilization, provide a robust framework for its application in both basic research and clinical settings. The detailed experimental protocols provided in this guide offer a standardized approach for investigating the intricate interactions between this compound and the contractile machinery of smooth muscle.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 3. researchgate.net [researchgate.net]
- 4. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Pa2 determination | PPTX [slideshare.net]
- 7. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unipr.it [air.unipr.it]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atropine blockade of cholinergic drugs on rabbit stomach muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. scribd.com [scribd.com]
- 16. Guinea Pig Ileum [sheffbp.co.uk]
- 17. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Schild equation - Wikipedia [en.wikipedia.org]
- 19. INABIS '98 - Calcium Imaging Of Smooth Muscle Cells Cultured From Different Regions OF Human And Guinea Pig Lower Urinary Tract. [mcmaster.ca]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Half-Life and Bioavailability of Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacokinetics of atropine sulfate, focusing on its half-life and bioavailability across various routes of administration. The information is compiled from peer-reviewed literature and regulatory documents to serve as a resource for research and development.
Pharmacokinetic Profile of this compound
This compound is a competitive antagonist of muscarinic acetylcholine receptors, widely used for its anticholinergic properties.[1][2][3] Its clinical efficacy is directly related to its pharmacokinetic profile, which governs the onset, intensity, and duration of its effects. Atropine's pharmacokinetics can be nonlinear, particularly after intravenous administration of doses ranging from 0.5 to 4 mg.[4][5] The drug is distributed throughout the body and readily crosses the placental barrier.[4][6]
Metabolism occurs primarily in the liver through enzymatic hydrolysis, with major metabolites including noratropine, atropin-n-oxide, tropine, and tropic acid.[4][5][7] A significant portion of the drug, between 13% and 50%, is excreted unchanged in the urine.[4][8][9]
The following table summarizes key pharmacokinetic parameters for this compound administered via different routes. These values are compiled from various studies and may differ based on the study population, dosage, and analytical methods used.
| Parameter | Intravenous (IV) | Intramuscular (IM) | Sublingual (SL) | Ocular (Topical) | Oral (Gel) |
| Half-Life (t½) | 3.0 ± 0.9 h (Adults)[6]10.0 ± 7.3 h (Geriatric)[6]2.5 ± 1.2 h (Pediatric >2y)[6] | Data not specified | Data not specified | ~2.5 h[8] | ~3 h[10] |
| Bioavailability (F) | 100% (Reference) | Well absorbed[6][9] | 60% vs. IV (1% ophthalmic soln)[11] | ~64% (± 29%) systemic absorption[8] | Data not specified |
| Tmax | Immediate | 3 min[6] to 30 min[7][8] | ~28 min (ophthalmic soln)[8]15 min (injection)[12] | Data not specified | 1.6 h[10] |
| Cmax | Dose-dependent | 9.6 ± 1.5 ng/mL (1.67 mg dose)[6] | 21 ng/mL (2 mg injection)[12] | Data not specified | 0.14 ng/mL[10] |
| Protein Binding | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] | 14% to 44%[4][5][6] |
Note: Pharmacokinetic parameters can exhibit significant inter-individual variability. Age is a critical factor, with the elimination half-life more than doubling in children under two years and in the elderly (>65 years) compared to other age groups.[5] Gender differences have also been reported, with females showing approximately 15% higher AUC and Cmax and a slightly shorter half-life than males.[6][13]
Experimental Protocols for Pharmacokinetic Evaluation
The determination of this compound's pharmacokinetic parameters relies on rigorously designed clinical trials. The methodologies often involve crossover study designs to minimize inter-subject variability.
A representative protocol for assessing the bioavailability of sublingual atropine is a randomized, crossover study.[11][14]
-
Study Design: A randomized, three-sequence, three-period crossover design is employed.[11][14] Each subject receives three different treatments in a randomized order, separated by a washout period.
-
Study Population: Healthy adult volunteers (e.g., 15-46 subjects) aged 18 to 55 years.[11][14][15]
-
Treatments Administered:
-
Test Product 1: A low dose (e.g., 0.5 mg) of 1% this compound ophthalmic solution administered sublingually.[11]
-
Test Product 2: A high dose (e.g., 1.0 mg) of 1% this compound ophthalmic solution administered sublingually.[11]
-
Reference Product: A 1.0 mg dose of this compound administered intravenously.[11][14]
-
-
Washout Period: A washout period of 6 ± 1 days separates each treatment administration to ensure complete elimination of the drug from the previous period.[14][15]
-
Blood Sampling: Venous blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 2, 4, 6, 10, 15, 20, 30, 45, and 60 minutes, and 2, 4, 6, and 8 hours.[11][14]
-
Analytical Method: Plasma concentrations of atropine are quantified using a validated, sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[12]
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including AUC (Area Under the Curve), Cmax (Peak Concentration), and Tmax (Time to Peak Concentration).[15] Relative bioavailability is calculated as the ratio of the dose-normalized AUC of the test product to the reference product.[14]
Visualizations: Pathways and Protocols
Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It reversibly binds to these receptors, preventing the neurotransmitter acetylcholine (ACh) from binding and eliciting a response.[3] This blockade inhibits the effects of the parasympathetic nervous system.[1] The diagram below illustrates this signaling pathway, focusing on the M2 receptor common in cardiac tissue.
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
The logical flow of a typical randomized crossover study for determining the bioavailability of a drug like this compound is depicted below. This design allows for efficient comparison of different formulations or routes of administration within the same group of subjects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic Bioavailability of Sublingual Atropine Ophthalmic Solution: a Phase I Study in Healthy Volunteers with Implications for Use as a Contingency Medical Countermeasure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Atropine Sulfate: In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental design and detailed protocols for studies involving atropine sulfate. This compound, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), is a critical tool in pharmacological research to investigate the cholinergic system's role in various physiological and pathological processes.
Mechanism of Action
Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors (M1-M5).[1] This antagonism inhibits the physiological responses normally induced by cholinergic stimulation. The blockade of M1, M3, and M5 receptors inhibits the phospholipase C (PLC) pathway, reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium mobilization and protein kinase C (PKC) activation.[1] Antagonism of M2 and M4 receptors leads to increased adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1]
Atropine's effects are widespread, impacting the central nervous system, heart, smooth muscles, and exocrine glands.[2][3] It readily crosses the blood-brain barrier.[3] Clinically, it is used to treat bradycardia, reduce salivation and bronchial secretions before surgery, and as an antidote for organophosphate poisoning.[1][3][4]
Pharmacokinetics
Following intravenous administration, atropine exhibits a rapid initial decrease in plasma concentration followed by a slower elimination phase, with a mean half-life of 3 to 10 hours.[5] It is rapidly absorbed after intramuscular injection, reaching peak plasma concentrations in about 30 minutes.[5] Atropine is distributed throughout the body and is approximately 14% to 44% bound to plasma proteins.[2][6] Metabolism occurs primarily in the liver through enzymatic hydrolysis, and a significant portion (13-50%) is excreted unchanged in the urine.[2][4][6]
Key Applications in In Vivo Research
-
Cardiovascular Studies: Investigating the effects on heart rate (chronotropy), atrioventricular conduction, and in models of bradycardia and arrhythmia.[1]
-
Neuroscience Research: Elucidating the role of the cholinergic system in learning, memory, behavior, and neurodegenerative diseases.[1][7]
-
Toxicology and Pharmacology: Serving as a countermeasure for nerve agent and organophosphate poisoning.[1][3]
-
Anesthesiology: Used as a pre-anesthetic agent to mitigate excessive salivary and bronchial secretions.[1]
-
Ophthalmology: Utilized for its mydriatic (pupil-dilating) and cycloplegic (paralysis of accommodation) effects.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Route of Administration | Dose | Value | Reference |
| Peak Plasma Concentration (tmax) | Intramuscular | 0.5 - 4 mg | 30 minutes | [5] |
| Mean Half-life (t½) | Intravenous | 1 mg | 3 - 10 hours | [5] |
| Total Plasma Clearance | Intravenous | 1 mg | 2.9 - 6.8 mL/min/kg | [5] |
| Volume of Distribution (Vdss) | Intravenous | 1 mg | 230.79 L | [5] |
| Protein Binding | - | - | 14% - 44% | [2][6] |
| Unchanged in Urine | - | - | 13% - 50% | [2][4][6] |
Table 2: Dose-Response Data for this compound in Animal Models
| Animal Model | Application | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Behavioral Studies (Delirium Model) | - | 0.1 - 1.0 mg/kg | Dose-dependent reduction in high and low rates of responding. | [7][9] |
| Rat | Auditory Evoked Potentials | Intraperitoneal | 0.25 - 40 mg/kg | No significant effect at pre-anesthetic doses (0.25-1.0 mg/kg); significant amplitude increases in BAEP at 40 mg/kg. | [10] |
| Mouse | Reversal of Drug-Induced Bradycardia | Intraperitoneal | 1 mg/kg | Reversal of bradycardia. | [1] |
| Mouse | Protection against Bungarotoxins | Subcutaneous / Intravenous | 1.5 mg/kg | Significant protective effects against certain bungarotoxins. | [11] |
| Rat | Micturition Regulation | Intravenous, Intracerebroventricular, Intrathecal | µ g/rat | Dose-dependent effects on bladder capacity and voiding pressure. | [12] |
Experimental Protocols
Protocol 1: Reversal of Drug-Induced Bradycardia in Mice
This protocol details a procedure to assess the efficacy of this compound in reversing chemically-induced bradycardia in a murine model.
1. Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Bradycardic agent (e.g., propranolol, carbachol)
-
Animal scale
-
Syringes and needles for injection (e.g., 27-gauge)
-
Electrocardiogram (ECG) monitoring system or tail-cuff system
2. Preparation of this compound Solution:
-
Weigh the required amount of this compound using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to achieve the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse).
-
Ensure the solution is completely dissolved and clear. The solution can be sterile-filtered using a 0.22 µm filter.[1]
-
Store the stock solution at 2-8°C, protected from light, and prepare fresh dilutions for each experiment.[1]
3. Animal Model:
-
Adult C57BL/6 mice (or other appropriate strain), 8-12 weeks old.
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
4. Experimental Procedure:
-
Baseline Measurement: Record the baseline heart rate of the mouse for a stable period (e.g., 5-10 minutes) using the ECG or tail-cuff system.
-
Induction of Bradycardia: Administer the bradycardic agent via an appropriate route (e.g., intraperitoneal injection). The dose should be predetermined to induce a stable and significant decrease in heart rate.
-
Monitoring: Continuously monitor the heart rate until a stable bradycardia is established.
-
Atropine Administration: Once stable bradycardia is confirmed, administer this compound (e.g., 1 mg/kg) via intraperitoneal injection.[1]
-
Data Collection: Record the heart rate at regular intervals following atropine administration (e.g., 5, 15, 30, and 60 minutes) to observe the reversal of bradycardia.[1]
5. Data Analysis:
-
Calculate the mean heart rate at baseline, post-bradycardia induction, and at each time point after atropine administration.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the changes in heart rate.
Protocol 2: Assessment of Anticholinergic Effects on Behavior in Rats
This protocol outlines a method to evaluate the behavioral effects of this compound in rats, which can be relevant for modeling delirium-like states.
1. Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Behavioral testing apparatus (e.g., operant conditioning chamber)
-
Animal scale
-
Syringes and needles for injection
2. Preparation of this compound Solution:
-
Prepare this compound solutions in sterile 0.9% saline at various concentrations to achieve the desired dose range (e.g., 0.1, 0.5, 1.0 mg/kg).
3. Animal Model:
-
Adult Sprague-Dawley rats (or other appropriate strain).
-
Train the rats on a specific behavioral task (e.g., a multiple fixed-ratio fixed-interval reinforcement schedule) until their performance is stable.[7]
4. Experimental Procedure:
-
Baseline Session: Conduct a baseline behavioral session to confirm stable performance.
-
Drug Administration: Administer a specific dose of this compound or vehicle (saline) via intraperitoneal or subcutaneous injection. The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
-
Behavioral Testing: At a predetermined time after injection (e.g., 30 minutes), place the rat in the behavioral testing apparatus and run the experimental session.
-
Dose-Response Evaluation: Test different groups of rats with varying doses of this compound to establish a dose-response relationship.[7] A within-subjects design with a sufficient washout period between drug administrations can also be used.
5. Data Analysis:
-
Quantify relevant behavioral parameters (e.g., response rates, accuracy, latency to respond).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of atropine to the vehicle control.
Visualizations
Caption: Atropine's mechanism of action on muscarinic receptor signaling pathways.
Caption: Workflow for reversing drug-induced bradycardia with atropine in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Serum anticholinergic activity and behavior following this compound administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Serum Anticholinergic Activity and Behavior Following this compound Administration in the Rat (1997) | Eugene O'Hare | 17 Citations [scispace.com]
- 10. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of clinical anticholinergic and anticholinesterase agents against Bungarus multicinctus venom and neurotoxin-rich snake venoms | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development and Validation of Atropine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), playing a crucial role in various pharmacological applications.[1][2][3] Its primary mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter responsible for signaling in the parasympathetic nervous system.[3][4] The development and validation of robust in vitro assays are paramount for the screening, characterization, and quality control of this compound and related compounds.
These application notes provide detailed protocols for key in vitro assays relevant to the study of this compound, including a competitive radioligand binding assay, a functional bioassay, and a cell viability assay. Additionally, a comprehensive guide to the validation of these assays is presented in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity of this compound for muscarinic acetylcholine receptors. It is a fundamental tool for characterizing the potency of unlabelled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Signaling Pathway
Atropine competitively binds to muscarinic acetylcholine receptors, preventing the binding of acetylcholine (ACh) and subsequent activation of downstream signaling pathways. These G-protein coupled receptors (GPCRs) modulate a variety of cellular responses, including smooth muscle contraction, heart rate, and glandular secretions.[3][4]
Experimental Protocol
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filter mats (GF/C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand (at a concentration near its Kd)
-
Varying concentrations of this compound (or vehicle for total binding)
-
A high concentration of an unlabeled ligand (e.g., 1 µM atropine) for non-specific binding (NSB)
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[8]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Receptor Subtype | Radioligand | This compound IC50 (nM) | This compound Ki (nM) | Reference |
| M1 | [³H]-NMS | 2.22 ± 0.60 | 1.27 ± 0.36 | [1] |
| M2 | [³H]-NMS | 4.32 ± 1.63 | 3.24 ± 1.16 | [1] |
| M3 | [³H]-NMS | 4.16 ± 1.04 | 2.21 ± 0.53 | [1] |
| M4 | [³H]-NMS | 2.38 ± 1.07 | 0.77 ± 0.43 | [1] |
| M5 | [³H]-NMS | 3.39 ± 1.16 | 2.84 ± 0.84 | [1] |
Functional Bioassay: Isolated Tissue Preparation
This ex vivo assay measures the functional antagonism of this compound on smooth muscle contraction induced by a muscarinic agonist. The isolated rat ileum is a classic model for studying the effects of anticholinergic drugs.[2][9][10]
Experimental Workflow
Experimental Protocol
Objective: To evaluate the antagonistic effect of this compound on acetylcholine-induced contractions in isolated rat ileum.
Materials:
-
Male Wistar rats
-
Krebs solution (physiological salt solution)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and isolate a segment of the ileum.
-
Cleanse the ileal segment and cut it into smaller pieces (e.g., 2 cm).
-
Mount the tissue segment in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Krebs solution.
-
-
Experimental Procedure:
-
Induce a submaximal contraction by adding a specific concentration of acetylcholine to the organ bath.
-
Once the contraction has stabilized, add this compound at a specific concentration and record the relaxation.
-
Wash the tissue thoroughly with Krebs solution to return to baseline.
-
Repeat the process with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the acetylcholine-induced contraction for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
A Schild plot analysis can be used to determine the pA2 value, which is a measure of the affinity of the antagonist.
-
Data Presentation
| Parameter | Value |
| Agonist | Acetylcholine |
| Antagonist | This compound |
| Tissue | Rat Ileum |
| Measured Effect | Inhibition of muscle contraction |
Cell Viability Assay
This assay is crucial for assessing the cytotoxic potential of this compound on a cellular level. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of their viability.[11][12]
Experimental Protocol
Objective: To determine the effect of this compound on the viability of a selected cell line.
Materials:
-
A suitable cell line (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
-
Detection:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation
| Cell Line | Exposure Time (hours) | This compound CC50 (µM) |
| CHO-K1 | 24 | >1000 (example value) |
| HEK293 | 48 | >1000 (example value) |
Assay Validation
The validation of in vitro assays is essential to ensure that they are reliable, reproducible, and fit for their intended purpose.[5][7][13] The validation process should follow the ICH Q2(R2) guidelines.[5][7]
Logical Flow of Assay Validation
Key Validation Parameters
The following parameters should be evaluated during assay validation:
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. For binding assays, this involves demonstrating that the binding is specific to the target receptor.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by analyzing samples with known concentrations of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent concentrations).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Data Presentation for Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | Signal from analyte is distinguishable from background and interfering substances. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | Typically 80-120% of the test concentration. |
| Accuracy | % Recovery within 80-120% of the true value. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 15% |
| Precision (Intermediate) | %RSD ≤ 20% |
| Robustness | Assay performance remains within acceptable limits despite minor variations. |
Conclusion
The in vitro assays described in these application notes provide a robust framework for the pharmacological characterization and quality control of this compound. Proper development and rigorous validation of these assays are critical for generating reliable and reproducible data, which is essential for research, drug development, and regulatory submissions. The provided protocols and validation guidelines serve as a comprehensive resource for scientists working with this compound and other muscarinic receptor antagonists.
References
- 1. apexbt.com [apexbt.com]
- 2. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
Atropine Sulfate for Cholinergic Blockade in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of atropine sulfate for cholinergic blockade in neuroscience research. Atropine, a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), is a powerful tool for investigating the role of the cholinergic system in a wide array of neurological functions and disease states.[1][2][3][4]
Mechanism of Action
This compound functions by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to all five subtypes of muscarinic receptors (M1-M5).[1][2][3][4][5] This blockade prevents the activation of downstream signaling cascades initiated by these G protein-coupled receptors, effectively silencing the effects of cholinergic transmission at postganglionic parasympathetic neuroeffector sites.[6][7] While atropine primarily targets muscarinic receptors, it has minimal effect on nicotinic acetylcholine receptors except at very high doses.[8]
The central nervous system (CNS) contains a widespread distribution of cholinergic neurons and muscarinic receptors, which are implicated in critical functions such as learning, memory, attention, and arousal.[9][10][11][12] By administering atropine, researchers can probe the necessity of muscarinic cholinergic signaling for these processes.
Cholinergic Signaling Pathway and Atropine Blockade
Caption: Atropine competitively blocks acetylcholine binding to postsynaptic muscarinic receptors.
Applications in Neuroscience Research
Atropine is utilized across a diverse range of preclinical models to:
-
Investigate cognitive functions: Elucidate the role of cholinergic signaling in learning, memory formation, and attention.[13][14][15][16]
-
Model neurological disorders: Create transient and reversible models of cognitive impairment associated with conditions like Alzheimer's disease and dementia, where cholinergic deficits are a key feature.[11][13]
-
Study arousal and behavior: Examine the influence of the cholinergic system on behavioral states, motor activity, and arousal.[17]
-
Toxicology and pharmacology: Serve as an antidote for organophosphate and nerve agent poisoning, which cause an overstimulation of the cholinergic system.[1][7]
Quantitative Data
This compound Receptor Binding Affinity
| Receptor Subtype | IC50 (nM) |
| M1 | 2.22 ± 0.60 |
| M2 | 4.32 ± 1.63 |
| M3 | 4.16 ± 1.04 |
| M4 | 2.38 ± 1.07 |
| M5 | 3.39 ± 1.16 |
| Data from a competitive binding assay.[5] |
Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Tmax | Cmax | T½ |
| Human | Intramuscular | 1.67 mg | 3 min | 9.6 ± 1.5 ng/mL | 3.0 ± 0.9 hours (IV) |
| Rat | Intramuscular (needle) | 8.0 mg/kg | 58 min | 488 ng/mL | Not Specified |
| Rat | Intramuscular (jet spray) | 8.0 mg/kg | 30 min | 650 ng/mL | Not Specified |
| Mouse | Intraperitoneal | Not Specified | Not Specified | Not Specified | 9.76 ± 0.77 min |
| Note: Pharmacokinetic parameters can vary significantly based on species, dose, and administration route.[8][18][19] |
Recommended Dosage Ranges for Preclinical Research
| Animal Model | Application | Route of Administration | Dosage Range | Reference |
| Rat | General Behavioral Studies | Intraperitoneal (i.p.) | 1.0 - 8.0 mg/kg | [20] |
| Rat | Auditory Evoked Potentials | Intraperitoneal (i.p.) | 0.25 - 40 mg/kg | [21] |
| Rat | Behavioral Arousal | Intraperitoneal (i.p.) | 10 mg/kg | [17] |
| Mouse | Antidote for Poisoning | Intraperitoneal (i.p.) | 4 mg/kg | [22] |
| Mouse | Memory Retrieval Studies | Intraperitoneal (i.p.) | 1.0 mg/kg | [15] |
| Guinea Pig | Anticonvulsant (Soman model) | Not Specified | 5 mg/kg | [23][24] |
| Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm. |
Experimental Protocols
Preparation of this compound Solution
-
Compound: this compound is recommended due to its high stability and water solubility.[1]
-
Vehicle: Use sterile 0.9% saline as the vehicle for injection.[1]
-
Preparation:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is completely dissolved and appears clear.
-
For parenteral administration, sterile-filter the solution through a 0.22 µm syringe filter.[1]
-
In Vivo Administration for Behavioral Studies
This protocol describes a general procedure for assessing the effects of atropine on a behavioral task, such as the Morris water maze or passive avoidance test.
Experimental Workflow for Behavioral Studies
Caption: A generalized workflow for in vivo behavioral experiments using this compound.
-
Animal Model: Select the appropriate animal model (e.g., adult C57BL/6 mice or Sprague-Dawley rats).
-
Habituation: Acclimate animals to the testing room and apparatus to reduce stress-induced variability.
-
Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle control, Atropine low dose, Atropine high dose).
-
Administration: Administer the prepared this compound solution or vehicle via the desired route (intraperitoneal injection is common). The volume should be calculated based on the animal's body weight.
-
Latency Period: Allow for a sufficient latency period between injection and behavioral testing for the drug to reach peak effect (typically 20-30 minutes for i.p. administration).
-
Behavioral Testing: Conduct the behavioral paradigm according to established protocols.
-
Data Collection: Record relevant metrics (e.g., escape latency, path length, freezing time, errors).
-
Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the performance of atropine-treated groups to the vehicle control.
In Vivo Electrophysiology
This protocol provides a framework for investigating the effect of systemic atropine on neural activity.
-
Surgical Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Electrode Implantation: Lower a recording electrode (or microelectrode array) into the target region.
-
Baseline Recording: Record baseline spontaneous and/or evoked neural activity (e.g., local field potentials, single-unit activity) for a stable period.
-
Atropine Administration: Administer this compound systemically (e.g., i.p. or i.v.).
-
Post-Injection Recording: Continue to record neural activity to observe changes from baseline.
-
Data Analysis: Analyze changes in firing rate, synaptic plasticity (e.g., long-term potentiation), or oscillatory activity following atropine administration.
Logical Framework for Research Questions
Atropine is fundamentally used to test the hypothesis that muscarinic cholinergic signaling is necessary for a given biological process.
Logical Framework for Investigating Cholinergic Functiondot
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound – Rat Guide [ratguide.com]
- 7. nursingcenter.com [nursingcenter.com]
- 8. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 13. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. Effect of atropine on behavioral arousal in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intramuscular administration of atropine in the rat: jet spray versus conventional needle injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Effects of atropine sulphate on seizure activity and brain damage produced by soman in guinea-pigs: ECoG correlates of neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Atropine Sulfate for the Study of Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using atropine sulfate as a tool to investigate cholinergic synaptic transmission. Atropine, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), is an invaluable pharmacological agent for dissecting the roles of these receptors in various physiological and pathophysiological processes.
Introduction
This compound is a naturally occurring tertiary amine alkaloid derived from the plant Atropa belladonna.[1] It functions as a non-selective, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][3] By blocking the action of the neurotransmitter acetylcholine (ACh) at these receptors, atropine effectively inhibits parasympathetic nerve impulses.[1][4] This property makes it a powerful tool for studying the contribution of muscarinic signaling to synaptic transmission and plasticity.
Mechanism of Action
Atropine's primary mechanism involves the competitive blockade of muscarinic receptors.[3][5] It does not prevent the release of acetylcholine from the presynaptic terminal but rather prevents ACh from binding to its postsynaptic and presynaptic receptors, thereby inhibiting the downstream signaling cascades.[6] In the central nervous system, atropine can cross the blood-brain barrier and influence cholinergic pathways involved in learning, memory, and arousal.[7][8] Interestingly, some studies have shown that atropine can enhance the release of acetylcholine, an effect attributed to the blockade of presynaptic M2 autoreceptors that normally provide negative feedback on ACh release.[9][10][11]
Applications in Synaptic Transmission Research
This compound is widely employed in various experimental paradigms to:
-
Isolate Nicotinic Receptor Function: By blocking muscarinic receptors, the specific contributions of nicotinic acetylcholine receptors (nAChRs) to synaptic transmission can be elucidated.
-
Investigate Presynaptic Autoreceptor Function: The effect of atropine on acetylcholine release can be used to study the role of presynaptic M2 muscarinic autoreceptors in modulating neurotransmitter release.[12]
-
Study Synaptic Plasticity: Atropine is used to explore the involvement of muscarinic receptors in long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.[13]
-
Characterize Cholinergic Synapses: It aids in identifying and characterizing cholinergic synapses in various neuronal circuits.
-
Model Cholinergic Hypofunction: Atropine can be used to induce a state of cholinergic hypofunction, providing a model to study conditions like Alzheimer's disease.[12]
Data Presentation
The following tables summarize quantitative data from studies utilizing atropine to investigate its effects on physiological and neurological parameters.
Table 1: Electrophysiological Effects of Atropine on the Human Heart
| Parameter | Before Atropine (mean ± SEM) | After Atropine (1-2 mg IV) (mean ± SEM) | P-value |
| Sinus Cycle Length (ms) | 846 ± 26.4 | 647 ± 20.0 | < 0.001 |
| Sinus Nodal Recovery Time (ms) | 1,029 ± 37 | 774 ± 36 | < 0.001 |
| Sinoatrial (S-A) Conduction Time (ms) | 103 ± 5.7 | 58 ± 3.9 | < 0.001 |
| P-A Interval (ms) | 34 ± 1.5 | 31 ± 1.5 | < 0.05 |
| Atrial Effective Refractory Period (sinus rhythm) (ms) | 285 ± 11.3 | 238 ± 7.9 | < 0.001 |
| Atrial Functional Refractory Period (sinus rhythm) (ms) | 331 ± 11.6 | 280 ± 8.6 | < 0.001 |
| Data from a study on 17 patients without apparent sinus node disease.[14] |
Table 2: Effect of Atropine on Acetylcholine (ACh) Output in Anesthetized Cats
| Anesthetic | Basal ACh Output (ng/cm²/min) | ACh Output with Atropine (1 µg/ml) (ng/cm²/min) |
| Dial Compound | 1.67 | Increased fourfold |
| Halothane-N₂O | 0.30 | No effect |
| Data from a study measuring cortical acetylcholine output.[15][16] |
Table 3: Dose-Dependent Effects of Atropine on Neuromuscular Transmission in Humans
| Stimulation Frequency | Atropine Dose (µg/kg) | Enhancement of Tetanic Contraction (%) |
| 50 Hz | 1-10 | 27 ± 1.2 |
| 100 Hz | 1-10 | 43 ± 7 |
| Data represents the mean ± S.E. from a study on six patients.[17] |
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of atropine in studying synaptic transmission.
Caption: Cholinergic synaptic transmission and the site of atropine action.
Caption: Workflow for in vitro electrophysiology using atropine.
Caption: Workflow for in vivo microdialysis to measure ACh release.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology in Brain Slices
This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to assess the effect of atropine on synaptic transmission in, for example, hippocampal slices.
1. Brain Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
- Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Prepare 300-400 µm thick transverse or coronal slices of the desired brain region (e.g., hippocampus) using a vibratome.
- Transfer the slices to an incubation chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.[18]
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with carbogenated aCSF at a constant temperature (e.g., 30-32°C).
- Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).
- Deliver electrical pulses to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-50% of the maximal amplitude.
3. Atropine Application:
- Record a stable baseline of fEPSPs for at least 20-30 minutes.
- Prepare a stock solution of this compound in distilled water.
- Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM).
- Switch the perfusion to the atropine-containing aCSF and record for another 30-60 minutes to observe the effect of atropine on the fEPSP.
4. Data Analysis:
- Measure the slope of the fEPSP as an index of synaptic strength.
- Normalize the fEPSP slopes recorded in the presence of atropine to the average baseline slope.
- Perform statistical analysis to determine the significance of any changes observed.
Protocol 2: In Vivo Microdialysis to Measure Acetylcholine Release
This protocol details the procedure for measuring extracellular acetylcholine levels in a specific brain region of a freely moving animal.
1. Stereotaxic Surgery and Probe Implantation:
- Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
- Implant a guide cannula targeting the brain region of interest (e.g., cortex, hippocampus, or striatum).[10][19]
- Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Procedure:
- On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
- Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min). It is common to include an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) in the perfusion fluid to prevent the rapid degradation of ACh and allow for its detection.[20]
- Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of acid to prevent ACh degradation.
- Collect at least 3-4 baseline samples to establish a stable baseline of ACh release.
3. Atropine Administration:
- Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or reverse dialysis through the probe).
- Continue collecting dialysate samples for a predetermined period after atropine administration to monitor its effect on extracellular ACh levels.
4. Sample Analysis:
- Analyze the concentration of ACh in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[19]
- Quantify the ACh levels and express them as a percentage of the baseline levels.
- Perform statistical analysis to evaluate the effect of atropine on ACh release.
Concluding Remarks
This compound remains a cornerstone in the pharmacological toolbox for neuroscientists. Its well-characterized mechanism as a muscarinic antagonist allows for the precise dissection of cholinergic signaling in complex neural circuits. By employing the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize atropine to advance our understanding of synaptic transmission in both health and disease.
References
- 1. nursingcenter.com [nursingcenter.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of intrahippocampal injection of atropine on different phases of a learning experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulation by atropine of acetylcholine release and synthesis in cortical slices from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulating action of atropine on the release of acetylcholine by rat cerebral cortex in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiologic effects of atropine on human sinus node and atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of topically applied atropine on resting and evoked cortical acetylcholine release | Semantic Scholar [semanticscholar.org]
- 17. Atropine enhances neuromuscular transmission in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. State-dependent release of acetylcholine in rat thalamus measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate Microinjection Techniques for Brain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool in neuroscience research to investigate the role of cholinergic signaling in various brain functions.[1][2] By blocking the action of acetylcholine at these receptors, atropine can be used to dissect the involvement of the muscarinic cholinergic system in processes such as learning, memory, attention, and fear conditioning.[1][3][4][5] Microinjection techniques allow for the targeted delivery of this compound to specific brain regions, enabling researchers to probe the function of discrete neural circuits with high spatial resolution.
These application notes provide a comprehensive overview of the methodologies and protocols for this compound microinjection in brain research. They are intended to guide researchers in designing and executing experiments to explore the role of muscarinic cholinergic neurotransmission in their specific areas of interest.
Mechanism of Action
This compound acts as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate diverse downstream signaling cascades.
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
By blocking these pathways, atropine effectively inhibits the physiological and behavioral effects mediated by acetylcholine at muscarinic receptors.
Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by this compound.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound competitively antagonizes acetylcholine binding to both Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors, thereby inhibiting their downstream signaling cascades.
Data Presentation: Quantitative Parameters for this compound Microinjection
The following tables summarize key quantitative data from published studies on this compound microinjection in different brain regions.
Table 1: Hippocampus
| Parameter | Value | Species | Behavioral Assay | Outcome |
| Concentration | 10 µg/µl | Rat | Patterned Single Alternation | Disrupted simple acquisition in young pups.[2] |
| Volume | 0.5 µl/side | Rat | Patterned Single Alternation | Delayed onset and reduced magnitude of PSA in older rats.[2] |
| Infusion Rate | Not Specified | Rat | Discrimination Learning | Impaired learning and memory.[1] |
Table 2: Amygdala
| Parameter | Value | Species | Behavioral Assay | Outcome |
| Concentration | Not Specified | Rat | Fear Conditioning | Amygdala inactivation impaired extinction of conditioned fear.[6] |
| Volume | 0.5 µl/side | Rat | Fear Conditioning | Impaired extinction retention.[6] |
| Infusion Rate | Not Specified | Rat | Fear Conditioning | Re-extinction was amygdala-dependent in younger rats.[6] |
Table 3: Prefrontal Cortex
| Parameter | Value | Species | Behavioral Assay | Outcome |
| Concentration | 100 ng/µl (IGF-1) | Mouse | Fentanyl-Seeking Behavior | Attenuated fentanyl-seeking behavior. |
| Volume | 0.5 µl/hemisphere | Mouse | Fentanyl-Seeking Behavior | Blocked reduction of AMPAR synaptic function. |
| Infusion Rate | 0.1 µl/min | Mouse | Fentanyl-Seeking Behavior | No direct atropine data, but provides relevant microinjection parameters for the region. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and Cannula Implantation
This protocol describes the procedure for implanting guide cannulas for subsequent microinjection of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannulas (sized for the target brain region)
-
Dummy cannulas
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
-
Sterile saline
-
Eye ointment
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Leveling: Level the skull by adjusting the incisor bar until the dorsal-ventral readings for bregma and lambda are within a minimal range (e.g., ±0.05 mm).
-
Coordinate Identification: Locate the coordinates for the target brain region relative to bregma using a stereotaxic atlas.
-
Drilling: Drill holes for the guide cannula(s) and anchor screws at the determined coordinates.
-
Screw Placement: Insert jeweler's screws into the skull, avoiding major blood vessels.
-
Cannula Implantation: Lower the guide cannula to the predetermined dorsal-ventral coordinate.
-
Cementing: Apply dental cement to secure the cannula to the skull and anchor screws.
-
Closure: Suture the incision around the implant.
-
Post-operative Care: Administer analgesics and antibiotics as per approved protocols. House the animal individually and monitor for recovery. Insert dummy cannulas into the guide cannulas to maintain patency.
Protocol 2: this compound Microinjection
This protocol outlines the procedure for microinjecting this compound into a targeted brain region via the implanted cannula.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Microinjection pump
-
Internal injection cannula (extending slightly beyond the guide cannula)
-
Tubing
-
Hamilton syringes
Procedure:
-
Solution Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Filter-sterilize the solution.
-
Animal Handling: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injector Assembly: Connect the internal injection cannula to the Hamilton syringe via tubing and load the this compound solution, ensuring no air bubbles are present.
-
Injection: Insert the internal cannula into the guide cannula. Infuse the solution at the desired volume and rate using the microinjection pump.
-
Diffusion: Leave the injection cannula in place for a short period (e.g., 1-2 minutes) following the infusion to allow for diffusion of the drug away from the cannula tip.
-
Post-injection: Slowly withdraw the internal cannula and replace the dummy cannula.
-
Behavioral Testing: Conduct behavioral testing at the appropriate time point following the microinjection.
Protocol 3: Control Experiments
To ensure the observed effects are due to the pharmacological action of this compound and not the injection procedure itself, appropriate control groups are essential.
-
Vehicle Control: A group of animals should receive a microinjection of the vehicle (e.g., sterile saline or aCSF) alone.[7] This controls for the effects of the injection volume, pressure, and the chemical properties of the vehicle.
-
Sham Surgery Control: A group of animals should undergo the full surgical procedure, including anesthesia and craniotomy, but without cannula implantation. This controls for any behavioral changes resulting from the surgical stress.
-
No Injection Control: A group of animals with implanted cannulas that receive no injection can control for the effects of handling and cannula presence.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for an this compound microinjection study.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in a typical this compound microinjection experiment, from surgery to data analysis.
Conclusion
This compound microinjection is a powerful technique for elucidating the role of muscarinic cholinergic signaling in specific brain regions and their associated behaviors. Careful planning of experimental design, including appropriate control groups, and meticulous execution of surgical and microinjection procedures are critical for obtaining reliable and interpretable results. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this technique in their investigations of brain function.
References
- 1. Effect of intrahippocampal injection of atropine on different phases of a learning experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-dependent effects of hippocampal muscarinic receptor blockade on memory-based learning in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinergic effects on fear conditioning I: the degraded contingency effect is disrupted by atropine but reinstated by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic septal grafts into the hippocampal formation improve spatial learning and memory in aged rats by an atropine-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of atropine on learning and memory functions in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Temporary Amygdala Inactivation on Extinction and Reextinction of Fear in the Developing Rat: Unlearning as a Potential Mechanism for Extinction Early in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Atropine Sulfate Dose-Response Curve Analysis in Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing atropine sulfate dose-response curve analysis in isolated tissue preparations. This in vitro pharmacological method is fundamental for characterizing the antagonistic properties of atropine, determining its potency, and understanding its mechanism of action at muscarinic acetylcholine receptors.
Introduction
Atropine is a naturally occurring tertiary amine alkaloid derived from plants like Atropa belladonna. It acts as a non-selective competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1][2] By binding to these receptors, atropine prevents ACh from exerting its effects, leading to the inhibition of parasympathetic nerve stimulation.[2][3] This antagonistic action is crucial for its therapeutic applications and is a key area of study in pharmacology.
The analysis of dose-response curves in isolated tissues is a classic pharmacological technique to quantify the interaction between a drug (agonist) and its antagonist. In this context, a cumulative concentration-response curve for an agonist, such as acetylcholine or carbachol, is generated in the absence and presence of increasing concentrations of atropine.[4] The resulting rightward shift of the agonist's dose-response curve provides quantitative measures of the antagonist's potency, commonly expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.[5][6]
Key Concepts and Principles
-
Competitive Antagonism: Atropine exhibits competitive antagonism, meaning it binds reversibly to the same receptor site as the agonist (ACh) without activating the receptor. This results in a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[4][5][7]
-
Schild Analysis: This is a graphical method used to analyze the data from dose-response experiments with a competitive antagonist. A plot of log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist yields a straight line. The x-intercept of this line provides the pA2 value. A slope of unity is indicative of competitive antagonism.[5][7]
-
pA2 Value: This value is a measure of the affinity of a competitive antagonist for its receptor. A higher pA2 value indicates a more potent antagonist.
Experimental Protocols
This section details the methodology for conducting a dose-response analysis of this compound using an isolated guinea pig ileum preparation, a classic and reliable model for studying cholinergic-mediated smooth muscle contraction.[8][9]
Materials and Reagents
-
Animals: Guinea pig (other species like rat or chicken can also be used).[5]
-
Physiological Salt Solution (PSS): Tyrode's solution is commonly used for ileum preparations.[10] Its composition is as follows (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and Glucose 5.6. The solution should be freshly prepared and continuously aerated with carbogen (95% O2 and 5% CO2) and maintained at 37°C.[8]
-
Drugs:
-
Acetylcholine (ACh) chloride (agonist)
-
This compound (antagonist)
-
Stock solutions of both drugs should be prepared in distilled water.[10]
-
Equipment
-
Organ bath with a capacity of 10-25 mL
-
Isotonic transducer
-
Data acquisition system (e.g., kymograph or digital data recorder)
-
Thermostatically controlled water circulator
-
Carbogen gas supply (95% O2, 5% CO2)
-
Dissection instruments
-
Syringes and pipettes
Experimental Workflow
Caption: Experimental workflow for atropine dose-response analysis.
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize a guinea pig following approved ethical guidelines.
-
Isolate a 10-15 cm segment of the terminal ileum.
-
Carefully remove the mesentery and flush the lumen with warm Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Experimental Setup:
-
Mount the ileum segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer under a resting tension of approximately 1 gram.
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes, until a stable baseline is achieved.
-
-
Generation of Control Dose-Response Curve:
-
Record the basal contractile activity of the tissue.
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻³ M) only after the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration until a maximum response is achieved.
-
Thoroughly wash the tissue with fresh Tyrode's solution and allow it to return to the baseline.
-
-
Generation of Dose-Response Curves in the Presence of Atropine:
-
After the tissue has returned to baseline, add a known concentration of this compound to the organ bath (e.g., 1 nM).
-
Incubate the tissue with atropine for a predetermined period (e.g., 20-30 minutes) to allow for equilibrium to be reached.[5]
-
Repeat the cumulative addition of acetylcholine as described in step 3 to generate a dose-response curve in the presence of atropine.
-
Wash the tissue extensively and repeat the procedure with at least two other increasing concentrations of atropine (e.g., 3 nM and 10 nM).[4][5]
-
-
Data Analysis:
-
Measure the magnitude of the contractile response at each agonist concentration.
-
Express the responses as a percentage of the maximum response obtained with acetylcholine alone.
-
Plot the percentage response against the logarithm of the agonist concentration to obtain dose-response curves.
-
Determine the EC50 (the molar concentration of the agonist that produces 50% of the maximum response) for acetylcholine alone and in the presence of each concentration of atropine.[8]
-
Perform a Schild analysis to determine the pA2 value of atropine.
-
Data Presentation
The quantitative data obtained from dose-response experiments are crucial for comparing the potency of antagonists and understanding their interaction with receptors.
Table 1: Effect of Atropine on Acetylcholine EC50 in Isolated Tissues
| Tissue | Agonist | Atropine Concentration (nM) | Acetylcholine EC50 (M) | Reference |
| Guinea Pig Ileum | Acetylcholine | 0 | 7.0 x 10⁻³ | [8] |
| Guinea Pig Ileum | Acetylcholine | Present | 6.2 x 10⁻⁶ | [8] |
| Goat Ileum | Acetylcholine | 0 | 1.71 x 10⁻⁶ | [6] |
| Guinea Pig Ileum | Acetylcholine | 0 | 1.06 x 10⁻⁶ | [6] |
Table 2: pA2 Values of Atropine in Various Isolated Tissues
| Tissue | Agonist | pA2 Value | Reference |
| Goat Ileum | Acetylcholine | 9.59 ± 0.022 | [6] |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [6] |
| Chicken Ileum | Acetylcholine | Significantly high compared to rat ileum | [5] |
| Guinea Pig Atria | Bethanechol | Higher affinity than gastric mucosa or urinary bladder | [7] |
| Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [11] |
| Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [11] |
| Human Umbilical Vein | Acetylcholine | 9.75 (pKB 9.67 ± 0.12) | [4] |
Signaling Pathway
Atropine exerts its effects by blocking the muscarinic acetylcholine receptor signaling pathway. Acetylcholine released from parasympathetic nerve terminals binds to muscarinic receptors on target cells, initiating a cascade of intracellular events.[3]
Caption: Muscarinic receptor signaling pathway and the site of atropine action.
In smooth muscle, such as the ileum, the predominant muscarinic receptor subtype is M3, which is coupled to a Gq protein.[1] Activation of this pathway leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to smooth muscle contraction. Atropine, by blocking the M3 receptor, prevents this cascade and inhibits contraction.[1] In cardiac tissue, M2 receptors are coupled to Gi proteins, and their activation leads to a decrease in cAMP and hyperpolarization, resulting in a decreased heart rate.[3] Atropine's blockade of M2 receptors leads to an increased heart rate.[3]
Conclusion
The dose-response analysis of this compound in isolated tissues is a robust and informative method for characterizing its pharmacological properties. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the competitive antagonism of atropine and to determine its potency in various biological systems. This information is invaluable for drug discovery, preclinical research, and a deeper understanding of cholinergic pharmacology.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsisinternational.org [rsisinternational.org]
- 9. virtualpharmacologylab.com [virtualpharmacologylab.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
Atropine Sulfate in Cardiovascular Research for Treating Bradycardia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a non-selective muscarinic receptor antagonist, is a cornerstone in the management of symptomatic bradycardia.[1] Its primary mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, thereby reducing vagal tone on the heart and increasing heart rate.[1] While its clinical efficacy is well-established, ongoing research continues to elucidate its complex pharmacology, including novel intracellular signaling pathways. These application notes provide detailed protocols for preclinical and clinical research on this compound, focusing on its cardiovascular effects in the context of bradycardia.
Mechanism of Action
This compound's principal effect in treating bradycardia is achieved through the blockade of M2 muscarinic acetylcholine receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[1] This antagonism prevents the negative chronotropic (heart rate) and dromotropic (conduction velocity) effects of acetylcholine, leading to an increase in heart rate.[1]
Recent studies have uncovered a novel, receptor-independent mechanism of action for atropine. It has been shown to act as an allosteric inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE4, atropine can increase intracellular cAMP levels, leading to augmented cardiac contractility and heart rate, particularly under β-adrenergic stimulation.[2]
Signaling Pathways
Diagram of Atropine's Dual Mechanism of Action
Caption: Atropine's dual mechanisms for increasing heart rate.
Quantitative Data Presentation
Table 1: Clinical Dosing and Efficacy of this compound for Symptomatic Bradycardia
| Population | Initial Dose (IV) | Repeat Dose | Maximum Total Dose | Efficacy | References |
| Adults | 0.5 mg - 1 mg | Every 3-5 minutes | 3 mg | Improved heart rate and symptoms. | [3][4] |
| Adults (Acute MI) | 0.5 mg or 0.6 mg | As needed | < 2.5 mg over 2.5 hrs | Normalized blood pressure in 88% of hypotensive patients. | [4] |
| Morbidly Obese Adults | 0.01 mg/kg (Lean Body Weight) | N/A | N/A | Recommended to avoid paradoxical bradycardia. | [5] |
Table 2: Preclinical Data on this compound
| Model System | Atropine Concentration/Dose | Measured Parameter | Observed Effect | References |
| Isolated Mouse Cardiomyocytes | 10 nM | Intracellular cAMP (FRET) | Potentiated β-agonist-induced cAMP increase. | [6] |
| Langendorff-perfused Mouse Heart | 10 nM | Heart Rate | Increased heart rate. | [2] |
| Conscious Rats (Aconitine-induced bradycardia) | 400 μg/kg (oral) | Heart Rate & Blood Pressure | Induced bradycardia and hypotension. (Model for testing) | [7] |
| Unanesthetized Guinea Pigs | 5 mg/kg - 50 mg/kg | Heart Rate | Dose-dependent bradycardia. | [6] |
| Rat Ventricular Homogenates | Ki = 1.889 nM | M2 Receptor Binding Affinity | High affinity for M2 receptors. | [8] |
Experimental Protocols
In Vitro Assessment of Atropine's Effect on Cardiomyocyte cAMP Levels using FRET
This protocol is adapted from studies utilizing Förster Resonance Energy Transfer (FRET)-based cAMP biosensors to measure real-time changes in intracellular cAMP in isolated cardiomyocytes.[6][9]
Objective: To quantify the effect of this compound on intracellular cAMP levels in the presence and absence of β-adrenergic stimulation.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)
-
Cell culture medium
-
FRET-based cAMP biosensor (e.g., Epac1-camps)
-
This compound
-
Isoproterenol (β-adrenergic agonist)
-
Acetylcholine
-
Rolipram (PDE4 inhibitor)
-
Pertussis toxin (Gi protein inhibitor)
-
Fluorescence microscope equipped for FRET imaging
-
Image analysis software
Procedure:
-
Cell Preparation: Isolate ventricular cardiomyocytes from adult mice or rats using established enzymatic digestion protocols. Culture the isolated cells on laminin-coated coverslips.
-
Biosensor Transfection: Transfect the cardiomyocytes with the FRET-based cAMP biosensor according to the manufacturer's instructions. Allow for sufficient expression time (typically 24-48 hours).
-
FRET Imaging Setup: Mount the coverslip with transfected cardiomyocytes onto a perfusion chamber on the stage of the fluorescence microscope. Excite the donor fluorophore (e.g., CFP) and measure the emission of both the donor and acceptor (e.g., YFP) fluorophores.
-
Baseline Measurement: Perfuse the cells with a standard buffer and record the baseline FRET ratio (acceptor/donor emission) for a stable period.
-
Experimental Conditions:
-
β-Adrenergic Stimulation: Perfuse the cells with a solution containing a β-adrenergic agonist (e.g., 100 nM isoproterenol) to induce an increase in cAMP and record the change in FRET ratio until a plateau is reached.
-
Muscarinic Inhibition: In the continued presence of the β-agonist, introduce acetylcholine (e.g., 10 µM) to the perfusion solution to activate M2 receptors and observe the expected decrease in cAMP.
-
Atropine Treatment (Classical Pathway): Following acetylcholine application, add this compound (e.g., 10 nM) to the perfusion to observe the blockade of the acetylcholine effect.
-
Atropine Treatment (Novel Pathway): In cells stimulated only with the β-agonist (after the cAMP plateau is reached), add this compound (e.g., 10 nM) to investigate its direct effect on cAMP levels.
-
Controls: In separate experiments, use a known PDE4 inhibitor (e.g., 10 µM rolipram) as a positive control for PDE4 inhibition. To confirm the receptor-independent effect, pretreat cells with pertussis toxin to inactivate Gi proteins before β-agonist and atropine stimulation.
-
-
Data Analysis: Calculate the change in FRET ratio over time for each condition. Normalize the data to the baseline and express the changes as a percentage of the maximal response.
Experimental Workflow for FRET-based cAMP Measurement
Caption: Workflow for FRET-based cAMP analysis in cardiomyocytes.
Ex Vivo Assessment of Atropine's Chronotropic Effects using the Langendorff Heart Preparation
This protocol provides a method for studying the direct effects of this compound on heart rate in an isolated, perfused heart, devoid of systemic neural and hormonal influences.[2][10]
Objective: To determine the dose-dependent effect of this compound on the heart rate of an isolated mammalian heart.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound stock solution
-
Animal model (e.g., rat or mouse)
-
Surgical instruments for heart excision
-
Data acquisition system to record heart rate
Procedure:
-
System Preparation: Assemble and prime the Langendorff apparatus with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.
-
Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a ligature and initiate retrograde perfusion.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should resume a regular rhythm. Record baseline heart rate.
-
Drug Administration:
-
Introduce this compound into the perfusate at a low concentration (e.g., 1 nM).
-
Allow the heart to reach a new steady-state heart rate (approximately 15-20 minutes) and record the data.
-
Increase the concentration of this compound in a stepwise manner (e.g., 10 nM, 100 nM, 1 µM) and repeat the recording at each concentration to establish a dose-response curve.
-
-
Washout: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit buffer to assess the reversibility of the effects.
-
Data Analysis: Measure the heart rate at baseline and at each atropine concentration. Plot the change in heart rate as a function of atropine concentration.
In Vivo Model of Bradycardia and Atropine Response in Rodents
This protocol describes a method to induce bradycardia in a rodent model to study the in vivo efficacy of this compound.[7]
Objective: To evaluate the ability of this compound to reverse pharmacologically-induced bradycardia in a live animal model.
Materials:
-
Rodent model (e.g., Sprague-Dawley rats)
-
Anesthetic agent
-
Bradycardia-inducing agent (e.g., aconitine or a high dose of a β-blocker)
-
This compound solution for injection (e.g., intravenous or intraperitoneal)
-
ECG monitoring system
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation: Anesthetize the animal and implant ECG electrodes for continuous monitoring of heart rate and rhythm. If desired, cannulate an artery for blood pressure monitoring.
-
Baseline Recording: Record stable baseline ECG and blood pressure readings for at least 15-30 minutes.
-
Induction of Bradycardia: Administer the bradycardia-inducing agent. For example, a toxic dose of aconitine (e.g., 400 μg/kg, oral) can be used to induce both bradycardia and hypotension.[7] Monitor the animal closely until a stable bradycardic state is achieved.
-
Atropine Administration: Once stable bradycardia is established, administer a bolus dose of this compound (e.g., 0.04 mg/kg, IV).
-
Monitoring and Data Collection: Continuously record the ECG and blood pressure following atropine administration. Monitor for changes in heart rate, rhythm, and blood pressure.
-
Data Analysis: Compare the heart rate and blood pressure before and after atropine administration. Calculate the magnitude and duration of the response to atropine.
Logical Flow for In Vivo Bradycardia Model and Atropine Testing
Caption: Workflow for in vivo bradycardia model and atropine testing.
M2 Muscarinic Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of this compound for the M2 muscarinic receptor in cardiac tissue.[8]
Objective: To determine the inhibitory constant (Ki) of this compound for the M2 muscarinic receptor.
Materials:
-
Cardiac tissue (e.g., rat heart ventricles)
-
Homogenization buffer
-
Radioligand specific for M2 receptors (e.g., [3H]-N-methylscopolamine)
-
This compound
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize the cardiac tissue in a cold buffer and centrifuge to isolate the cell membranes containing the M2 receptors. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the membrane preparation.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand.
-
Include tubes with only the membrane and radioligand (total binding) and tubes with the membrane, radioligand, and a high concentration of an unlabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the tubes at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of atropine by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the atropine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
The protocols and data presented provide a comprehensive framework for researchers investigating the cardiovascular effects of this compound in the context of bradycardia. The dual mechanism of action, involving both classical muscarinic receptor antagonism and novel PDE4 inhibition, offers exciting avenues for further research and drug development. By utilizing these detailed methodologies, scientists can continue to unravel the intricate pharmacology of this essential cardiovascular drug.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP measurements with FRET-based sensors in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adinstruments.com [adinstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. FRET biosensor uncovers cAMP nano-domains at β-adrenergic targets that dictate precise tuning of cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Atropine Sulfate as an Antidote for Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Organophosphates (OPs) are a class of chemical compounds widely used as pesticides and developed as highly toxic chemical warfare nerve agents (e.g., Sarin, Soman, VX).[1][2][3][4] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[4][5][6] This inhibition leads to an accumulation of ACh at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors, which can result in a life-threatening cholinergic crisis.[3][5][7] The dominant clinical features include bradycardia, miosis, salivation, bronchorrhea, bronchospasm, and in severe cases, respiratory failure and death.[6][7]
Atropine sulfate is a cornerstone in the management of OP poisoning.[3] It acts as a physiological antidote, specifically targeting the muscarinic effects of ACh overstimulation.[7] These notes provide a comprehensive overview of the mechanism, application, and experimental protocols for studying this compound as a countermeasure to organophosphate toxicity.
Mechanism of Action
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[1][8] In the context of organophosphate poisoning, the enzyme AChE is inhibited (phosphorylated) by the OP agent, leading to a buildup of acetylcholine in the synaptic cleft.[1][4] This excess acetylcholine continuously stimulates postsynaptic muscarinic receptors. Atropine works by competitively blocking these muscarinic receptor sites, thereby preventing acetylcholine from binding and mitigating the effects of parasympathetic overstimulation.[1][7][9]
Key effects of atropine administration in OP poisoning include:
-
Cardiovascular: Increases heart rate by blocking M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, counteracting severe bradycardia.[9]
-
Respiratory: Reduces bronchial secretions, bronchorrhea, and bronchospasm by antagonizing M3 receptors in the respiratory tract, which is crucial for preventing respiratory failure.[7][9]
-
Secretions: Decreases salivation, lacrimation, and sweating.[2][9]
-
Central Nervous System (CNS): Atropine can cross the blood-brain barrier to counteract central muscarinic effects.[9]
It is critical to note that atropine only addresses the muscarinic symptoms of OP poisoning and has no effect on nicotinic symptoms (e.g., muscle fasciculations, paralysis) or the underlying cause of the poisoning (the inhibited AChE enzyme).[3] Therefore, it is often administered in conjunction with an oxime, such as pralidoxime (2-PAM), which can reactivate the phosphorylated AChE if administered before "aging" occurs.[1][7][10]
Quantitative Data Summary
The dosage of this compound is highly variable and must be titrated to effect, based on the severity of poisoning and the patient's response, particularly the drying of respiratory secretions.[7][11]
Table 1: this compound Dosing Guidelines for Organophosphate Poisoning
| Species/Group | Initial Dose | Administration Notes | Reference(s) |
| Human (Adult) | 2 to 3 mg IV | Repeat every 5-30 minutes, doubling the dose until secretions are controlled. Large doses (>20 mg) may be required. | [10][11][12] |
| Human (Pediatric) | 0.015–0.05 mg/kg IV | Repeat every 15 minutes as needed. | [4][11] |
| Cat | 0.2–2 mg/kg (lower end of range) | Administer every 3-6 hours or as needed. Continuous Rate Infusion (CRI) has been used successfully (0.005-0.1 mg/kg/h). | [13][14] |
| Dog | 0.2–2 mg/kg | Administer every 3-6 hours or as needed. | [13] |
| Cattle / Sheep | 0.6–1 mg/kg | Administer 1/3 IV and the remainder IM or SC. Repeat as needed. Can be up to 0.5 mg/kg in severe cases, repeated 3-4 times. | [13][15] |
| Horse / Pig | 0.1–0.2 mg/kg IV | Repeat every 10 minutes as needed. | [13] |
Table 2: Pharmacokinetic and Toxicological Data for Atropine
| Parameter | Value | Species | Notes | Reference(s) |
| Plasma Half-Life | 2 to 4 hours | Human | Nonlinear pharmacokinetics. A second slow elimination phase (t½=12h) is sometimes observed. | [9][11][12] |
| Elimination Half-Life | 1.6 hours | Sheep | Following intramuscular injection. | [15] |
| Metabolism | Hepatic (enzymatic hydrolysis) | Human | Metabolites include atropine-n-oxide and noratropine. OPs can inhibit atropine metabolism. | [11] |
| Excretion | Renal | Human | 13% to 50% is excreted unchanged in the urine. | [11] |
| LD50 (Oral) | ~453 mg per person | Human (estimated) | [1] | |
| LD50 (Oral) | 620-670 mg/kg | Rat | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Studies
Objective: To prepare a sterile solution of this compound for parenteral administration in animal models.
Materials:
-
This compound powder (USP grade)
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile syringe filter
-
Laminar flow hood
Procedure:
-
Work within a laminar flow hood to maintain sterility.
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.
-
Calculate the required volume of sterile 0.9% saline to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolve the this compound powder in the sterile saline. Ensure the solution is completely clear and free of particulates.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile filter to the syringe.
-
Filter the solution into a sterile vial.
-
Label the vial clearly with the compound name, concentration, date of preparation, and store at recommended conditions (typically room temperature, protected from light).[8]
Protocol 2: In Vivo Efficacy Assessment in an Animal Model of OP Poisoning
Objective: To evaluate the efficacy of this compound in reversing the signs of organophosphate poisoning in a rodent model.
Materials:
-
Test animals (e.g., adult C57BL/6 mice or Wistar rats)
-
Organophosphate agent (e.g., paraoxon, diisopropyl fluorophosphate)
-
Prepared this compound solution (Protocol 1)
-
Vehicle control (sterile saline)
-
Pralidoxime (2-PAM) solution (optional, as a combination therapy arm)
-
Monitoring equipment (ECG for heart rate, rectal probe for temperature)
-
Blood collection supplies (for AChE analysis)
Experimental Workflow:
Procedure:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline heart rate, body temperature, and collect a small blood sample for baseline AChE activity analysis.
-
Grouping: Randomly assign animals to treatment groups (e.g., Group 1: Vehicle Control; Group 2: OP only; Group 3: OP + this compound).
-
OP Administration: Administer a predetermined dose of the organophosphate agent (e.g., via subcutaneous or intraperitoneal injection).
-
Symptom Monitoring: Observe animals closely for the onset of cholinergic signs (salivation, tremors, lacrimation, bradycardia).
-
Antidote Administration: Once stable signs of poisoning are established (or at a pre-determined time point), administer this compound (e.g., 1-10 mg/kg, IP) or vehicle control.[8]
-
Post-Treatment Monitoring: Record heart rate, temperature, and clinical signs at regular intervals (e.g., 5, 15, 30, 60, 120 minutes) post-treatment.
-
Data Collection: At the end of the observation period, collect a terminal blood sample via cardiac puncture for final AChE activity measurement.
-
Analysis: Compare survival rates, changes in physiological parameters, and AChE activity levels between the different treatment groups.
Protocol 3: Measurement of Acetylcholinesterase (AChE) Activity (Adapted from Ellman's Method)
Objective: To quantify the activity of AChE in blood or tissue homogenates to assess the degree of inhibition by an organophosphate and potential reactivation.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.
Materials:
-
Spectrophotometer (plate reader or cuvette-based)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
DTNB solution (Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Blood sample (e.g., red blood cell lysate) or tissue homogenate
-
96-well microplate or cuvettes
Procedure:
-
Sample Preparation: Prepare red blood cell (RBC) lysates or tissue homogenates in phosphate buffer. Centrifuge to pellet debris and use the supernatant for the assay.
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
Sample (RBC lysate or homogenate)
-
DTNB solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculation: Calculate the rate of reaction (ΔAbsorbance/minute). AChE activity can be determined using the Beer-Lambert law and the extinction coefficient of the yellow product. Compare the activity of samples from OP-exposed animals to that of control animals to determine the percent inhibition.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. youtube.com [youtube.com]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Organophosphate Toxicity Medication: Anticholinergic agents, Antidotes, OP poisoning, Benzodiazepines [emedicine.medscape.com]
- 11. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Blocking Muscarinic Currents Using Atropine Sulfate in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a classical and widely used competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the field of electrophysiology, atropine serves as an indispensable tool for isolating and characterizing muscarinic receptor-mediated ionic currents. By selectively blocking these currents, researchers can elucidate the physiological roles of muscarinic signaling in various cell types, particularly in the nervous and cardiovascular systems, and screen potential therapeutic compounds that target these pathways.
These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp electrophysiology to block muscarinic currents. The information presented is intended to guide researchers in designing and executing experiments to study the effects of muscarinic receptor modulation on ion channel activity.
Data Presentation: Quantitative Analysis of this compound Antagonism
Atropine acts as a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[1] Its potency can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's dose-response curve.
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |
| IC50 (nM) | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [1] |
| pA2 | ~9.15 | ~7.36 | ~8.79 | ~7.47 | - | [2][3] |
Note: IC50 and pA2 values can vary depending on the experimental conditions, tissue type, and agonist used.
| Antagonist | Tissue/Cell Type | Agonist | Atropine pA2 Value | Reference |
| Atropine | Guinea Pig Gastric Fundus | Bethanechol | - | [4] |
| Atropine | Guinea Pig Atria | Bethanechol | - | [4] |
| Atropine | Guinea Pig Urinary Bladder | Bethanechol | - | [4] |
| Atropine | Human Colon (Circular Muscle) | Carbachol | 8.72 ± 0.28 | [2] |
| Atropine | Human Colon (Longitudinal Muscle) | Carbachol | 8.60 ± 0.08 | [2] |
| Atropine | Guinea Pig Common Bile Duct | Carbachol | 9.59 | [5] |
| Atropine | Rat Pancreatic Acini | Carbachol | 9.15 | [3] |
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine (ACh) or carbachol, trigger distinct intracellular signaling cascades depending on the receptor subtype. These pathways ultimately modulate the activity of various ion channels, leading to changes in membrane potential and cellular excitability. Atropine blocks the initial binding of the agonist, thereby preventing these downstream effects.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway.
Caption: M2 and M4 muscarinic receptor signaling pathway.
Experimental Protocols
The following are generalized whole-cell patch-clamp protocols for recording muscarinic currents and their blockade by this compound. Specific parameters may need to be optimized for the cell type and recording system being used.
Preparation of Solutions
a) External (Extracellular) Solution (ACSF - Artificial Cerebrospinal Fluid)
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Continuously bubble with 95% O₂ / 5% CO₂ for a final pH of 7.4.
b) Internal (Intracellular/Pipette) Solution
For recording potassium currents (e.g., M-current, GIRK):
| Component | Concentration (mM) |
| K-Gluconate or KCl | 135 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 2 |
| Na-GTP | 0.2 |
| Phosphocreatine | 4 |
Adjust pH to 7.2-7.3 with KOH. Osmolarity should be ~290 mOsm.
Whole-Cell Patch-Clamp Recording Procedure
Caption: General workflow for a whole-cell patch-clamp experiment.
Protocol for Blocking M-Current (KCNQ Potassium Current)
The M-current is a non-inactivating potassium current that is typically suppressed by the activation of M1, M3, and M5 receptors.
-
Establish Whole-Cell Configuration: Follow the procedure outlined above.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to a potential where M-current is active (e.g., -20 mV to -10 mV) for 500-1000 ms.
-
Return to the holding potential.
-
-
Baseline Recording: Record the outward M-current during the depolarizing steps.
-
Agonist Application: Perfuse the bath with a muscarinic agonist (e.g., 10 µM Acetylcholine). This should result in a reduction of the outward potassium current.
-
Atropine Application: After washing out the agonist, pre-incubate the cell with this compound (e.g., 1 µM) for several minutes.
-
Blockade Confirmation: Co-apply the muscarinic agonist and atropine. The reduction in the M-current should be significantly attenuated or completely blocked.
Protocol for Blocking GIRK Current (G-protein-coupled Inwardly Rectifying Potassium Current)
GIRK channels are activated by M2 and M4 receptor stimulation, leading to membrane hyperpolarization.
-
Establish Whole-Cell Configuration: Use an internal solution containing GTP to ensure G-protein activation. The external solution should have an elevated potassium concentration (e.g., 20-40 mM) to increase the inward driving force for potassium and make the GIRK current easier to measure.
-
Voltage-Clamp Protocol:
-
Hold the cell at a depolarized potential (e.g., -40 mV).
-
Apply hyperpolarizing voltage steps to a range of potentials (e.g., -120 mV to -60 mV) to elicit the inwardly rectifying GIRK current. A voltage ramp protocol can also be effective.
-
-
Baseline Recording: Record the small basal current.
-
Agonist Application: Apply a muscarinic agonist (e.g., 1 µM Carbachol). This will activate the GIRK channels and result in a large inward current at hyperpolarized potentials.
-
Atropine Application: Following agonist washout, perfuse with this compound (e.g., 100 nM) for several minutes.
-
Blockade Confirmation: Co-apply the agonist and atropine. The large inward current should be substantially reduced or abolished.
Concluding Remarks
This compound is a powerful and reliable tool for the pharmacological dissection of muscarinic receptor function in electrophysiological studies. The protocols and data provided herein offer a comprehensive guide for researchers aiming to investigate muscarinic current modulation. Successful application of these methods will contribute to a deeper understanding of cholinergic signaling in health and disease, and aid in the development of novel therapeutics targeting the muscarinic system. It is crucial to note that optimal concentrations of agonists and antagonists, as well as specific voltage-clamp parameters, should be empirically determined for each experimental preparation.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atropine sulfate experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with atropine sulfate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the experimental variability of this compound?
A1: The main sources of variability in experiments involving this compound are related to its chemical stability and the specifics of its formulation. Key factors include:
-
pH of the solution: this compound is most stable at an acidic pH of 2 to 4.[1][2] At a more neutral or physiological pH (around 7), it is susceptible to hydrolysis, leading to degradation into inactive products like tropic acid and apoatropine.[1] This degradation reduces the effective concentration and thus the potency of the solution.
-
Storage Conditions: Both temperature and light can significantly impact the stability of this compound solutions. Refrigeration is generally recommended over storage at room temperature to slow down degradation.[2][3] Solutions should also be protected from light.[4][5]
-
Formulation and Excipients: The composition of the solution can affect stability. For instance, compounding with hydroxypropyl methylcellulose (HPMC) has been observed to lead to greater degradation compared to a balanced salt solution (BSS).[1] The presence and type of preservatives, like benzalkonium chloride (BAK), can also influence the bioavailability and overall effect.[6][7]
-
Source and Purity: Using a certified reference standard is crucial for ensuring the quality and purity of the this compound used in experiments.[8] Inconsistencies in compounded preparations are a significant source of variability.[1][7]
Q2: My this compound solution appears to have lost efficacy. What could be the cause?
A2: A loss of efficacy is most commonly due to the degradation of this compound. The primary degradation pathway is hydrolysis, which is accelerated at higher pH levels.[1] The degradation products, tropic acid and apoatropine, lack anticholinergic activity.[1] To troubleshoot this, you should:
-
Verify the pH of your stock and working solutions. Atropine is most stable at a pH between 2 and 4.[2]
-
Review your storage procedures. Ensure solutions are stored at the recommended temperature (typically 2-8°C) and protected from light.[3][9]
-
Consider the age of the solution. Freshly prepared solutions are always preferable. Studies have shown significant degradation of compounded solutions within a few months, especially at room temperature.[1][3]
-
If using a compounded preparation, be aware that there can be significant lot-to-lot variability in concentration and stability.[7]
Q3: I am observing inconsistent dose-response curves in my experiments. How can I improve reproducibility?
A3: Inconsistent dose-response curves can stem from several factors:
-
Inaccurate Concentrations: This could be due to degradation of your stock solution (see Q2) or errors in serial dilutions. Always use a calibrated pipette and prepare fresh dilutions for each experiment.
-
Variability in Preparation: For solid mixtures (triturates), the method of preparation is critical. Wet mixing provides a much more uniform distribution of this compound compared to dry mixing, which can lead to significant variations in the actual dose administered.[10]
-
Biological Variability: There can be considerable inter-subject variation in the response to atropine.[11] This can be due to differences in baseline physiological parameters.
-
Complex Dose-Response Relationship: Atropine can exhibit complex, bivalent dose-response curves for certain physiological parameters like heart rate. Low doses may produce a "paradoxical" cholinomimetic effect (e.g., decreased heart rate), while higher doses produce the expected antagonist effect (increased heart rate).[12][13] This is thought to be related to differential effects on M1 and M2 muscarinic receptor subtypes.[13]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Muscarinic Receptor Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Prepare fresh this compound solutions in a buffer with a slightly acidic pH (if compatible with the assay) and store on ice for the duration of the experiment. | To ensure the concentration of the active compound remains consistent. |
| Non-Specific Binding of Radioligand | Optimize blocking conditions and ensure the concentration of the agent used to determine non-specific binding (e.g., a high concentration of unlabeled atropine or another muscarinic antagonist) is sufficient.[14][15] | To minimize background noise and improve the signal-to-noise ratio. |
| Low Receptor Density in Tissue/Cell Preparation | Use a tissue or cell line known to have a sufficient density of the muscarinic receptor subtype of interest.[16] | Low receptor numbers can lead to a weak signal and high variability. |
| Inconsistent Sample Preparation | Standardize the protocol for tissue homogenization or cell harvesting to ensure uniformity across samples.[14] | Variations in protein concentration or receptor availability can affect binding. |
Issue 2: Unexpected Cardiovascular Responses (e.g., Bradycardia at Low Doses)
| Potential Cause | Troubleshooting Step | Rationale |
| Paradoxical Effect of Low-Dose Atropine | Be aware of the complex dose-response curve of atropine on heart rate.[13] If studying heart rate, include a wide range of doses, including very low ones, to fully characterize the response. | Low doses of atropine can cause a paradoxical decrease in heart rate, which is a known physiological effect.[12] |
| Interaction with Anesthetics or Other Drugs | Review all other compounds being administered to the animal model. Anesthetics and other drugs can have their own cardiovascular effects or interact with atropine. | To isolate the specific effects of atropine. |
| Autonomic Tone of the Animal Model | Consider the baseline sympathetic and parasympathetic tone of the animal model, as this will influence the magnitude of the response to a muscarinic antagonist.[17] | The effect of atropine is dependent on the level of existing vagal tone. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from various studies. Note that these values can vary depending on the experimental model and conditions.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Route of Administration | Cmax (ng/mL) | t½ (elimination half-life) | Vd (Volume of Distribution) |
| Dogs | Intramuscular (IM) | 33 | 52 min | 3.2 L/kg |
| Dogs | Endobronchial | 40.0 ± 7.8 | 39.3 ± 5.2 min | Not Reported |
| Dogs | Endotracheal | 23.9 ± 5 | 28.0 ± 7.9 min | Not Reported |
| Mice | Intraperitoneal (IP) | Not Reported | 9.76 ± 0.77 min | 5204 ± 430 mL/kg |
Data compiled from multiple sources.[18][19][20]
Table 2: Stability of 0.01% Atropine Ophthalmic Solutions
| Formulation | Storage Condition | Stability (within 10% of initial concentration) |
| Atropine in Artificial Tears (HPMC) | Refrigerated (2-8°C) | Up to 6 months (unopened) |
| Atropine in Artificial Tears (HPMC) | Room Temperature (25±2°C) | Less than 4 months (unopened) |
| Atropine in Balanced Salt Solution (BSS) | Refrigerated (2-8°C) | Up to 6 months (unopened) |
| Atropine in Balanced Salt Solution (BSS) | Room Temperature (25±2°C) | Less than 4 months (unopened) |
| Atropine in HPMC or BSS (Simulated Use) | Refrigerated or Room Temp. | At least 30 days |
Data from Sri-in J, et al. (2022).[3]
Experimental Protocols
Protocol 1: Preparation and Quantification of this compound Triturate
This protocol is based on the methodology described for assessing drug content uniformity.[10]
Objective: To prepare a uniform 1000-fold triturate of this compound with lactose hydrate.
Materials:
-
This compound powder (certified reference standard)
-
Lactose hydrate
-
Rocking mixer
-
LC-MS/MS system
Methodology:
-
Wet Mixing Method (Recommended for Uniformity):
-
To prepare a 10-fold triturate, add 1.0 g of this compound and 9.0 g of lactose hydrate to a suitable container.
-
Add a small amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste.
-
Mix thoroughly until the solvent has evaporated and the powder is dry.
-
Repeat the process to create 100-fold and 1000-fold triturates by diluting the previous triturate with lactose hydrate.
-
-
Quantification by LC-MS/MS:
-
Accurately weigh a 250 mg aliquot of the 1000-fold triturate.
-
Dissolve and dilute the aliquot in an appropriate aqueous solution to a theoretical concentration of 50.0 ng/mL.
-
Analyze the sample using a validated LC-MS/MS method to determine the actual concentration of this compound.
-
The mobile phase can consist of a 40:60 (v/v) mixture of 0.1% (v/v) formic acid and acetonitrile.[10]
-
Protocol 2: In Vivo Assessment of Atropine's Effect on Heart Rate
This is a general protocol based on principles from multiple studies assessing cardiovascular effects.[12][21]
Objective: To determine the dose-response relationship of this compound on heart rate in a suitable animal model.
Materials:
-
This compound solution of known concentration and stability
-
Animal model (e.g., rat, mouse, dog)
-
Heart rate monitoring system (e.g., telemetry, ECG)
-
Saline (vehicle control)
Methodology:
-
Animal Preparation: Anesthetize the animal or use a conscious, restrained model with telemetry implants for heart rate monitoring.
-
Baseline Measurement: Record a stable baseline heart rate for a sufficient period (e.g., 15-30 minutes) before any drug administration.
-
Dose Administration:
-
Administer the vehicle (saline) and record the heart rate to control for injection effects.
-
Administer incremental doses of this compound (e.g., via intravenous or intraperitoneal injection). A wide range of doses should be tested, including low doses (e.g., starting from 0.7 µg/kg) to high doses, to capture any potential bivalent effects.[12]
-
-
Data Recording: Continuously monitor and record the heart rate after each dose until it returns to baseline or stabilizes at a new level.
-
Data Analysis: Calculate the change in heart rate from baseline for each dose. Plot the dose-response curve to determine parameters such as the effective dose (ED50).
Visualizations
Caption: Atropine's primary mechanism of action.
Caption: Troubleshooting logic for atropine experiments.
References
- 1. Compounded 0.01% Atropine—What's in the Bottle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scribd.com [scribd.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. reviewofmm.com [reviewofmm.com]
- 8. This compound Pharmaceutical Secondary Standard; Certified Reference Material 5908-99-6 [sigmaaldrich.com]
- 9. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 10. Assessment of drug content uniformity of this compound triturate by liquid chromatography–tandem mass spectrometry, X-ray powder diffraction, and Raman chemical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhaled this compound: dose response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. swordbio.com [swordbio.com]
- 15. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. letstalkacademy.com [letstalkacademy.com]
- 18. Pharmacokinetics of atropine in dogs after i.m. injection with newly developed dry/wet combination autoinjectors containing HI 6 or HLö 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Atropine pharmacokinetics and pharmacodynamics following endotracheal versus endobronchial administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Impact of atropine injection on heart rate response during treadmill exercise echocardiography: a double-blind randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atropine Sulfate Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Atropine sulfate concentration for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
This compound is a competitive and reversible antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2][3] It works by binding to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), and inhibiting its effects.[1][4][5] This blockade of the parasympathetic nervous system can lead to various cellular responses, including relaxation of smooth muscle, increased heart rate, and reduced secretions.[3][5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific research question. For initial experiments, a broad dose-response is recommended. A common starting point is to test a wide range of concentrations, from nanomolar (nM) to millimolar (mM) ranges. For example, a range of 1 nM to 10 µM is often used in initial screenings.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint. This could be cell viability, proliferation, apoptosis, or a specific functional response related to muscarinic receptor signaling.
Q4: Is this compound cytotoxic to cells?
Yes, this compound can be cytotoxic at higher concentrations. The cytotoxic effects are dose- and time-dependent. For instance, in human corneal endothelial cells, concentrations above 0.3125 g/L have been shown to induce growth retardation and apoptosis.[6][7][8] Another study on human corneal epithelial cells reported cytotoxicity with atropine concentrations of 0.05% and higher.[9] It is crucial to determine the cytotoxic threshold in your specific cell model to differentiate between pharmacological effects and non-specific toxicity.
Q5: How long should I incubate my cells with this compound?
The incubation time depends on the cell line's doubling time and the specific endpoint being measured. For cell viability and proliferation assays, a 24 to 72-hour incubation is common. For signaling pathway studies, much shorter incubation times (minutes to hours) may be sufficient to observe changes in downstream effectors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | The concentration of this compound is too low. | Test a higher range of concentrations. |
| The cell line may not express muscarinic receptors or is resistant to this compound. | Confirm muscarinic receptor expression in your cell line (e.g., via RT-qPCR or Western blot). Consider using a different, more sensitive cell line. | |
| This compound is inactive. | Check the storage conditions and expiration date of your this compound stock. Test its activity in a known responsive cell line. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a single-cell suspension before plating and use proper pipetting techniques for even cell distribution. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Cells are detaching from the plate after treatment | This compound is causing cytotoxicity leading to cell death and detachment. | This may be an expected outcome if you are studying cytotoxicity. You can quantify the detached cells or use an assay that measures both adherent and floating cells. Lower the concentration of this compound if you are aiming for a non-cytotoxic effect. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to your cells. Always include a solvent-only control to assess its effect. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control (untreated or vehicle-treated cells).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Cytotoxic Effects of this compound on Human Corneal Epithelial Cells (HCECs)
| This compound Concentration | Observation | Source |
| 0.01% - 0.03% | No significant impact on cell morphology. | [9] |
| > 0.3125 g/L (0.03125%) | Dose- and time-dependent toxicities, including inhibition of cell proliferation and induction of apoptosis. | [9] |
| 0.05% - 0.8% | Dose- and time-dependent reduction in cell viability and morphological changes such as contraction and cytoplasmic vacuolization. | [9] |
Table 2: Effects of this compound on Human Corneal Endothelial Cells (HCECs)
| This compound Concentration | Observation | Source |
| > 0.3125 g/L | Induction of abnormal morphology and decline in viability in a dose- and time-dependent manner. | [6][7][8] |
| 2.5 g/L | Induction of G1 phase cell cycle arrest and apoptosis. | [6] |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High‐concentration atropine induces corneal epithelial cell apoptosis via miR‐30c‐1/SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Atropine sulfate degradation in experimental solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Atropine Sulfate in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is showing signs of degradation. What are the common causes?
A1: this compound degradation in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of contaminants. The most common degradation pathway is hydrolysis, which is significantly affected by the pH of the solution.
-
pH: this compound is most stable in acidic conditions, with a maximal stability range between pH 3 and 5.[1] Aqueous solutions with a pH at or above 7 can experience significant deterioration. For instance, an isotonic atropine-borax-boric acid solution at a higher pH showed 44% deterioration in one month.[2]
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. While solutions can be sterilized by autoclaving, the pH must be kept below 6 to prevent significant breakdown.[1]
-
Light: this compound should be protected from light to prevent decomposition.[1][3] Studies on the stability of this compound solutions often recommend using amber occlusive covers or storing solutions in the dark.[4]
-
Contamination: Microbial or chemical contamination can also lead to the degradation of this compound. The use of sterile techniques and high-purity solvents is crucial. Fungal contamination has been linked to a complete loss of pharmacological activity in a solution within three days.[2]
Troubleshooting Steps:
-
Verify pH: Immediately check the pH of your solution. If it is outside the optimal range of 3-5, adjust it using appropriate buffers.
-
Control Temperature: Ensure your solution is stored at the recommended temperature. For short-term storage (several days), 4°C is advisable.[5] For longer-term stability, some studies have shown stability for up to a year at 5°C.[6]
-
Protect from Light: Store your solutions in amber vials or wrap the containers with aluminum foil to protect them from light.
-
Aseptic Technique: Review your solution preparation procedure to ensure aseptic techniques were followed to prevent microbial contamination. Consider filtering the solution through a 0.22 µm filter.
Q2: What are the primary degradation products of this compound I should be aware of?
A2: The main degradation of this compound in aqueous solutions occurs through hydrolysis and dehydration. The primary degradation products are:
-
Tropic Acid and Tropine: These are the products of ester hydrolysis, which is the most common degradation pathway, especially under acidic or basic conditions.[7][8]
-
Apoatropine (Atropamine): This is formed through the elimination of a water molecule (dehydration). Apoatropine is considered a main degradation product and can further hydrolyze to tropine and atropic acid.[7]
-
Atropic Acid: A degradation product that can be formed from apoatropine.[7]
The degradation pathways are visualized in the diagram below.
Caption: Major degradation pathways of this compound in aqueous solutions.
Q3: How can I prepare a stable this compound solution for my experiments?
A3: To prepare a stable solution, follow these guidelines:
-
Use High-Purity Components: Start with high-purity this compound powder and use sterile, high-purity water (e.g., HPLC-grade or Water for Injection).
-
Buffer the Solution: Prepare your solution in a buffer that maintains the pH between 3.5 and 5.0.[1] Phosphate or citrate buffers are commonly used.
-
Aseptic Preparation: Prepare the solution under aseptic conditions, for example, in a laminar flow hood, to prevent microbial contamination.
-
Sterilization: If required, sterilize the solution by filtering it through a sterile 0.22 µm syringe filter. Autoclaving is also an option, but only if the pH is maintained below 6.[1]
-
Proper Storage: Store the final solution in a tightly sealed, sterile container, protected from light, and at a refrigerated temperature (2-8°C).[4]
Q4: For how long can I store my prepared this compound solution?
A4: The storage duration depends on the preparation method, storage conditions, and the required purity for your experiment. Here is a summary of stability data from various studies:
| Concentration & Solvent | Storage Temperature | Duration | Stability | Reference |
| 1 mg/mL in 0.9% Sodium Chloride | 4-8°C | 72 hours | 96.5% - 103.4% of initial concentration | [4] |
| 1 mg/mL in 0.9% Sodium Chloride | 20-25°C | 72 hours | 98.7% - 100.2% of initial concentration | [4] |
| 2 mg/mL in Isotonic Saline | 5°C (protected from light) | 364 days | >93% of initial concentration | [6] |
| 2 mg/mL in Isotonic Saline | 23°C (exposed to light) | 364 days | >93% of initial concentration | [6] |
| 0.1 mg/mL in 0.9% Sodium Chloride | 25°C | 6 months | >94.7% of initial concentration | |
| 0.01% in Artificial Tears or BSS | 2-8°C (unopened) | 6 months | 90% - 110% of initial concentration | |
| 0.01% in Artificial Tears or BSS | 25°C (unopened) | < 4 months | < 90% of initial concentration |
Note: "BSS" refers to Balanced Salt Solution.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for quantifying this compound and its degradation products. It is recommended to validate the method for your specific application.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm packing).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 50:50 (v/v) mixture of methanol and a 5 mmol potassium dihydrogen phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 264 nm.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to get a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 20 to 120 µg/mL.
-
-
Sample Preparation:
-
Dilute the experimental this compound solution with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
-
Caption: A typical workflow for the HPLC analysis of this compound.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples appropriately with the HPLC mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Monitor for the appearance of degradation product peaks and the decrease in the peak area of the parent this compound peak.
-
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. nnpub.org [nnpub.org]
- 5. Robustness Study and Superior Method Development and Validation for Analytical Assay Method of this compound in Pharmaceutical Ophthalmic Solution [scirp.org]
- 6. HPLC method validation for this compound in injection form [wisdomlib.org]
- 7. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 8. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atropine Sulfate Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by atropine sulfate in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] Like many small molecules containing aromatic rings, this compound possesses intrinsic spectral properties that can interfere with fluorescence-based measurements.[2][3]
Q2: What are the primary mechanisms of interference by this compound?
There are three main ways this compound can interfere with your assay:
-
Autofluorescence: this compound is inherently fluorescent and can emit light upon excitation, which can lead to a false-positive signal or increased background noise.[2][4][5][6]
-
Inner Filter Effect: this compound absorbs light in the UV region.[2][4] If its absorption spectrum overlaps with the excitation or emission wavelengths of your fluorophore, it can reduce the light reaching the fluorophore or the detector, resulting in a decreased signal.[7] This is a concentration-dependent effect.[7]
-
Fluorescence Quenching: this compound may interact with your fluorescent probe, causing a decrease in the fluorescence signal through non-emissive pathways.[3][7]
Q3: What are the known spectral properties of this compound?
Published data indicates that this compound exhibits fluorescence with an excitation maximum around 255 nm and an emission maximum near 285 nm.[2][4][6] Its UV absorbance is notable at approximately 220 nm.[4]
Q4: How can I determine if this compound is interfering with my specific assay?
The most effective way to identify interference is by running a series of control experiments. A crucial first step is to perform a "compound-only" control, which includes this compound in the assay buffer without your specific fluorescent reporter.[8] A signal detected in this control is a strong indicator of this compound's autofluorescence.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal
-
Possible Cause: Autofluorescence from this compound.
-
Troubleshooting Steps:
-
Perform a "compound-only" control experiment by measuring the fluorescence of this compound in the assay buffer at various concentrations.
-
If a significant signal is observed, it confirms autofluorescence.
-
Proceed to the mitigation strategies outlined below.
-
Issue 2: Unexpectedly Low Fluorescence Signal
-
Possible Cause: Inner filter effect or fluorescence quenching.
-
Troubleshooting Steps:
-
To investigate the inner filter effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore points to the inner filter effect.[7][9]
-
To assess quenching: In the absence of your biological target, compare the fluorescence signal of your probe with and without this compound. A reduction in signal in the presence of this compound suggests quenching.
-
Data Summary
Table 1: Spectral Properties of this compound
| Property | Approximate Wavelength (nm) | Reference |
| Fluorescence Excitation | 255 | [2][4][6] |
| Fluorescence Emission | 285 | [2][4][6] |
| UV Absorbance | 220 | [4] |
Table 2: Troubleshooting Matrix for this compound Interference
| Observed Issue | Potential Cause | Recommended Control Experiment | Primary Mitigation Strategy |
| Signal Increase | Autofluorescence | Compound-only (Atropine + Buffer) | Use a red-shifted fluorophore; Background subtraction |
| Signal Decrease | Inner Filter Effect | Absorbance spectrum of atropine | Lower atropine concentration; Apply correction formula |
| Signal Decrease | Fluorescence Quenching | Fluorophore + Atropine (no target) | Change fluorophore; Use an orthogonal assay |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
This compound
-
Assay buffer
-
Microplate compatible with your spectrofluorometer
-
Spectrofluorometer with scanning capabilities
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
Create a serial dilution of the this compound stock solution in the assay buffer.
-
Add the this compound dilutions and a buffer-only blank to the microplate.
-
Excitation Scan: a. Set the emission wavelength to a fixed value around 285 nm. b. Scan a range of excitation wavelengths (e.g., 230-280 nm).
-
Emission Scan: a. Set the excitation wavelength to the peak identified in the excitation scan (around 255 nm). b. Scan a range of emission wavelengths (e.g., 270-350 nm).
-
Analysis: Plot the fluorescence intensity against the wavelength to identify the peak excitation and emission in your experimental conditions.
Protocol 2: Assessing the Inner Filter Effect
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplate
Procedure:
-
Prepare solutions of this compound in your assay buffer at the concentrations used in your main experiment.
-
Measure the absorbance of each solution across a spectrum that includes the excitation and emission wavelengths of your fluorophore.
-
Include a buffer-only blank for background correction.
-
Analysis: Plot absorbance versus wavelength. Significant absorbance at your fluorophore's excitation or emission wavelengths indicates a high probability of an inner filter effect.[9]
Visual Guides
References
- 1. Atropine serum concentrations after multiple inhaled doses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of atropine (hyoscyamine) sulfate in commercial products by liquid chromatography with UV absorbance and fluorescence detection: multilaboratory study [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
Technical Support Center: Managing Atropine Sulfate Effects in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atropine sulfate in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis, and can it occur with this compound, a muscarinic antagonist?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While classically associated with agonists that stimulate receptors, a diminished response to an antagonist like this compound can also occur, though the underlying mechanisms are different. Instead of receptor downregulation often seen with agonists, chronic blockade by an antagonist can lead to an upregulation of receptors.[1][2] This can potentially alter the required dose to achieve the same level of blockade.
Q2: What are the potential mechanisms behind a reduced response to this compound in a long-term study?
A2: A diminished response to this compound in long-term studies is not typically a result of classical tachyphylaxis but may be due to compensatory physiological changes. Chronic administration of atropine has been shown to upregulate muscarinic M1 receptor mRNA and the density of muscarinic receptors in certain brain regions and the heart.[1][2] This increase in receptor number could theoretically require higher concentrations of atropine to achieve the same degree of functional antagonism. Other potential, though less documented, factors could include alterations in drug metabolism or changes in downstream signaling pathways.
Q3: How can I determine if my experimental model is developing a reduced response to this compound?
A3: The most direct method is to generate a dose-response curve for a relevant physiological parameter at the beginning of your study and then repeat it at various time points during the long-term administration of atropine. A rightward shift in the dose-response curve, indicating that a higher dose of atropine is required to produce the same effect, would suggest a reduced sensitivity.[3]
Q4: Are there any strategies to prevent or manage a diminished response to this compound?
A4: While specific research on "drug holidays" for atropine in experimental settings is limited, this is a theoretical strategy. A "drug holiday" or a washout period, where the administration of atropine is temporarily halted, may allow the system to return to its baseline state. Studies on the use of atropine for myopia control have investigated washout periods, which have shown a "rebound phenomenon," suggesting that the system does indeed adapt to the presence of the drug and readjusts upon its withdrawal.[4][5][6] The optimal duration of a drug holiday would need to be determined empirically for your specific experimental model.
Q5: What is the "rebound phenomenon" observed after discontinuing long-term Atropine treatment?
A5: The rebound phenomenon refers to the exacerbation of the condition being treated upon cessation of the drug. In the context of myopia control, a faster progression of myopia is observed after stopping atropine eye drops.[4][5] This is thought to be due to the upregulation of muscarinic receptors during the treatment period.[1][2] When atropine is withdrawn, the now more numerous receptors are more sensitive to endogenous acetylcholine, leading to a heightened response.
Troubleshooting Guides
Issue 1: Observed decrease in the efficacy of a standard this compound dose over time.
| Potential Cause | Troubleshooting Steps |
| Receptor Upregulation | 1. Confirm with Dose-Response Curve: Perform a functional assay to generate a dose-response curve for atropine's effect on a relevant physiological parameter. Compare this to the baseline curve established at the start of the experiment. A rightward shift indicates reduced sensitivity. 2. Quantify Receptor Number: If feasible, perform radioligand binding assays on tissue samples from a subset of animals to determine if there is an increase in muscarinic receptor density compared to control animals. 3. Adjust Dosage: If a rightward shift is confirmed, a higher dose of atropine may be required to achieve the desired effect. Titrate the dose carefully to avoid unwanted side effects. |
| Altered Drug Metabolism | 1. Pharmacokinetic Analysis: Measure plasma concentrations of atropine at various time points after administration to determine if the drug's half-life has changed over the course of the study. 2. Assess Liver Function: In cases of suspected altered metabolism, assess liver function markers in your animal models. |
| Experimental Variability | 1. Review Experimental Protocol: Ensure consistency in drug preparation, administration route, and timing. 2. Increase Sample Size: A larger sample size can help to mitigate the effects of individual animal variability. |
Data Presentation
Table 1: Effect of Chronic Atropine Administration on Muscarinic Receptor Expression
| Study Focus | Treatment Duration | Tissue | Change in Receptor mRNA/Density | Reference |
| M1 Receptor mRNA | 1 week | Rat Cortex | 145-154% increase | [1] |
| Muscarinic Receptor Density | Dose-dependent | Rat Cortex, Hippocampus, Heart | Up to 30% increase | [2] |
Table 2: Rebound Effect on Myopia Progression After Atropine Washout (ATOM 2 Study)
| Atropine Concentration | Myopia Progression During 1-Year Washout (Diopters) | Reference |
| 0.5% | -0.87 ± 0.52 | [4] |
| 0.1% | -0.68 ± 0.45 | [4] |
| 0.01% | -0.28 ± 0.33 | [4] |
Experimental Protocols
Protocol 1: Generating an Atropine Dose-Response Curve for Heart Rate in Rodents
-
Animal Preparation: Anesthetize the rodent and implant telemetry probes for continuous electrocardiogram (ECG) monitoring. Allow for a recovery period as per your institution's animal care guidelines.
-
Baseline Measurement: Record the baseline heart rate for a stable period (e.g., 30 minutes).
-
Atropine Administration: Administer a series of increasing doses of this compound (e.g., 0.01, 0.1, 1, 10 mg/kg) via an appropriate route (e.g., intraperitoneal or intravenous). Allow for a sufficient time interval between doses for the heart rate to stabilize.
-
Data Recording: Continuously record the heart rate throughout the experiment.
-
Data Analysis: Calculate the change in heart rate from baseline for each dose. Plot the log of the atropine dose versus the change in heart rate to generate a dose-response curve.
-
Long-Term Monitoring: Repeat this protocol at predetermined intervals throughout your long-term study to assess for any shifts in the dose-response curve.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Quantification
-
Tissue Preparation: Euthanize the animal and rapidly dissect the tissue of interest (e.g., brain cortex, heart). Homogenize the tissue in an appropriate ice-cold buffer.
-
Membrane Preparation: Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with fresh buffer.
-
Binding Assay: Incubate the membrane preparations with a radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB) at various concentrations.
-
Non-Specific Binding: In a parallel set of tubes, include a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Perform Scatchard analysis to determine the receptor density (Bmax) and binding affinity (Kd).
Visualizations
Caption: Workflow for troubleshooting diminished Atropine efficacy.
References
- 1. Chronic atropine administration up-regulates rat cortical muscarinic m1 receptor mRNA molecules: assessment with the RT/PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of muscarinic receptor subtypes and their responsiveness in rat brain following chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Change in atropine dose effect curve after subacute soman administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Atropine in Preventing Myopia Progression: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matsuokaganka.com [matsuokaganka.com]
- 6. Three-Year Clinical Trial of Low-Concentration Atropine for Myopia Progression (LAMP) Study: Continued Versus Washout: Phase 3 Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate Solution: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of atropine sulfate solutions. Below you will find frequently asked questions and troubleshooting guidance to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C or 36-46°F) and protected from light[1][2][3][4]. While some formulations have shown stability for extended periods at room temperature (20-25°C), refrigeration is generally recommended to ensure chemical stability, especially for long-term storage[3][4][5]. Solutions should be kept in airtight containers[2].
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. The molecule is most stable in acidic conditions, with a pH of minimum hydrolysis calculated to be around 4[5]. As the pH becomes more alkaline, the rate of degradation, primarily through hydrolysis, increases significantly[6]. Commercial this compound injections typically have a pH between 3.0 and 6.5 to ensure stability[2].
Q3: What is the primary degradation pathway for this compound in an aqueous solution?
A3: The main degradation pathway for this compound in an aqueous solution is the hydrolysis of the ester bond[7][8]. This reaction breaks atropine down into its constituent molecules: tropine and tropic acid, which are inactive[7][8][9][10]. Under basic conditions, atropine can also undergo dehydration to form apoatropine[11][12].
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is consistently recommended for the storage of this compound solutions[2][13]. While some studies have found the solution to be chemically stable even when exposed to light for certain durations[1], covering the solution with an amber or other occlusive cover is a standard precaution to minimize any potential photodegradation[13].
Q5: For how long can I expect my prepared this compound solution to be stable?
A5: The duration of stability depends heavily on the concentration, formulation (vehicle), storage temperature, and pH.
-
A 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours when protected from light at temperatures ranging from 4°C to 36°C[13].
-
A 2 mg/mL solution in isotonic saline was found to be stable for 364 days at 5°C (protected from light) and at 23°C (exposed to light)[1].
-
Low-concentration (0.01%) ophthalmic solutions stored in a refrigerator (2-8°C) have shown stability for up to six months[4]. However, at room temperature, the concentration in these low-dose formulations may drop below 90% after four months[4].
Troubleshooting Guide
Issue 1: My this compound solution, which was originally clear and colorless, now has a yellow tint.
-
Potential Cause: Discoloration can be an indication of chemical degradation or oxidation. While atropine solutions are generally expected to remain colorless[1][14], changes in the formulation or exposure to contaminants could initiate reactions that produce colored byproducts.
-
Recommended Action:
-
Do not use the solution. A color change indicates a potential change in the chemical composition and purity of the solution.
-
Review your preparation and storage protocol. Ensure the pH is within the stable range (ideally ~4-5), and that the solution is adequately protected from light and stored at the correct temperature.
-
Prepare a fresh solution using high-purity reagents and sterile technique.
-
Issue 2: I've observed a precipitate or crystalline particles in my solution.
-
Potential Cause: Precipitation can occur due to several factors:
-
Temperature Fluctuation: Storing a concentrated solution at a lower temperature than it was prepared at can cause the solute to fall out of solution.
-
pH Shift: A significant change in the solution's pH can alter the solubility of this compound.
-
Contamination or Incompatibility: Interaction with other substances or ions in the solution could form an insoluble salt.
-
-
Recommended Action:
-
The solution should be discarded. The presence of particulate matter makes it unsuitable for experimental use.
-
Verify the solubility of this compound in your chosen solvent and concentration.
-
Ensure the pH of your final solution is appropriate and stable.
-
When preparing the solution, ensure all components are fully dissolved before final dilution and storage.
-
Data on this compound Stability
The following tables summarize quantitative data from various stability studies.
Table 1: Stability of this compound 1 mg/mL in 0.9% NaCl (Protected from Light)
| Storage Temperature | Time (hours) | Remaining Concentration (%) |
| 4-8°C (Refrigerated) | 72 | 96.5% - 103.4%[13] |
| 20-25°C (Room Temp) | 72 | 98.7% - 100.2%[13] |
| 32-36°C (Elevated) | 72 | 98.3% - 102.8%[13] |
Table 2: Long-Term Stability of this compound 2 mg/mL in Isotonic Saline
| Storage Condition | Time (days) | Physical Appearance | Stability |
| 5°C, Protected from Light | 364 | Clear, Colorless | Stable[1] |
| 23°C, Exposed to Light | 364 | Clear, Colorless | Stable[1] |
| 35°C, Exposed to Light | 28 | Clear, Colorless | Stable[1] |
Table 3: Stability of 0.01% this compound Ophthalmic Solutions (Unopened)
| Formulation Vehicle | Storage Temperature | Time (months) | Remaining Concentration |
| Artificial Tears | 2-8°C | 6 | 93.61% - 102.99%[4] |
| Balanced Salt Solution | 2-8°C | 6 | 92.66% - 105.11%[4] |
| Artificial Tears / BSS | 25°C | 4 | < 90%[4] |
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method
This section describes a typical High-Performance Liquid Chromatography (HPLC) method used to quantify this compound and separate it from its degradation products, ensuring an accurate assessment of stability[1][13][15].
-
Objective: To determine the concentration of this compound in a solution and detect the presence of degradation products like tropic acid.
-
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., Shimadzu C18, 150mm × 4.6mm, 3µm particle size)[15].
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a buffer (e.g., phosphate buffer) and methanol or acetonitrile[15][16]. For example, a mixture of buffer and methanol in a 40:60 v/v ratio, with the pH of the final mobile phase adjusted to ~5.5[15].
-
Flow Rate: A typical flow rate is 1.0 mL/min[15].
-
Detection: UV detection at a wavelength of 210 nm or 215 nm is effective for atropine and its byproducts[12][15].
-
Sample Preparation: The this compound solution is diluted to a known concentration within the linear range of the assay (e.g., 20-120 µg/mL) using the mobile phase as the diluent[15]. Samples should be filtered through a 0.45µm filter before injection.
-
Analysis: A standard curve is generated using known concentrations of an this compound reference standard. The peak area of atropine in the test sample is compared to the standard curve to determine its concentration. The appearance of new peaks, such as that for tropic acid, indicates degradation[17].
-
Visualizations
Caption: Primary degradation pathway of atropine in aqueous solution.
Caption: A logical workflow for troubleshooting atropine solution stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Microbial and Chemical Stability of Unpreserved this compound 0.01% w/w Eye Drops—A Pilot Study on the Impact of Dispenser Type and Storage Temperature over 12 Weeks of Daily Use After Compounding [mdpi.com]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. researchgate.net [researchgate.net]
- 6. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 8. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicines.org.uk [medicines.org.uk]
- 15. HPLC method validation for this compound in injection form [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
Addressing Atropine sulfate batch-to-batch variability in research
Welcome to the technical support center for Atropine Sulfate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is the sulfate salt of atropine, a tropane alkaloid that is a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1][2][3][4] It is a white, crystalline powder that is highly soluble in water and ethanol.[5][6] Aqueous solutions are most stable at a pH between 3 and 5.[5][6] It is sensitive to light and should be stored accordingly.[5][6]
Q2: Why am I seeing variability in my experimental results between different batches of this compound?
Batch-to-batch variability in this compound can arise from several factors:
-
Purity: The percentage of the active compound can vary. A Certificate of Analysis (CoA) should provide the purity of each batch.
-
Impurities: The presence and concentration of related substances and degradation products can differ between batches.[7][8] Common impurities include tropic acid, atropic acid, apoatropine, and noratropine.[7][8][9]
-
Water Content: this compound is efflorescent, meaning it can lose water to the atmosphere, which can alter its effective concentration.[5][6] The hydration state (monohydrate vs. anhydrous) can also differ.
-
Degradation: Improper storage (e.g., exposure to light or high pH) can lead to the degradation of this compound, resulting in a lower effective concentration and an increase in degradation products.[5][6][9]
Q3: What are the common impurities and degradation products of this compound?
The most common impurities and degradation products include:
-
Apoatropine: Formed by the dehydration of atropine.[7][8][9]
-
Noratropine: A related plant alkaloid that can be present as an impurity.[7][8]
-
Hyoscyamine: The levorotatory isomer of atropine. Racemization during manufacturing can affect the ratio of isomers.[10]
Q4: How can these impurities affect my experimental results?
Impurities can have unintended pharmacological effects or interfere with the action of this compound. For example, degradation products like tropic acid lack the antimuscarinic activity of the parent compound, leading to a weaker-than-expected effect.[11] Other related alkaloids may have their own biological activities that could confound experimental results.
Q5: How should I prepare and store this compound solutions to minimize variability?
To ensure consistency:
-
Solvent: Use sterile, high-purity water or a suitable buffer. This compound is soluble in water (2.5 g/mL), alcohol (200 mg/mL), and glycerol (400 mg/mL).[2]
-
pH: Maintain the pH of aqueous solutions between 3 and 5 for maximal stability.[5][6]
-
Storage: Store stock solutions at 2-8°C and protect them from light.[2] It is recommended to use freshly prepared solutions or to limit the storage of aqueous solutions to no more than 30 days.[6] For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but repeated freeze-thaw cycles should be avoided.[12]
-
Sterilization: Solutions can be sterilized by autoclaving if the pH is kept below 6, or by using a 0.22 µm filter.[5][13]
Troubleshooting Guide
Issue: Inconsistent dose-response curves between experiments.
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability in purity | 1. Always note the lot number of the this compound used in your experiments. 2. Compare the Certificate of Analysis (CoA) for each batch, paying close attention to the purity and impurity profiles. 3. If possible, perform an in-house purity analysis using HPLC. |
| Degradation of stock solution | 1. Prepare fresh stock solutions for each experiment or use solutions that have been stored correctly for a limited time. 2. Check the pH of your stock solution. A shift in pH can indicate degradation. 3. Protect solutions from light and store at the recommended temperature. |
| Inaccurate concentration of stock solution | 1. Ensure the this compound is fully dissolved. 2. Account for the water of hydration when calculating the molar concentration. 3. Use a calibrated balance and volumetric glassware for preparation. |
Issue: Lower than expected antagonism of muscarinic receptor activation.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | 1. The presence of degradation products like tropic acid, which are inactive, will reduce the effective concentration of the antagonist. 2. Analyze the purity of your this compound batch for the presence of degradation products. |
| Incorrect pH of experimental buffer | 1. Atropine is most stable at an acidic pH.[5][6] Ensure your experimental buffer does not promote degradation. |
| Interaction with other components in the assay | 1. Review all components of your experimental system for potential interactions with this compound. |
Data Presentation
Table 1: Example Impurity Profile from a Certificate of Analysis
| Compound | Batch A (%) | Batch B (%) |
| This compound | 99.5 | 98.9 |
| Tropic Acid | 0.15 | 0.45 |
| Apoatropine | 0.05 | 0.15 |
| Noratropine | < 0.05 | 0.10 |
| Other Impurities | 0.25 | 0.40 |
| Water Content | 2.5 | 3.1 |
Table 2: Stability of this compound (1 mg/mL) in 0.9% NaCl Solution
| Storage Condition | Initial Concentration (%) | Concentration after 72 hours (%) |
| 4-8°C, protected from light | 100 | 96.5 - 103.4 |
| 20-25°C, protected from light | 100 | 98.7 - 100.2 |
| 32-36°C, protected from light | 100 | 98.3 - 102.8 |
Data adapted from stability studies.[14]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio (e.g., 40:60 v/v), with the pH adjusted to around 5.5.[15]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the this compound batch to be tested at a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the standards.
Protocol 2: In Vitro Functional Assay - Isolated Rat Ileum Contraction
This protocol assesses the functional activity of this compound by measuring its ability to antagonize acetylcholine-induced smooth muscle contraction.
-
Tissue Preparation: Isolate a segment of the ileum from a male Wistar rat and place it in a modified Krebs solution.[16][17]
-
Experimental Setup: Mount the ileal section in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Connect the tissue to an isometric force transducer to record contractile activity.
-
Acetylcholine (ACh) Dose-Response: Establish a cumulative concentration-response curve for ACh to determine the EC50 (the concentration that produces 50% of the maximal response).
-
This compound Incubation: Wash the tissue and allow it to equilibrate. Incubate the tissue with a known concentration of the this compound solution (from the batch being tested) for a defined period (e.g., 30 minutes).
-
Antagonism Assessment: In the presence of this compound, re-establish the ACh concentration-response curve.
-
Data Analysis: Compare the ACh EC50 values in the absence and presence of this compound. A potent batch of this compound will cause a rightward shift in the ACh dose-response curve, indicating competitive antagonism. Variability in the magnitude of this shift between different batches can indicate differences in their functional activity.
Visualizations
Caption: Atropine's mechanism as a muscarinic antagonist.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Workflow for handling new this compound batches.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nursingcenter.com [nursingcenter.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 55-48-1 [m.chemicalbook.com]
- 6. This compound | 55-48-1 [chemicalbook.com]
- 7. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. reviewofoptometry.com [reviewofoptometry.com]
- 12. abmole.com [abmole.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC method validation for this compound in injection form [wisdomlib.org]
- 16. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Validating Atropine Sulfate's Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atropine sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting control experiments to validate the effects of this compound.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound that I need to control for?
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary effect is to block the action of acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1-M5). Therefore, your control experiments should be designed to demonstrate that the observed effects of Atropine are due to the specific blockade of these receptors.
Q2: What are the essential positive and negative controls for an experiment with this compound?
-
Positive Controls:
-
A known muscarinic agonist (e.g., acetylcholine, carbachol, or bethanechol) should be used to elicit a response that can be antagonized by Atropine.[1][3]
-
In some in vivo models, a positive control for anticholinergic effects could be the observation of expected physiological changes like mydriasis (pupil dilation) or tachycardia (increased heart rate).[4][5]
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., sterile saline) should be administered alone to ensure it does not produce any effect.[4]
-
Inactive Enantiomer (if available): If you are using a specific isomer of a compound, the inactive enantiomer can serve as an excellent negative control. However, for atropine, which is a racemic mixture, this is less common.
-
Non-muscarinic agonists/stimuli: To demonstrate specificity, show that Atropine does not block responses mediated by other receptor systems (e.g., responses to histamine or norepinephrine in an isolated tissue preparation).[6]
-
In Vitro Experiments
Q3: How do I prepare and store my this compound solutions for in vitro experiments?
This compound is soluble in water and physiological salt solutions.[7] For in vitro experiments, it is typically dissolved in the same buffer used for the assay (e.g., Krebs-Henseleit solution for isolated organ baths).
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in a small volume of the appropriate buffer.
-
Vortex until fully dissolved.
-
Bring the solution to the final desired volume with the buffer.
-
Sterile filter the solution if necessary for your application.
-
-
Stability and Storage:
-
This compound solutions are relatively stable. Solutions of 1 mg/mL in 0.9% sodium chloride are stable for at least 72 hours at temperatures ranging from 4°C to 36°C when protected from light.[8]
-
For long-term storage, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C and protect from light.[9] Always check for any precipitation or discoloration before use.
-
Q4: I am performing an isolated organ bath experiment. What are the critical control steps?
-
Equilibration: Allow the isolated tissue to equilibrate in the organ bath for a sufficient period (typically 30-60 minutes) under stable conditions (temperature, oxygenation) before adding any drugs.[1][10]
-
Viability Check: At the beginning of the experiment, challenge the tissue with a standard stimulus (e.g., a high concentration of potassium chloride or a maximal concentration of the agonist) to ensure it is viable and responsive.
-
Time-matched Control: Run a parallel tissue preparation that is not exposed to Atropine but is subjected to the same experimental conditions and timeline. This controls for any time-dependent changes in tissue responsiveness.
-
Vehicle Administration: Add the vehicle used to dissolve Atropine to a control tissue to confirm it has no effect on the tissue's contractility or response to agonists.
Troubleshooting Guides
Schild Analysis for Competitive Antagonism
Issue 1: The concentration-response curves for the agonist in the presence of Atropine are not parallel.
-
Possible Cause: The antagonism may not be competitive. Non-parallel shifts can indicate non-competitive antagonism, where the antagonist binds to a site other than the agonist binding site, or irreversible antagonism.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Ensure that the tissue was allowed to equilibrate with each concentration of Atropine for a sufficient duration. Inadequate equilibration time can lead to an underestimation of the antagonist's effect and potentially non-parallel shifts.[11]
-
Check for Agonist-Independent Effects: Test if Atropine has any effect on the baseline tone of the tissue in the absence of the agonist.
-
Consider Other Mechanisms: Atropine, at very high concentrations, has been reported to have effects unrelated to muscarinic receptor blockade, such as blocking ion channels.[12][13] These effects could contribute to non-competitive antagonism.
-
Analyze with a Non-competitive Model: If the non-parallel shifts are consistent, you may need to analyze your data using a model for non-competitive antagonism.
-
Issue 2: The slope of my Schild plot is significantly different from 1.
-
Possible Cause & Troubleshooting:
-
Slope < 1:
-
Multiple Receptor Subtypes: The agonist may be acting on more than one receptor subtype for which Atropine has different affinities.
-
Saturable Uptake or Metabolism: The agonist or antagonist may be removed from the biophase by a saturable process.
-
Non-equilibrium Conditions: The incubation time with the antagonist may not have been long enough to reach equilibrium.[11]
-
-
Slope > 1:
-
Positive Cooperativity: Unlikely for Atropine, but theoretically possible.
-
Depletion of Antagonist: The antagonist may be binding to other sites (non-specific binding) or being taken up by the tissue, reducing its effective concentration.
-
Insufficient Equilibration Time: This is a common cause.[11] Ensure adequate incubation time with each antagonist concentration.
-
-
| Schild Plot Slope Deviation | Potential Causes | Troubleshooting Recommendations |
| Slope < 1.0 | - Agonist acting on multiple receptor subtypes with different antagonist affinities.- Saturable uptake or metabolism of agonist or antagonist.- Insufficient equilibration time with the antagonist. | - Use a more selective agonist if available.- Consider using uptake or metabolism inhibitors.- Increase the incubation time with the antagonist before adding the agonist. |
| Slope > 1.0 | - Insufficient equilibration time with the antagonist.- Non-specific binding of the antagonist to tissue or apparatus.- Antagonist depletion at higher concentrations. | - Increase the incubation time with the antagonist.- Use siliconized glassware to reduce non-specific binding.- Ensure the bath volume is large enough to prevent significant depletion of the antagonist. |
| Non-linear Schild Plot | - The mechanism of antagonism is not simple competitive antagonism.- Experimental artifact. | - Re-evaluate the parallelism of the concentration-response curves.- Check for consistency in experimental technique.- Consider alternative models of antagonism. |
Off-Target Effects
Issue 3: I suspect Atropine is causing effects not mediated by muscarinic receptors.
-
Possible Cause: At high concentrations, Atropine may interact with other receptors or ion channels. For example, some studies suggest Atropine can interact with nicotinic acetylcholine receptors or have local anesthetic-like effects.[12]
-
Troubleshooting Steps:
-
Use Selective Antagonists: Employ selective antagonists for other potential targets to see if they can block the observed effect of Atropine. For instance, if you suspect nicotinic receptor involvement, use a nicotinic antagonist like mecamylamine.
-
Test in Receptor Knockout/Knockdown Models: If available, use cell lines or animal models where the suspected off-target receptor has been genetically removed or its expression is reduced.
-
Compare with Structurally Different Muscarinic Antagonists: Use other muscarinic antagonists with different chemical structures (e.g., scopolamine, ipratropium) to see if they produce the same effect. If the effect is specific to Atropine, it is more likely to be an off-target effect.
-
Vary the Agonist: If the effect is observed in the presence of a muscarinic agonist, try a different agonist that acts through the same muscarinic receptors. If the "off-target" effect persists, it is more likely independent of the muscarinic receptor activation.
-
Experimental Protocols
Protocol 1: Schild Analysis for Atropine in Isolated Guinea Pig Ileum
This protocol determines the affinity (pA2 value) of Atropine for muscarinic receptors in a classic smooth muscle preparation.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound
-
Acetylcholine chloride
-
Isolated organ bath system with force transducer and data acquisition software
Procedure:
-
Set up the isolated organ bath at 37°C and bubble with 95% O2 / 5% CO2.
-
Mount a segment of the guinea pig ileum in the organ bath under a resting tension of approximately 1g.
-
Allow the tissue to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Control Concentration-Response Curve:
-
Add cumulative concentrations of acetylcholine to the bath (e.g., from 1 nM to 100 µM) and record the contractile response until a maximal response is achieved.
-
Wash the tissue thoroughly until the baseline tension is restored.
-
-
Antagonist Incubation:
-
Add the first concentration of this compound (e.g., 1 nM) to the bath and allow it to incubate with the tissue for a predetermined equilibration time (e.g., 30 minutes).
-
-
Second Concentration-Response Curve:
-
In the continued presence of Atropine, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.
-
-
Wash the tissue extensively to remove both the agonist and antagonist.
-
Repeat steps 5-7 with increasing concentrations of Atropine (e.g., 10 nM, 100 nM).
-
Data Analysis:
-
Calculate the EC50 values for acetylcholine in the absence and presence of each concentration of Atropine.
-
Calculate the dose ratio (DR) for each Atropine concentration: DR = (EC50 of acetylcholine in the presence of Atropine) / (EC50 of acetylcholine in the absence of Atropine).
-
Construct the Schild plot by plotting log(DR-1) versus the negative logarithm of the molar concentration of Atropine.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. The slope of the line should not be significantly different from 1 for competitive antagonism.[14][15]
-
Protocol 2: Radioligand Binding Assay to Determine Atropine's Affinity for Muscarinic Receptor Subtypes
This protocol is used to determine the binding affinity (Ki) of Atropine for specific muscarinic receptor subtypes (M1-M5) expressed in cultured cells.
Materials:
-
Cell lines expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells)
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB)
-
This compound
-
Assay buffer
-
Cell harvesting equipment and scintillation counter
Procedure:
-
Prepare cell membranes from the cultured cells expressing the muscarinic receptor subtype of interest.
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Competition Binding:
-
To different wells, add increasing concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known muscarinic antagonist, e.g., 1 µM Atropine).
-
-
Add the cell membrane preparation to each well and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each Atropine concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Atropine concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value of Atropine.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8][16][17]
-
| Parameter | Schild Analysis | Radioligand Binding Assay |
| Principle | Functional assay measuring the antagonism of an agonist-induced response. | Measures the direct binding of a ligand to its receptor. |
| Output | pA2 value (a measure of antagonist affinity from a functional response). | Ki value (inhibition constant, a measure of binding affinity). |
| Advantages | Provides information about the nature of the antagonism (competitive vs. non-competitive) in a physiological system. | Allows for the determination of affinity at specific receptor subtypes. |
| Disadvantages | Can be influenced by factors downstream of receptor binding. Requires a functional tissue response. | Does not provide information about the functional consequences of binding (antagonism vs. agonism). |
Visualizations
Caption: Experimental workflow for Schild analysis of Atropine.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Opposing central and peripheral effects of atropine on parasympathetic cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 5. radnoti.com [radnoti.com]
- 6. Antihistaminic versus anticholinergic effects of atropine on canine trachealis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. Interactions of atropine with heterologously expressed and native alpha 3 subunit-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schild equation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine Sulfate Dose Conversion: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on the dose conversion of Atropine Sulfate between different animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I convert an this compound dose from one animal species to another?
A1: Dose conversion between species is not a simple linear calculation based on body weight alone. The most accepted method is allometric scaling, which considers the body surface area (BSA) of the animals. This method provides a more accurate estimation of the equivalent dose by accounting for differences in metabolic rates.[1] The formula for converting a dose from Animal A to Animal B is:
Dose (Animal B in mg/kg) = Dose (Animal A in mg/kg) × (Km factor of Animal A / Km factor of Animal B)
The Km factor is a conversion factor that relates body weight to BSA for a specific species.[2][3]
Q2: Where can I find the Km values for different animal species?
A2: The table below provides the widely accepted Km values for various laboratory animals and humans. These values are crucial for accurate dose conversion using the allometric scaling formula.
Q3: What is the Human Equivalent Dose (HED) and how is it calculated?
A3: The Human Equivalent Dose (HED) is the dose in humans that is expected to provide the same level of exposure as the dose administered to an animal.[4] It is calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)[3]
This calculation is a critical step in the early stages of drug development for estimating a safe starting dose in first-in-human clinical trials.[4]
Q4: Are there any limitations to using allometric scaling for dose conversion?
A4: Yes, allometric scaling based on BSA is most appropriate for drugs administered intravenously or orally. For other routes of administration, such as subcutaneous or intramuscular, the absorption and distribution kinetics may differ, and this method might not be as accurate.[1] Additionally, for certain types of drugs like topical medications and large molecule biologics, BSA-based conversion is not recommended.[5]
Q5: What are the signs of atropine toxicity I should watch for in my animal models?
A5: Signs of atropine toxicity, or "atropinization," include dryness of the mouth, dilated pupils (mydriasis), increased heart rate (tachycardia), restlessness, and in severe cases, delirium and respiratory depression.[6][7] It is crucial to monitor animals closely for these signs, especially when establishing a new experimental protocol or using higher doses.
Data Presentation: this compound Dose Conversion Factors
The following table summarizes the body weight, body surface area, and the corresponding Km factor for various species, which is essential for interspecies dose conversion.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) | To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Monkey (Rhesus) | 3 | 0.24 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.9 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound in various animal models. These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
Preparation of this compound Solution
-
Compound : this compound is typically used due to its high solubility in water and stability.[4]
-
Vehicle : The most common vehicle for parenteral administration is sterile 0.9% physiological saline.[4]
-
Preparation :
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of sterile saline to achieve the desired concentration.
-
Ensure the solution is clear and free of any particulate matter.
-
For intravenous administration, sterile filter the solution through a 0.22 µm filter.[4]
-
-
Storage : Store the stock solution protected from light at 2-8°C. Prepare fresh dilutions for each experiment.[4]
Administration Protocols
a) Mouse (Intraperitoneal Injection for Reversal of Bradycardia) [4]
-
Animal Model : Adult C57BL/6 mice.
-
Procedure :
-
Induce bradycardia using a suitable agent (e.g., a high dose of a beta-blocker).
-
Continuously monitor the heart rate using ECG or a tail-cuff system.
-
Once a stable low heart rate is achieved, administer this compound at a dose of 1 mg/kg via intraperitoneal (IP) injection.
-
Record heart rate at baseline, after bradycardia induction, and at 5, 15, 30, and 60 minutes post-atropine administration.
-
b) Rat (Intramuscular Injection for Antidotal Studies)
-
Animal Model : Adult Sprague-Dawley rats.
-
Procedure :
-
Induce organophosphate poisoning with a known agent.
-
Administer this compound at a dose of 0.1-0.2 mg/kg via intramuscular (IM) injection.
-
Monitor for the cessation of muscarinic signs such as salivation and respiratory distress.
-
Repeat the atropine dose as needed, typically every 10 minutes, until signs of atropinization (e.g., pupil dilation) are observed.
-
c) Rabbit (Subcutaneous Injection as a Pre-anesthetic Agent)
-
Animal Model : New Zealand White rabbits.
-
Procedure :
-
Administer this compound at a dose of 0.05-0.1 mg/kg via subcutaneous (SC) injection approximately 30 minutes before the induction of anesthesia.
-
This helps to reduce salivary and bronchial secretions, maintaining a clear airway during the anesthetic procedure.
-
Monitor heart rate and respiratory rate throughout the procedure.
-
d) Non-Human Primate (Rhesus Macaque - Intramuscular Injection for Cardiovascular Studies) [8][9]
-
Animal Model : Adult Rhesus Macaques.
-
Procedure :
-
For studies investigating the effects on respiratory sinus arrhythmia, administer this compound at doses ranging from 14 to 140 mcg/kg via intramuscular (IM) injection.[8]
-
As a pre-anesthetic to prevent bradycardia and reduce salivation, a dose of 0.025-0.05 mg/kg IM is recommended.[9]
-
Monitor cardiovascular parameters such as heart rate, ECG, and blood pressure continuously.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the binding of the neurotransmitter acetylcholine, thereby inhibiting the downstream signaling cascades. There are five subtypes of mAChRs (M1-M5) which couple to different G proteins to elicit their effects.
Caption: Atropine competitively blocks acetylcholine at M1-M5 muscarinic receptors.
Experimental Workflow for Dose Conversion and Administration
This workflow outlines the logical steps a researcher should follow when planning an experiment involving this compound in a new animal model.
Caption: A stepwise workflow for atropine dose conversion and experimental planning.
References
- 1. Primates | Veterian Key [veteriankey.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Muscarinic receptor subtypes in the alimentary tract. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ATROPINE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of atropine on respiratory sinus arrhythmia (RSA) in the rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
Atropine Sulfate vs. Scopolamine: A Comparative Guide to Their Differential Effects on Memory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atropine sulfate and scopolamine, two structurally related tropane alkaloids widely used in research to study the role of the cholinergic system in memory and cognition. Both are non-selective muscarinic acetylcholine receptor (mAChR) antagonists, but they exhibit important differences in their potency and effects on various memory processes. This document synthesizes experimental data to highlight these distinctions, offering detailed protocols and mechanistic diagrams to support future research and drug development.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Atropine and scopolamine exert their primary effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors (M1-M5) in the central and peripheral nervous systems.[1][2] The cholinergic system, particularly projections from the basal forebrain to the hippocampus and cortex, is critical for memory formation and consolidation.[3][4] By antagonizing mAChRs, these drugs disrupt cholinergic signaling, leading to impairments in learning and memory. This has made them standard tools for inducing transient cognitive deficits in animal models and human volunteers, resembling some aspects of dementia.[5][6]
While both are non-selective, they show slight differences in binding affinities across receptor subtypes. Scopolamine is generally considered a more potent and centrally active amnestic agent than atropine.[5][6]
Comparative Receptor Binding Affinities
The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. Data indicates both drugs are potent, non-selective antagonists across all five muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Scopolamine | ~1.1 | ~1.9 | ~1.3 | ~1.0 | ~2.0 |
| Atropine | ~1.0-2.5 | ~2.5-4.0 | ~1.0-2.5 | ~1.0-2.5 | ~1.0-2.5 |
| Data compiled from various sources including BenchChem[7]. Ranges are provided for atropine to reflect variability across studies. |
Recent studies have also revealed that at higher concentrations, both atropine and scopolamine can act as competitive antagonists at 5-HT3 receptors, which could contribute to their overall pharmacological profile, especially in studies using high doses.[8][9]
| Compound | 5-HT3 Receptor Inhibition (HEK293 cells) |
| Scopolamine | IC50 = 2.09 µM; Ki = 6.76 µM |
| Atropine | IC50 = 1.74 µM; Ki = 7.94 µM |
| Data from Barann et al. (2016)[8][9]. |
Cholinergic Signaling Pathway and Antagonist Action
The following diagram illustrates the cholinergic synapse and the site of action for atropine and scopolamine.
Caption: Cholinergic synapse showing acetylcholine (ACh) lifecycle and antagonist blockade.
Differential Effects on Memory Performance: Experimental Data
Scopolamine is generally more effective than atropine at impairing memory, particularly tasks involving acquisition and short-term or working memory.[5][10] It is the most common agent used to create an animal model of memory impairment for screening potential nootropic drugs.[5][11] The amnesia induced by scopolamine is characterized by a deficit in encoding new information, while retrieval of previously learned information often remains intact.[10][12]
The following table summarizes findings from various animal studies using common behavioral tests for memory.
| Behavioral Test | Animal Model | Drug & Dose (IP) | Key Findings | Reference(s) |
| Morris Water Maze | Rats | Scopolamine (0.03 mg/kg) | More efficient at interrupting acquisition (learning the platform location) compared to impairing retention (remembering it later). | [5] |
| Passive Avoidance | Rats | Scopolamine (0.5, 1, 3 mg/kg) | Single doses dose-dependently impaired memory retrieval 30 mins post-injection. Repeated daily doses caused more severe and persistent impairment (lasting 7 days). | [13] |
| Contextual Fear Conditioning | Rats | Scopolamine (intra-hippocampal) | Blocked the formation of contextual fear memory, even with an intense stressor. | [14] |
| Delayed Non-matching to Position | Rats | This compound | Impaired performance, suggesting a disruption of working memory. | [15] |
| Y-Maze Spontaneous Alternation | Mice | Scopolamine (1 mg/kg) | Markedly reduced the percentage of spontaneous alternations, confirming impaired spatial working memory. | [11] |
Experimental Protocols
Detailed and consistent experimental design is crucial for interpreting the effects of cholinergic antagonists on memory. Below are standardized protocols for key behavioral assays.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing drug-induced memory impairment.
Caption: Standard workflow for a rodent cognitive impairment study.
Protocol 1: Morris Water Maze (MWM) for Spatial Memory
The MWM is a hippocampus-dependent task used to assess spatial learning and memory.[16][17]
-
Apparatus: A large circular pool (e.g., 1.5m diameter) filled with opaque water (using non-toxic tempura paint or milk powder) maintained at 22-25°C. A small escape platform is hidden 1-2 cm below the water surface. Various distal visual cues are placed around the room.
-
Habituation (Day 1): Allow mice to swim freely for 60 seconds without the platform. Then, guide them to the platform or place them on it for 15-20 seconds.
-
Acquisition Training (Days 2-5):
-
Administer vehicle, atropine, or scopolamine via intraperitoneal (IP) injection 30 minutes before the first trial of the day.[16]
-
Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the pool facing the wall from one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and let it stay for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Administer the assigned drug 30 minutes prior to the trial.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.[17]
-
Protocol 2: Y-Maze for Spontaneous Alternation (Working Memory)
This task relies on the innate tendency of rodents to explore novel environments and is used to assess spatial working memory.[11][17]
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high walls) positioned at 120-degree angles from each other.
-
Procedure:
-
Administer vehicle, atropine, or scopolamine IP 30 minutes before the trial.
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries using a video camera. An arm entry is counted when all four paws of the animal are within the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA, CAB).
-
Calculate the percentage of alternation as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
A lower percentage of alternation indicates a deficit in spatial working memory.[11]
-
Summary and Conclusion
Both this compound and scopolamine are effective tools for probing the cholinergic system's role in memory. However, the existing body of evidence points to clear distinctions:
-
Potency: Scopolamine is consistently shown to be a more potent amnestic agent than atropine, inducing significant memory deficits at lower doses.[5][6]
-
Memory Phase Specificity: Scopolamine particularly disrupts the acquisition and encoding of new memories, making it an excellent model for anterograde amnesia.[5][12]
-
Model of Choice: Due to its robust and reliable effects, scopolamine has become the de facto standard for pharmacologically modeling cholinergic dysfunction and memory impairment in preclinical studies.[5][10][11]
For researchers aiming to induce a profound and consistent memory deficit to screen for cognitive enhancers, scopolamine is the superior choice. Atropine can also be used to impair memory but may require higher doses and its effects can be less pronounced. Understanding these differences is critical for designing experiments with translational validity and for the continued development of therapeutics targeting cholinergic pathways in neurodegenerative diseases.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. [repository.cam.ac.uk]
- 10. Scopolamine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Memory Impairment and Oxidative Stress Following Single or Repeated Doses Administration of Scopolamine in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cholinergic Signaling Alters Stress-Induced Sensitization of Hippocampal Contextual Learning [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Atropine Sulfate vs. Glycopyrrolate: A Comparative Guide on Antisialagogue Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atropine sulfate and glycopyrrolate, two common anticholinergic agents utilized for their antisialagogue effects, the inhibition of saliva production. This document synthesizes experimental data on their efficacy, pharmacokinetics, and side effect profiles, offering a comprehensive resource for informed decision-making in research and clinical settings.
Executive Summary
Glycopyrrolate emerges as a more potent and longer-acting antisialagogue compared to this compound.[1][2] Its quaternary ammonium structure restricts its passage across the blood-brain barrier, resulting in a more favorable side effect profile with minimal central nervous system and cardiovascular effects.[1] While both drugs effectively reduce salivary secretions, the choice between them often depends on the desired duration of action and the patient's cardiovascular stability.
Quantitative Comparison of Antisialagogue Effects and Pharmacokinetics
The following tables summarize the key quantitative data comparing this compound and glycopyrrolate.
| Parameter | This compound | Glycopyrrolate | Reference |
| Antisialagogue Potency | 1x | 5-6x more potent than atropine | [1][2] |
| Dosage (for antisialagogue effect) | 0.01 mg/kg | 0.005 mg/kg | [3] |
| Onset of Action (Intramuscular) | Not specified | 15-30 minutes | |
| Peak Effect (Intramuscular) | Not specified | 30-45 minutes | |
| Duration of Antisialagogue Effect | Shorter duration | Up to 7 hours | |
| Vagal Blocking Effect Duration | Shorter duration | 2-3 hours |
| Parameter | This compound | Glycopyrrolate | Reference |
| Chemical Structure | Tertiary amine | Quaternary ammonium | |
| Blood-Brain Barrier Crossing | Yes | Limited | |
| Placental Barrier Crossing | Yes | Very low amounts | |
| Half-life | 2-4 hours | Approximately 50 minutes (IV) |
Side Effect Profile Comparison
| Side Effect | This compound | Glycopyrrolate | Reference |
| Tachycardia | Significant increase in heart rate | Minimal to no significant change in heart rate at therapeutic doses | [4] |
| Central Nervous System Effects (e.g., delirium, confusion) | More likely due to CNS penetration | Less likely | |
| Dry Mouth | Common | Higher incidence reported in some studies | [5] |
| Blurred Vision | Common | Can occur | |
| Urinary Retention | Common | Can occur |
Experimental Protocols
Protocol for Comparing Antisialagogue Effects of Atropine and Glycopyrrolate
This section outlines a representative experimental protocol for a randomized, double-blind, controlled clinical trial to compare the antisialagogue effects of this compound and glycopyrrolate.
1. Subject Recruitment and Selection:
-
Enroll a cohort of healthy adult volunteers or patients scheduled for procedures requiring antisialagogues.
-
Inclusion Criteria: Age 18-60 years, ASA physical status I or II.
-
Exclusion Criteria: History of glaucoma, cardiovascular disease, urinary retention, or hypersensitivity to anticholinergic drugs.
-
Obtain informed consent from all participants.
2. Study Design and Randomization:
-
Employ a randomized, double-blind, parallel-group design.
-
Randomly assign participants to one of three groups:
-
Group A: this compound (e.g., 0.01 mg/kg)
-
Group G: Glycopyrrolate (e.g., 0.005 mg/kg)
-
Group P: Placebo (e.g., normal saline)
-
-
The study drug should be prepared by an unblinded pharmacist to ensure blinding of both investigators and participants.
3. Drug Administration:
-
Administer the assigned study drug intramuscularly 30 minutes prior to the start of the procedure or observation period.
4. Saliva Collection and Measurement:
-
Baseline Measurement: Prior to drug administration, collect baseline saliva for a fixed period (e.g., 5 minutes).
-
Post-Drug Measurement: At specified time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), collect saliva again for the same duration.
-
Collection Method: Use a standardized method for saliva collection, such as the passive drool technique into a pre-weighed sterile container.
-
Quantification: Determine the volume of saliva by weight (assuming a density of 1 g/mL). Express the salivary flow rate in mL/min.
5. Monitoring of Vital Signs and Adverse Events:
-
Continuously monitor heart rate, blood pressure, and oxygen saturation throughout the study.
-
Record any adverse events reported by the participants or observed by the investigators, such as dry mouth, blurred vision, or dizziness.
6. Data Analysis:
-
Compare the mean salivary flow rates between the groups at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Analyze the changes in heart rate and other vital signs.
-
Compare the incidence of adverse events between the groups.
Visualizations
Signaling Pathway of Antisialagogue Action
Caption: Muscarinic signaling pathway for saliva secretion and its inhibition.
Experimental Workflow for Comparing Antisialagogue Effects
Caption: Workflow of a clinical trial comparing antisialagogue effects.
References
- 1. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of glycopyrrolate and atropine for oral secretions and perioperative hemodynamics in children undergoing tonsillectomy and adenoidectomy: a prospective, single-center, randomized, double-blind, controlled trial [frontiersin.org]
- 4. Effect of Intramuscular Atropine Sulphate and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation of Atropine sulfate's selectivity for muscarinic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atropine sulfate's binding affinity for the five muscarinic acetylcholine receptor subtypes (M1-M5) against a panel of other muscarinic antagonists. The data presented herein, derived from radioligand binding assays, objectively demonstrates this compound's characteristic non-selective profile. This document serves as a valuable resource for researchers investigating cholinergic signaling and for professionals in drug development seeking to understand the selectivity profiles of various muscarinic antagonists.
Comparative Binding Affinities of Muscarinic Antagonists
This compound acts as a competitive antagonist at all five muscarinic receptor subtypes. Its lack of selectivity is evident when its binding affinities (Ki) are compared to those of other, more subtype-selective antagonists. The following table summarizes the inhibitory constants (Ki) of this compound and a range of other muscarinic antagonists for each of the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Primary Selectivity |
| This compound | 1.27 - 2.4 | 1.6 - 3.24 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | Non-selective |
| Pirenzepine | 18.6 - 21 | 588 | ~158 | ~400 | ~1260 | M1 |
| Telenzepine | 0.94 | 17.8 | - | - | - | M1 |
| Methoctramine | 50 | 13.2 | 214 | 31.6 | 135 | M2 |
| AF-DX 116 | 417 | 64 | 786 | 211 | 5130 | M2 |
| Himbacine | 83 | 4 | 59 | 7 | 296 | M2/M4 |
| Darifenacin | ~63 | ~3162 | 1 | ~3162 | ~126 | M3 |
| 4-DAMP | ~1 | ~8 | ~0.8 | ~1.6 | ~3.2 | M3/M1 |
| Oxybutynin | ~20 | ~200 | ~10 | ~100 | ~400 | M3/M1 |
| Tolterodine | ~1.6 | ~3.2 | ~3.2 | ~6.3 | ~6.3 | Non-selective |
| Tiotropium | ~0.3 | ~1.6 | ~0.1 | ~0.8 | ~0.5 | M1/M3 |
| Ipratropium | ~1.6 | ~3.2 | ~1.6 | ~3.2 | ~3.2 | Non-selective |
| PD 102807 | 6559 | 3441 | 950 | 91 | 7412 | M4 |
| VU0488130 (ML381) | >30,000 | >30,000 | >30,000 | >30,000 | 340 | M5 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation. The ranges provided reflect data from multiple sources where available.
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand from its receptor.
Competitive Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB). The concentration is usually at or below the Kd of the radioligand for the receptor to ensure sensitive detection of competition.
-
A range of concentrations of the unlabeled antagonist being tested.
-
The prepared cell membranes.
-
Assay buffer to reach the final incubation volume.
-
-
Total Binding Wells: Contain radioligand and membranes only.
-
Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand (e.g., atropine) to saturate all specific binding sites.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.
5. Quantification of Bound Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
6. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Ki value (the equilibrium dissociation constant of the antagonist) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand.
-
Visualizing Muscarinic Receptor Signaling and Experimental Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the generalized signaling pathways of muscarinic receptors and the workflow of a competitive binding assay.
Caption: Generalized signaling pathways for muscarinic receptor subtypes.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comprehensive binding data clearly illustrates that this compound is a non-selective muscarinic antagonist, exhibiting similar high affinity for all five receptor subtypes.[1] This contrasts with other antagonists that demonstrate varying degrees of selectivity for specific subtypes. This lack of selectivity is a critical consideration in both research and clinical applications, as it implies that atropine will antagonize muscarinic receptors in a wide range of tissues and organs, leading to its diverse physiological effects. For researchers aiming to dissect the roles of individual muscarinic receptor subtypes, the use of more selective antagonists is indispensable. Similarly, in drug development, targeting specific muscarinic subtypes is a key strategy for achieving therapeutic efficacy while minimizing off-target side effects. This guide provides the foundational data and experimental context to aid in the informed selection of appropriate muscarinic antagonists for specific research and development goals.
References
Cross-Validation of Atropine Sulfate's Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and behavioral effects of Atropine sulfate in wild-type animals versus various genetic knockout models. By cross-validating the pharmacological actions of this non-selective muscarinic acetylcholine receptor antagonist with data from animals lacking specific muscarinic receptor subtypes, we can delineate the precise roles of each receptor in mediating atropine's diverse effects. This approach offers a powerful tool for understanding the intricacies of cholinergic signaling and for the development of more targeted therapeutics.
Cardiovascular Effects: Heart Rate Modulation
Atropine is well-known for its chronotropic effects on the heart, primarily by blocking the vagal input that slows heart rate. This action is predominantly mediated by the M2 muscarinic receptor.
Comparative Data: Atropine's Effect on Heart Rate in Wild-Type vs. M2 Receptor Knockout Mice
| Animal Model | Treatment | Baseline Heart Rate (BPM) | Heart Rate after Atropine (BPM) | Change in Heart Rate (%) | Reference |
| Wild-Type (PI3Kγ+/+) | Atropine (1 mg/kg, IP) | 544.1 ± 22.2 | 589.9 ± 17.5 | +8.4% | [1] |
| M2 Receptor Knockout | Carbachol (Muscarinic Agonist) | 371 ± 36 | No significant change | - | [2] |
| Wild-Type | Carbachol (Muscarinic Agonist) | 378 ± 22 | Significant Decrease | - | [2] |
Note: Data for atropine in M2 knockout mice is inferred from agonist studies. The lack of response to a muscarinic agonist in M2 knockout mice strongly suggests that atropine's primary cardiac effects would be absent in these animals.
Experimental Protocol: Measurement of Atropine's Effect on Mouse Heart Rate
Objective: To assess the chronotropic effects of this compound in mice using electrocardiography (ECG).
Materials:
-
This compound solution (e.g., 0.5 mg/mL in sterile saline)
-
Wild-type and M2 muscarinic receptor knockout mice
-
Non-invasive ECG recording platform with paw-sized electrodes or implantable telemetry device
-
Data acquisition and analysis software
Procedure:
-
Acclimation: Allow mice to acclimate to the experimental room for at least 30 minutes before any procedures.
-
Baseline ECG: Gently place the conscious mouse on the ECG platform, ensuring good contact between the paws and the electrodes. For telemetry, baseline is recorded in the home cage. Record a stable baseline ECG for 5-10 minutes.
-
Atropine Administration: Administer this compound (e.g., 0.04 - 1 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection. The route and dose may be optimized based on the specific experimental question.
-
Post-Injection ECG: Immediately after injection, continuously record the ECG for at least 30-60 minutes.
-
Data Analysis: Analyze the ECG recordings to determine the heart rate (in beats per minute) at baseline and at various time points post-atropine administration. Calculate the percentage change in heart rate.
-
Comparison: Compare the heart rate changes between wild-type and knockout mouse groups.
Expected Outcome: Wild-type mice are expected to show a significant increase in heart rate following atropine administration. In contrast, M2 receptor knockout mice are expected to show a blunted or absent tachycardic response, confirming the M2 receptor as the primary mediator of atropine's effect on heart rate.[3]
Effects on Salivary Secretion
Atropine's anticholinergic properties lead to a reduction in salivary secretion, an effect mediated by M1 and M3 muscarinic receptors located in the salivary glands.
Comparative Data: Pilocarpine-Induced Salivation in Wild-Type vs. M1 & M3 Receptor Knockout Mice
| Animal Model | Treatment (Pilocarpine Dose) | Saliva Secretion (mg/30 min) | % of Wild-Type Secretion | Reference |
| Wild-Type | 1 mg/kg | ~150 | 100% | [4][5] |
| M1 Knockout | 1 mg/kg | Significantly Reduced | <50% | [4] |
| M3 Knockout | 1 mg/kg | No detectable salivation | ~0% | [5] |
| Wild-Type | 10 mg/kg | ~250 | 100% | [5] |
| M3 Knockout | 10 mg/kg | ~200 | ~80% | [5] |
| M1/M3 Double Knockout | 10 mg/kg | No detectable salivation | ~0% | [5] |
Note: This data uses the muscarinic agonist pilocarpine to stimulate salivation. Atropine, as an antagonist, would block this effect. The data strongly indicates that atropine's anti-sialagogue effect is primarily mediated by M3 receptors, with a smaller contribution from M1 receptors.
Experimental Protocol: Measurement of Pilocarpine-Induced Salivation in Mice
Objective: To quantify the inhibitory effect of this compound on muscarinic agonist-induced salivation.
Materials:
-
This compound solution
-
Pilocarpine hydrochloride solution (e.g., 1 mg/mL in sterile saline)
-
Wild-type, M1, M3, and M1/M3 double knockout mice
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Anesthetic (e.g., ketamine/xylazine cocktail)
Procedure:
-
Fasting: Fast mice for 2 hours prior to the experiment but provide water ad libitum.[6]
-
Atropine Pre-treatment: Administer this compound or vehicle (saline) via IP or SC injection.
-
Anesthesia: After a designated pre-treatment time (e.g., 15-30 minutes), anesthetize the mice.
-
Pilocarpine Stimulation: Administer pilocarpine (e.g., 1 mg/kg, SC) to induce salivation.
-
Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball into the mouse's oral cavity.[6][7]
-
Measurement: After a fixed collection period (e.g., 15 minutes), remove the cotton ball and place it in a pre-weighed microcentrifuge tube. Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube.[6][7]
-
Data Analysis: Compare the amount of saliva collected in atropine-treated versus vehicle-treated groups for each genotype.
Expected Outcome: Atropine pre-treatment will significantly reduce pilocarpine-induced salivation in wild-type mice. The inhibitory effect of atropine will be largely absent in M1/M3 double knockout mice, demonstrating the critical role of these receptors in mediating salivary secretion.[4][5][8]
Central Nervous System Effects: Locomotor Activity
Atropine can cross the blood-brain barrier and influence the central nervous system (CNS), leading to changes in locomotor activity and other behaviors. These effects are mediated by various muscarinic receptor subtypes within the brain.
Comparative Data: Locomotor Activity in Wild-Type vs. M1 Receptor Knockout Mice
| Animal Model | Condition | Locomotor Activity (Distance Traveled) | % of Wild-Type Activity | Reference |
| Wild-Type | Baseline | Normal | 100% | [9] |
| M1 Knockout | Baseline | Hyperactivity | Increased | [9] |
| Wild-Type | Scopolamine (Antagonist) | Hyperactivity | Increased | [10] |
| M1 Knockout | Scopolamine (Antagonist) | Hyperactivity (no further increase) | Similar to baseline hyperactivity | [10] |
Note: Scopolamine is another non-selective muscarinic antagonist with similar central effects to atropine. The data suggests that M1 receptor blockade is a key contributor to the hyperlocomotor effects of anticholinergic drugs.
Experimental Protocol: Assessment of Locomotor Activity in Mice
Objective: To evaluate the impact of this compound on spontaneous locomotor activity in an open field test.
Materials:
-
This compound solution
-
Wild-type and relevant muscarinic receptor knockout mice (e.g., M1, M2)
-
Open field arena (e.g., 40 cm x 40 cm) equipped with automated activity monitoring system (e.g., infrared beams)
-
Data acquisition software
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the test.
-
Atropine Administration: Administer this compound or vehicle to the mice.
-
Open Field Test: After a set post-injection period (e.g., 30 minutes), place each mouse individually into the center of the open field arena.
-
Data Collection: Allow the mice to freely explore the arena for a specified duration (e.g., 30-60 minutes) while the automated system records locomotor activity parameters (e.g., total distance traveled, rearing frequency).
-
Data Analysis: Compare the locomotor activity data between the different treatment groups and genotypes.
Expected Outcome: Atropine is expected to increase locomotor activity in wild-type mice. This effect may be attenuated or absent in M1 receptor knockout mice, indicating the involvement of this receptor subtype in the central stimulant effects of atropine.[9][10]
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Atropine, as a competitive antagonist, blocks the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting their downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through two primary pathways depending on the receptor subtype.
Caption: Atropine competitively antagonizes acetylcholine at both Gq and Gi-coupled muscarinic receptors.
Experimental Workflow for Cross-Validation
The logical flow for cross-validating the effects of this compound using genetic knockout models involves a series of systematic steps from hypothesis to data interpretation.
Caption: A systematic workflow for investigating Atropine's effects using knockout models.
Conclusion
The cross-validation of this compound's effects with genetic knockout models provides unequivocal evidence for the specific roles of different muscarinic acetylcholine receptor subtypes in mediating its physiological and behavioral actions. The data clearly demonstrates that M2 receptors are primarily responsible for atropine's cardiac chronotropic effects, while M1 and M3 receptors are crucial for its influence on salivary secretion. Furthermore, CNS effects such as changes in locomotor activity appear to be significantly mediated by M1 receptors. This guide highlights the power of combining pharmacology with genetic models to dissect complex biological systems and provides a framework for future research into the development of more selective and efficacious cholinergic drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: A Method for the Measurement of Salivary Gland Function in Mice [jove.com]
- 8. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholinergic Receptor Knockout Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Atropine Sulfate and Other Key Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Atropine sulfate, Scopolamine, and Glycopyrrolate, three prominent anticholinergic agents. The following sections present a comprehensive overview of their receptor binding affinities, clinical effects, and the underlying experimental methodologies used to characterize these compounds.
Mechanism of Action and Receptor Specificity
This compound, scopolamine, and glycopyrrolate are competitive antagonists of acetylcholine at muscarinic receptors.[1] Their clinical effects are determined by their affinity for the five muscarinic receptor subtypes (M1-M5) and their ability to cross the blood-brain barrier. Atropine is a non-selective muscarinic antagonist.[2] Scopolamine also demonstrates non-selective binding across muscarinic receptor subtypes. Glycopyrrolate is a quaternary amine, which limits its passage across the blood-brain barrier, thereby reducing central nervous system effects.[3][4]
Quantitative Analysis of Muscarinic Receptor Binding Affinities
The binding affinities (Ki) of this compound, Scopolamine, and Glycopyrrolate for the five human muscarinic receptor subtypes are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Anticholinergic Agent | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.27 ± 0.36[5] | 3.24 ± 1.16[5] | 2.21 ± 0.53[5] | 0.77 ± 0.43[5] | 2.84 ± 0.84[5] |
| Scopolamine | 0.83[6] | 5.3[6] | 0.34[6] | 0.38[6] | 0.34[6] |
| Glycopyrrolate | 0.60[7] | 0.03[7] | ~0.5-3.6 (non-selective for M1-M3)[8] | No data | No data |
Comparative Clinical and Physiological Effects
The differences in receptor affinity and pharmacokinetics between these agents lead to distinct clinical profiles, particularly concerning their effects on the central nervous system (CNS), cardiovascular system, and salivary secretions.
Central Nervous System (CNS) Effects
Due to its ability to cross the blood-brain barrier, Atropine can cause CNS stimulation, leading to restlessness and delirium at higher doses.[3] Scopolamine readily crosses the blood-brain barrier and is known for its potent central effects, including sedation and amnesia.[3] In contrast, Glycopyrrolate, being a quaternary ammonium compound, poorly penetrates the blood-brain barrier, resulting in minimal CNS effects.[3][4] This makes it a preferred agent when peripheral anticholinergic effects are desired without central side effects.[1]
Cardiovascular Effects
Anticholinergic agents can cause an increase in heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node. Clinical studies have shown that when used to reverse neuromuscular blockade, glycopyrrolate results in less fluctuation in heart rate compared to atropine.[8][9] One study in pediatric patients found that the area under the curve for heart rate changes in the first 15 minutes post-administration was lower in the glycopyrrolate group compared to the atropine group, indicating greater hemodynamic stability with glycopyrrolate.[5][8]
| Agent | Dose | Mean Baseline Heart Rate (beats/min) | Mean Heart Rate Change from Baseline (Area Under the Curve) |
| Atropine | 20 µg/kg | ~100-110 | -27.620 ± 11.359 |
| Glycopyrrolate | 8 µg/kg | ~100-110 | 5.789 ± 11.378 |
Data from a study comparing the effects of atropine and glycopyrrolate when co-administered with neostigmine in pediatric patients.[8][9]
Antisialagogue Effects
All three agents are effective in reducing salivary secretions (antisialagogue effect). However, their potencies differ. Glycopyrrolate is considered to be approximately twice as potent as atropine as an antisialagogue, while scopolamine is about three times more potent than atropine.[10] The duration of the antisialagogue effect of glycopyrrolate is also longer than that of atropine.[11]
Signaling Pathways and Experimental Protocols
Muscarinic Receptor Signaling Pathways
The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic Receptor Signaling Pathways
Experimental Workflow: Radioligand Competition Binding Assay
The binding affinities of anticholinergic agents to muscarinic receptors are typically determined using a radioligand competition binding assay. This assay measures the ability of a non-labeled drug (the competitor) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Caption: Radioligand Competition Binding Assay Workflow
Detailed Experimental Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound (unlabeled anticholinergic agent).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed and diluted in ice-cold assay buffer to a final protein concentration determined by prior optimization.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound (competitor) or vehicle for total binding controls. For non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used.
-
-
Incubation: Initiate the binding reaction by adding the prepared cell membranes to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Conclusion
This compound, scopolamine, and glycopyrrolate, while all acting as muscarinic receptor antagonists, exhibit distinct pharmacological profiles. Scopolamine is the most potent antisialagogue with significant CNS effects. Atropine is a non-selective antagonist with moderate potency and notable CNS and cardiovascular effects. Glycopyrrolate offers the advantage of potent peripheral anticholinergic activity with minimal CNS side effects due to its limited ability to cross the blood-brain barrier, making it a valuable option in clinical settings where central effects are undesirable. The choice of agent for a specific research or clinical application should be guided by a thorough understanding of these differences in receptor affinity, pharmacokinetics, and resulting physiological effects.
References
- 1. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effectiveness of Anticholinergic Therapy for Overactive Bladder in Women: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of anticholinergic drugs compared with placebo in the treatment of overactive bladder: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate vs. Newer Muscarinic Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the classical non-selective muscarinic antagonist, atropine sulfate, with a range of newer, more receptor-subtype-selective muscarinic antagonists. The information is supported by experimental data to aid in research and drug development.
Introduction
Atropine, a naturally occurring tertiary amine, has been a cornerstone of pharmacology for centuries, acting as a competitive, non-selective antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] Its wide-ranging effects, from ophthalmology to the treatment of bradycardia and organophosphate poisoning, are a direct consequence of this lack of selectivity.[1] However, this broad activity also leads to a well-known side-effect profile, including dry mouth, blurred vision, tachycardia, and constipation.
The development of newer muscarinic antagonists has been driven by the goal of achieving greater receptor subtype selectivity, thereby targeting specific tissues and minimizing undesirable side effects. This guide will delve into the comparative binding affinities, functional potencies, and in vivo effects of atropine versus a selection of these newer agents, including glycopyrrolate, pirenzepine, tiotropium, solifenacin, and darifenacin.
Muscarinic Receptor Subtypes and Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous system. They are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits of these G-proteins can also directly modulate ion channels.
The differential activation of these pathways by muscarinic agonists, and their blockade by antagonists, forms the basis of their physiological and pharmacological effects.
Comparative Binding Affinities
The binding affinity of an antagonist for its receptor is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the binding affinities (as pKi, the negative logarithm of the Ki) of atropine and several newer muscarinic antagonists for the five human muscarinic receptor subtypes.
| Antagonist | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 | Selectivity Profile |
| Atropine | ~8.9 | ~9.0 | ~9.2 | ~8.9 | ~8.8 | Non-selective |
| Glycopyrrolate | ~7.9 | ~7.8 | ~8.1 | ~7.7 | ~7.6 | Non-selective |
| Pirenzepine | ~8.2 | ~6.7 | ~7.1 | ~7.5 | ~6.9 | M1 selective |
| Tiotropium | ~8.8 | ~8.9 | ~9.4 | ~8.7 | ~8.6 | M3 > M1/M2/M4/M5 |
| Solifenacin | ~7.6 | ~6.8 | ~8.0 | ~7.0 | ~7.5 | M3 > M1/M5 > M2/M4[2] |
| Darifenacin | ~7.8 | ~7.4 | ~8.9 | ~7.7 | ~8.0 | M3 selective[3] |
Note: pKi values are compiled from various sources and may vary slightly between studies due to different experimental conditions. The values presented here are representative.
Experimental Protocol: Radioligand Binding Assay
The determination of antagonist binding affinities is typically performed using in vitro radioligand binding assays.
Detailed Methodology:
-
Receptor Source: Membranes from cells (e.g., Chinese Hamster Ovary - CHO cells) stably transfected with and expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are used.
-
Radioligand: A radiolabeled antagonist with high affinity for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.
-
Assay Procedure:
-
A fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (the compound to be tested) are incubated with the receptor-containing cell membranes in a suitable buffer.
-
The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Functional Potency
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Antagonist | Tissue/Assay | Functional Potency (pA2/pKB) |
| Atropine | Guinea pig urinary bladder (Carbachol-induced contraction) | ~7.44[2] |
| Human isolated bronchus (Carbachol-induced contraction) | ~9.1[4] | |
| Tiotropium | Human isolated bronchus (Carbachol-induced contraction) | More potent than atropine[4] |
| Solifenacin | Rat urinary bladder (Carbachol-induced contraction) | ~7.44[2] |
| Darifenacin | Guinea pig ileum (M3-mediated response) | 8.66 - 9.4[3] |
| Guinea pig bladder (M3-mediated response) | 8.66 - 9.4[3] | |
| Glycopyrrolate | Salivary secretion (in vivo) | 5-6 times more potent than atropine[5] |
Experimental Protocol: Isolated Tissue Bath for Smooth Muscle Contraction
This ex vivo method is commonly used to assess the functional potency of muscarinic antagonists on smooth muscle.
Detailed Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder) is dissected and mounted in an organ bath.
-
Experimental Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissue is connected to a force transducer to measure isometric contractions.
-
Procedure:
-
After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.
-
The tissue is then washed and incubated with a known concentration of the antagonist for a predetermined period.
-
A second concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified by the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).
-
The pA2 value is determined from the Schild plot, which is a linear regression of the log (dose ratio - 1) against the log of the antagonist concentration.
-
In Vivo Efficacy and Side Effect Profile
The ultimate test of a drug's efficacy and safety lies in its in vivo performance. Newer, more selective muscarinic antagonists are designed to have a more favorable therapeutic window compared to atropine.
Glycopyrrolate vs. Atropine:
-
Antisialogogue Effect: Glycopyrrolate is approximately five to six times more potent than atropine in reducing salivary secretion.[5]
-
Cardiovascular Effects: Atropine is more likely to cause an initial increase in heart rate (tachycardia) compared to glycopyrrolate.[6][7] This is attributed to atropine's ability to cross the blood-brain barrier and exert central effects, whereas glycopyrrolate, a quaternary ammonium compound, does not readily cross.[5]
-
Central Nervous System Effects: Due to its limited ability to penetrate the central nervous system, glycopyrrolate has minimal CNS side effects compared to atropine.[5]
Tiotropium in Airways Disease:
-
Duration of Action: Tiotropium is a long-acting muscarinic antagonist, allowing for once-daily dosing in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[8] This is a significant advantage over the shorter-acting atropine and ipratropium.
-
Receptor Kinetics: Tiotropium dissociates very slowly from M1 and M3 receptors, but more rapidly from M2 receptors.[9] This "kinetic selectivity" may contribute to its prolonged bronchodilator effect while potentially having less impact on cardiac M2 receptors.
Solifenacin and Darifenacin in Overactive Bladder:
-
M3 Selectivity: Both solifenacin and darifenacin exhibit greater selectivity for the M3 receptor, which is the primary mediator of detrusor muscle contraction in the bladder, over the M2 receptor.[2][3]
-
Side Effect Profile: This M3 selectivity is intended to reduce the incidence of side effects associated with M1 (cognitive impairment) and M2 (tachycardia) receptor blockade, which are more prominent with non-selective antagonists like atropine and oxybutynin. While still causing dry mouth (an M3-mediated effect in salivary glands), the selectivity may offer a better-tolerated treatment for overactive bladder.[10]
Conclusion
This compound remains a potent and clinically important muscarinic antagonist. However, its lack of receptor subtype selectivity results in a broad range of physiological effects and a corresponding side-effect profile. Newer muscarinic antagonists have been developed with varying degrees of selectivity for specific muscarinic receptor subtypes.
-
M1-selective antagonists like pirenzepine have found utility in specific applications where targeting M1 receptors is desired.
-
M3-selective antagonists such as solifenacin and darifenacin have demonstrated efficacy in treating overactive bladder with a potentially improved side-effect profile compared to non-selective agents.[10]
-
Long-acting antagonists like tiotropium have revolutionized the management of COPD due to their prolonged duration of action.[8]
-
Peripherally acting antagonists like glycopyrrolate offer advantages when central effects are to be avoided.[5]
The choice between atropine and a newer muscarinic antagonist will depend on the specific clinical or research application. For applications requiring broad and potent muscarinic blockade, atropine remains a valuable tool. However, when a more targeted effect is desired with an improved therapeutic index, the newer, more selective agents offer significant advantages. The data presented in this guide provides a foundation for making informed decisions in the selection and development of muscarinic receptor modulators.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Intramuscular Atropine Sulphate and Glycopyrrolate on Heart Rate and Salivary Secretion in Patients Undergoing Minor Oral Surgical Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glycopyrrolate and atropine for oral secretions and perioperative hemodynamics in children undergoing tonsillectomy and adenoidectomy: a prospective, single-center, randomized, double-blind, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Atropine Sulfate vs. Methylatropine - A Comparative Guide
For the research scientist and drug development professional, the choice between atropine sulfate and its quaternary ammonium derivative, methylatropine, hinges on a critical distinction: central versus peripheral activity. This guide provides an objective, data-driven comparison of these two muscarinic antagonists, summarizing key in vivo performance metrics, detailing experimental methodologies, and visualizing relevant biological pathways.
Atropine, a tertiary amine, readily crosses the blood-brain barrier, exerting effects on both the central and peripheral nervous systems. In contrast, methylatropine, a quaternary amine, carries a permanent positive charge, significantly limiting its passage into the brain. This fundamental structural difference dictates their distinct pharmacological profiles and therapeutic applications. While atropine is utilized for both its central and peripheral effects, methylatropine is favored when peripheral muscarinic blockade is desired without central nervous system side effects.
Performance at a Glance: Quantitative Comparison
The following tables summarize key in vivo pharmacokinetic and pharmacodynamic parameters for this compound and methylatropine, providing a clear comparison of their potency and disposition within a biological system.
Table 1: Pharmacokinetic Profile
| Parameter | This compound | Methylatropine |
| Half-life (t½) | ~2-4 hours (human)[1] | Data not readily available; exhibits a longer duration of action than atropine. |
| Clearance (CL) | 660 mL/min (human)[1] | Data not readily available |
| Volume of Distribution (Vd) | 210 L (human)[1] | Data not readily available |
| Blood-Brain Barrier Permeability | Readily crosses | Significantly restricted |
Table 2: Pharmacodynamic Profile: Potency (ED50)
| Effect | This compound | Methylatropine | Species |
| Inhibition of Acetylcholine-induced Hypotension | 147.8 nmol/kg (i.v.)[2] | 14.3 nmol/kg (i.v.)[2] | Rat |
| Inhibition of Salivation | ~3 times less potent than methylatropine[3] | More potent than atropine[3] | Human |
Under the Microscope: Experimental Protocols
Reproducibility and standardization are the cornerstones of scientific advancement. The following are detailed methodologies for key in vivo experiments cited in this guide.
In Vivo Administration of this compound and Methylatropine in Rodents
This protocol outlines the general procedure for intravenous (IV) and intramuscular (IM) administration of this compound and methylatropine in a rat model.
Materials:
-
This compound or Methylatropine salt (e.g., nitrate or bromide)
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Animal restraints
-
Warming pad
Procedure:
-
Drug Preparation: Dissolve this compound or methylatropine in sterile saline to the desired concentration. Ensure the solution is at room temperature before administration.
-
Animal Preparation: Acclimatize the rats to the laboratory environment. Weigh each animal to ensure accurate dosing. For IV administration via the tail vein, warm the tail using a warming pad to dilate the blood vessels.
-
Administration:
-
Intravenous (IV): Place the rat in a suitable restraint. Swab the tail with 70% ethanol. Insert the needle into a lateral tail vein and inject the solution slowly.
-
Intramuscular (IM): Restrain the rat and locate the quadriceps or gluteal muscle. Insert the needle into the muscle belly and inject the solution.
-
-
Volume: The injection volume should be minimized and should not exceed 0.5 mL for IV and 0.2 mL per site for IM in a 250g rat.
-
Post-administration Monitoring: Observe the animal for any adverse reactions and for the desired pharmacological effects according to the specific experimental design.
Assessment of Blood-Brain Barrier Permeability
This protocol describes a method to visually and quantitatively assess the permeability of the blood-brain barrier to atropine and methylatropine using Evans blue dye in a rat model.
Materials:
-
This compound or Methylatropine
-
Evans blue dye (2% in sterile saline)
-
Anesthetic (e.g., pentobarbital)
-
Perfusion pump and solutions (saline and paraformaldehyde)
-
Microscope
Procedure:
-
Drug Administration: Administer this compound or methylatropine to the rats at the desired dose and route.
-
Evans Blue Injection: After a predetermined time following drug administration, inject Evans blue dye intravenously (e.g., 4 mL/kg). The dye will bind to serum albumin.
-
Circulation Time: Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perfusion: Anesthetize the rat deeply. Open the thoracic cavity and perfuse the animal transcardially with saline to wash out the blood and intravascular dye, followed by paraformaldehyde for tissue fixation.
-
Brain Extraction and Analysis: Carefully remove the brain and examine it for blue staining. For quantitative analysis, the brain tissue can be homogenized and the amount of extravasated Evans blue can be measured spectrophotometrically. The presence of blue coloration in the brain parenchyma indicates a breach in the blood-brain barrier.
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.
Muscarinic M2 Receptor Signaling Pathway
Acetylcholine (ACh) binding to M2 muscarinic receptors, which are G-protein coupled receptors, initiates a signaling cascade that is antagonized by atropine and methylatropine.
Caption: M2 muscarinic receptor signaling pathway.
Experimental Workflow for In Vivo Comparison
The following diagram illustrates a typical workflow for an in vivo study comparing the effects of this compound and methylatropine.
References
- 1. Integrated pharmacokinetics and pharmacodynamics of atropine in healthy humans. I: Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the central and peripheral antimuscarinic effects of atropine and methylatropine injected systemically and into the cerebral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of intravenous atropine and methylatropine on heart rate and secretion of saliva in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Atropine Sulfate on Acetylcholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic effects of Atropine sulfate on acetylcholine, supported by experimental data and detailed protocols. The information presented is intended to assist in the design and interpretation of pharmacological studies involving muscarinic receptor antagonists.
Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
This compound is a well-established competitive antagonist of acetylcholine at muscarinic receptors.[1][2][3][4][5] It binds reversibly to all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) without activating them, thereby preventing acetylcholine from binding and eliciting a cellular response.[1][4] This non-selective antagonism leads to a wide range of physiological effects by inhibiting the parasympathetic nervous system.[2][4] The blockade by atropine can be surmounted by increasing the concentration of acetylcholine at the receptor site.[3][6]
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine.[7][8][9] They are broadly classified into two major signaling pathways based on the G protein they couple with.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[10] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins.[10] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]
The following diagram illustrates the canonical signaling pathways of muscarinic receptors.
Experimental Validation: In Vitro Studies
The antagonistic effect of atropine on acetylcholine is commonly validated using isolated tissue preparations, such as the rat or chicken ileum.[11][12][13] In these experiments, the contractile response of the smooth muscle to acetylcholine is measured in the absence and presence of atropine.
Quantitative Data: Potency of Atropine
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
| Preparation | Agonist | Antagonist | pA2 / pD₂' Value | Reference |
| Mouse Urinary Bladder | 5-methylfurmethide | Atropine | 8.90 (pKB) | [14] |
| Chicken Ileum | Acetylcholine | Atropine | 5.375 (pD₂) | [12] |
Note: pKB is another measure of antagonist potency, equivalent to pA2 for a competitive antagonist. pD₂' is the negative logarithm of the antagonist concentration that causes a 50% reduction of the maximal response to the agonist.
The hallmark of competitive antagonism is a parallel rightward shift of the agonist's dose-response curve in the presence of the antagonist, without a change in the maximum response.[11][15][16] This indicates that the antagonism can be overcome by increasing the concentration of the agonist.
Experimental Protocol: Isolated Rat Ileum Preparation
This protocol outlines a standard method for demonstrating the antagonistic effect of atropine on acetylcholine-induced contractions in an isolated rat ileum preparation.[11][15][17]
Materials and Reagents:
-
Male Wistar rat
-
Tyrode's solution (physiological salt solution)
-
Acetylcholine chloride stock solution
-
This compound stock solution
-
Student organ bath with an isotonic transducer and kymograph or data acquisition system
-
Aerator (95% O₂ / 5% CO₂)
-
Surgical instruments
Experimental Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 13. In vitro examination of potentized this compound dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expt. 9 Effect of atropine on DRC of acetylcholine using rat ileum | PPTX [slideshare.net]
- 16. rsisinternational.org [rsisinternational.org]
- 17. m.youtube.com [m.youtube.com]
Atropine Sulfate: A Gold Standard Reference Compound in Pharmacological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical first step in ensuring the validity and reproducibility of experimental results. Atropine sulfate, a well-characterized muscarinic acetylcholine receptor antagonist, has long served as a benchmark in pharmacological studies. This guide provides a comprehensive comparison of this compound with other muscarinic antagonists, supported by experimental data and detailed protocols to aid in the design and execution of robust pharmacological assays.
This compound: A Non-Selective Muscarinic Antagonist
This compound is a competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][2] Its non-selective nature makes it an invaluable tool for broadly characterizing the involvement of the muscarinic system in physiological and pathological processes. By competing with the endogenous neurotransmitter acetylcholine, atropine inhibits parasympathetic nerve effects, leading to a range of physiological responses including increased heart rate, reduced secretions, and relaxation of smooth muscle.[1][3][4] It is commercially available as a certified reference material from various pharmacopoeias, ensuring its quality and suitability for research applications.
Comparative Analysis of Muscarinic Antagonists
The choice of a muscarinic antagonist in a pharmacological study is dictated by the specific research question. While atropine's non-selectivity is advantageous for general screening, subtype-selective antagonists are crucial for dissecting the roles of individual muscarinic receptor subtypes. The following table summarizes the binding affinities (pA2 values) of atropine and other commonly used muscarinic antagonists for different receptor subtypes. A higher pA2 value indicates a higher binding affinity.
| Compound | M1 Receptor (Neuronal) | M2 Receptor (Cardiac) | M3 Receptor (Glandular/Smooth Muscle) | Selectivity Profile |
| This compound | ~8.9 - 9.2 | ~9.0 - 9.3 | ~9.1 - 9.4 | Non-selective |
| Pirenzepine | ~8.1 - 8.5 | ~6.6 - 7.1 | ~6.9 - 7.5 | M1 selective |
| Darifenacin | ~7.7 | ~8.1 | ~8.8 | M3 selective[5] |
| Scopolamine | ~9.2 | ~9.3 | ~9.4 | Non-selective |
| Ipratropium Bromide | - | - | - | Non-selective, peripherally acting |
Note: pA2 values are approximate and can vary depending on the experimental conditions and tissue preparation. Data compiled from multiple sources.
Darifenacin, for instance, exhibits a higher affinity for the M3 receptor, making it a suitable tool for investigating bladder or salivary gland function.[5][6] Pirenzepine's preference for the M1 subtype allows for the specific study of neuronal muscarinic signaling. In contrast, scopolamine, much like atropine, is a non-selective antagonist.[7] Ipratropium bromide, a quaternary ammonium compound, is also non-selective but does not readily cross the blood-brain barrier, restricting its effects to the periphery.[8]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a method for determining the binding affinity of a test compound for muscarinic receptors using a competitive binding assay with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. nursingcenter.com [nursingcenter.com]
- 5. urotoday.com [urotoday.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Atropine Sulfate: A Cross-Species Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of atropine sulfate across various species, supported by experimental data. The information is intended to aid in the selection of appropriate animal models and in the design and interpretation of preclinical studies.
This compound is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), playing a crucial role in both clinical practice and pharmacological research.[1] Its effects, however, can vary significantly between species due to differences in receptor affinity, distribution, and metabolism. This guide synthesizes available data to illuminate these species-specific nuances.
Mechanism of Action: A Common Thread
Atropine competitively blocks the binding of the neurotransmitter acetylcholine to all five subtypes of muscarinic receptors (M1-M5).[1] This antagonism disrupts the normal physiological responses mediated by the parasympathetic nervous system.
-
M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Atropine's antagonism inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, reduces intracellular calcium mobilization and the activation of protein kinase C (PKC).[1]
-
M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (cAMP) and the modulation of ion channel activity.[1]
Quantitative Pharmacodynamics: A Species-by-Species Look
The following tables summarize key quantitative pharmacodynamic parameters of this compound across different species. It is important to note that values can vary based on the experimental model, tissue type, and specific methodology employed.
Receptor Binding Affinity (Ki and pA2 Values)
The affinity of atropine for muscarinic receptors is a critical determinant of its potency. The table below presents Ki (inhibition constant) and pA2 (-log of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve) values from various studies.
| Species | Tissue/Receptor | Parameter | Value | Reference |
| Human | Cerebral Arteries | Ki | 1.1 x 10⁻⁹ M | [2] |
| Colon (Circular Muscle) | pA2 | 8.72 ± 0.28 | [3] | |
| Colon (Longitudinal Muscle) | pA2 | 8.60 ± 0.08 | [3] | |
| Umbilical Vein | pKB | 9.67 | [4] | |
| Sphincter Pupillae | Dissociation Constant | 0.4-0.7 nM | [5] | |
| Dog | Cerebral Arteries | Ki | 0.9 x 10⁻⁹ M | [2] |
| Rat | Pancreatic Acini | pA2 | 9.15 | [6] |
| Pancreatic Acini | Ki | 1.21 x 10⁻⁹ M | [6] | |
| Lungs (M3) | pA2 | 9.01 | [7] | |
| Guinea Pig | Atria | pA2 | Higher than fundus/bladder | [1] |
| Gastric Fundus | pA2 | Lower than atria | [1] | |
| Urinary Bladder | pA2 | Lower than atria | [1] | |
| Mouse | Airways (Trachea) | pA2 (vs. Arecoline) | Similar to 4-DAMP | [8] |
Effective and Lethal Doses (ED50 and LD50)
The effective dose (ED50) required to produce a specific pharmacological effect and the lethal dose (LD50) vary considerably across species. This variation can be attributed to factors such as differences in metabolism (e.g., the presence of atropinase in rabbits) and receptor sensitivity.
| Species | Parameter | Route of Administration | Value | Reference |
| Mouse | LD50 | Oral | 75 mg/kg | |
| LD50 | Intraperitoneal | 30 mg/kg | ||
| LD50 | Subcutaneous | 428 mg/kg | ||
| Rat | LD50 | Oral | 500 mg/kg | |
| LD50 | Intraperitoneal | 280 mg/kg | ||
| LD50 | Subcutaneous | 250 mg/kg | ||
| Dog | ED50 (Tachycardia) | Intravenous | 10 nmol/kg | [9] |
| Human | TDLO (Lowest Toxic Dose) | Oral | 33 µg/kg | |
| Rabbit | Mydriasis | Topical (1% solution) | Effective | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacodynamic studies. Below are standardized protocols for key experiments.
Determination of Receptor Binding Affinity (Ki)
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptors in a specific tissue.
Methodology: Radioligand Binding Assay
-
Tissue Preparation:
-
Euthanize the animal of the chosen species according to approved ethical protocols.
-
Dissect the target tissue (e.g., brain cortex, heart, smooth muscle) on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or Lowry assay).
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-quinuclidinyl benzilate), and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, include a set of tubes with an excess of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the atropine concentration to generate a competition curve.
-
Determine the IC50 (concentration of atropine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determination of Mydriatic Effect (ED50) in Rabbits
Objective: To determine the effective dose (ED50) of this compound required to produce mydriasis (pupil dilation) in rabbits.
Methodology: Pupillometry
-
Animal Preparation:
-
Use healthy adult rabbits, allowing them to acclimate to the laboratory environment.
-
Gently restrain the rabbit in a suitable holder.
-
-
Procedure:
-
Measure the baseline pupil diameter of both eyes using a calibrated pupillometer or a high-resolution camera with a ruler in the frame for scale.
-
Administer a single drop of a specific concentration of this compound solution to one eye (the contralateral eye can serve as a control). Use a range of concentrations across different groups of animals.
-
At predetermined time intervals (e.g., 15, 30, 45, 60, 120 minutes) after administration, measure the pupil diameter of both eyes.
-
Also, assess the pupillary light reflex at each time point by shining a penlight into the eye and observing the degree of constriction.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each concentration at each time point.
-
Plot the maximum change in pupil diameter against the logarithm of the atropine concentration.
-
Determine the ED50, the concentration that produces 50% of the maximum mydriatic effect, using non-linear regression analysis.
-
Determination of Antisialagogue Effect in Dogs
Objective: To evaluate the inhibitory effect of this compound on salivary secretion in dogs.
Methodology: Sialometry
-
Animal Preparation:
-
Use trained, conscious dogs with a permanent parotid or submandibular duct fistula, or anesthetize the animals and cannulate the salivary duct.
-
Acclimate the conscious animals to the experimental setup.
-
-
Procedure:
-
Collect baseline saliva for a defined period by placing a pre-weighed cotton roll in the buccal cavity or by direct collection from the cannula.
-
Administer a specific dose of this compound intravenously or subcutaneously.
-
Induce salivation using a sialogogue such as pilocarpine or by providing a standardized food stimulus.
-
Collect saliva for a defined period after the stimulus.
-
Measure the volume or weight of the collected saliva.
-
-
Data Analysis:
-
Calculate the percentage inhibition of salivation for each dose of atropine compared to the control (no atropine).
-
Plot the percentage inhibition against the logarithm of the atropine dose to construct a dose-response curve.
-
Determine the ED50, the dose that causes 50% inhibition of salivation.
-
Determination of Tachycardic Effect in Rats
Objective: To assess the effect of this compound on heart rate in rats.
Methodology: Electrocardiography (ECG) or Tail-Cuff Plethysmography
-
Animal Preparation:
-
Use adult rats of a specific strain.
-
Anesthetize the rats or use conscious, restrained animals with implanted telemetry devices for ECG recording. Alternatively, use a tail-cuff system for conscious rats.
-
-
Procedure:
-
Record the baseline heart rate for a stable period.
-
Administer a specific dose of this compound via a chosen route (e.g., intraperitoneal, intravenous, or subcutaneous).
-
Continuously monitor and record the heart rate for a defined period after administration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the peak increase in heart rate from baseline for each dose of atropine.
-
Plot the peak increase in heart rate against the logarithm of the atropine dose.
-
Calculate the ED50, the dose that produces 50% of the maximum tachycardic effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by atropine and a typical experimental workflow for determining its pharmacodynamic properties.
Caption: Signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.
Caption: A generalized workflow for comparative pharmacodynamic studies of this compound.
Conclusion
The pharmacodynamic effects of this compound exhibit considerable variation across species. These differences are evident in receptor binding affinities and the doses required to elicit specific physiological responses. Researchers and drug development professionals must carefully consider these species-specific characteristics when designing preclinical studies and extrapolating data to humans. The experimental protocols and data presented in this guide offer a framework for conducting and interpreting such comparative studies, ultimately contributing to a more nuanced understanding of atropine's pharmacology.
References
- 1. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pirenzepine and atropine on vagal and cholinergic gastric secretion and gastrin release and on heart rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atropine Sulfate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of atropine sulfate, a highly toxic alkaloid compound. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All waste containing this compound is to be treated as hazardous waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost caution. All operations should be conducted within a designated area, preferably in a certified chemical fume hood or other containment device, especially if there is a potential for aerosolization.[2] Adherence to a strict operational protocol is essential to minimize exposure.
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). | Prevents skin contact.[1] |
| Skin and Body Protection | Lab coat, apron, or a full protective suit. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if aerosols or dust may be generated. | Protects against the inhalation of toxic dust or mists.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed by a licensed waste disposal contractor.[3] Do not dispose of this material and its container into drains or the environment.[4][5]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Leave chemicals in their original containers where possible to avoid misidentification.
2. Handling of Empty Containers:
-
Empty containers or liners may retain product residues and should be treated as hazardous waste.[3]
-
Handle uncleaned containers in the same manner as the product itself.
-
Decontaminate empty containers according to your institution's specific protocols before they are destroyed.[6]
3. Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[1]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
For liquid spills, contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[3]
-
For solid spills, dampen with water to prevent dusting before sweeping.[6]
-
Place the collected material into a suitable, labeled container for disposal.[3][6]
-
Clean the affected area thoroughly.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through a licensed and approved waste disposal contractor.[1][3]
-
Ensure that the disposal of the product, solutions, and any by-products complies with all local, regional, and national environmental protection and waste disposal legislation.[3][5]
-
Incineration or landfill should only be considered when recycling is not feasible and must be performed by a licensed facility.[3][6]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and necessary steps for the safe disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Atropine sulfate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Atropine Sulfate. This compound is a highly toxic alkaloid; all handling must be performed with strict adherence to safety protocols.
Hazard Identification
This compound is classified as acutely toxic if swallowed or inhaled.[1][2][3] It may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[1][4] Therefore, the stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][4] | Protects against splashes and airborne particles.[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). Consider double gloving.[1][4] | Prevents skin contact and potential allergic reactions.[1][4][5] |
| Skin and Body Protection | Lab coat, apron, or a full protective suit.[1][4] | Prevents contamination of personal clothing and skin.[1][4] |
| Respiratory Protection | Work must be conducted in a well-ventilated area or under a fume hood.[1][5][6] A NIOSH-approved respirator is required if aerosols or dust may be generated.[1] | This compound is fatal if inhaled.[1][2][3] This protects against the inhalation of toxic dust or mists. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety. All operations should be conducted within a designated area.
Procedural Steps for Handling this compound:
-
Preparation:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use.[1][4]
-
Ensure a designated work area is clean, uncluttered, and equipped with accessible emergency equipment (eyewash station, safety shower, spill kit).[1]
-
Verify that all engineering controls, such as a certified chemical fume hood or biosafety cabinet, are functioning correctly. Handling of this compound powder or solutions that may aerosolize must be done within such a containment device.[1][4]
-
-
Donning PPE:
-
Put on a lab coat and any other required body protection.
-
Wear chemical safety goggles.
-
If required by your risk assessment, don the appropriate NIOSH-approved respirator.
-
Wash hands and don chemically resistant gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.[1]
-
-
Handling the Chemical:
-
After Handling:
Caption: A workflow for the safe handling of this compound.
Emergency and First Aid Procedures
In case of exposure, immediate and decisive action is critical.
| Exposure Type | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for 15-20 minutes.[4] Remove all contaminated clothing and wash it before reuse.[4] Get medical attention if irritation or a rash develops.[1][4] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Get medical attention if irritation develops and persists.[4] |
| Ingestion | Fatal if swallowed. [1][6] Do NOT induce vomiting.[1][4][5] Rinse the mouth with water. Call a physician or a poison control center immediately.[1] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Protect: Don all appropriate PPE, including respiratory protection, before entering the spill area.[1][2]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the substance from entering the water system.[1]
-
Clean-up:
-
For liquid spills: Absorb with an inert material such as clay absorbent or specialized pads.[1][7]
-
For solid spills: Carefully sweep or use a vacuum with a HEPA filter to avoid generating dust.[1][7]
-
Collect all contaminated material into a labeled, sealed container suitable for hazardous waste.[1][2]
-
-
Decontaminate: Thoroughly clean the spill area with a suitable decontamination solution.[1]
Caption: A decision-making diagram for this compound spills.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste. Dispose of the contents and containers at an approved waste disposal plant.[1][4] Do not allow the chemical to enter drains or the environment.[1][7] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[1][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
